molecular formula C4H10N2S B1598445 2-(Dimethylamino)ethanethioamide CAS No. 27507-28-4

2-(Dimethylamino)ethanethioamide

Cat. No.: B1598445
CAS No.: 27507-28-4
M. Wt: 118.2 g/mol
InChI Key: GQGHFSJGSKEKJZ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethanethioamide ( 27507-28-4) is a sulfur-containing organic compound with the molecular formula C₄H₁₀N₂S and a molecular weight of 118.20 g/mol [ ]. This solid compound should be stored sealed in a dry environment, typically at 2-8°C, to maintain stability [ ]. Researchers can also access its hydrochloride salt form (CAS 27366-72-9) with a purity of 98% [ ]. This chemical serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a thioamide and a dimethylamino group, makes it a versatile precursor for constructing more complex molecules. A key application of 2-(Dimethylamino)ethanethioamide in pharmaceutical research is its role as a known impurity in the development and quality control of Nizatidine, a histamine H₂ receptor antagonist, where it is specified as Nizatidine Impurity 2 and Nizatidine Impurity H according to European Pharmacopoeia (EP) standards [ ][ ]. This highlights its importance in ensuring the purity and safety of active pharmaceutical ingredients (APIs). Please Note: This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is not for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

2-(dimethylamino)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGHFSJGSKEKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388769
Record name 2-(dimethylamino)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27507-28-4
Record name 2-(Dimethylamino)ethanethioamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027507284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(dimethylamino)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(DIMETHYLAMINO)ETHANETHIOAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QL33X2VJ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: 2-(Dimethylamino)ethanethioamide

[1]

Chemical Identity & Physicochemical Profile

2-(Dimethylamino)ethanethioamide is a bifunctional organosulfur compound characterized by a thioamide group conjugated to a tertiary amine via a methylene bridge. It serves as a "thio-isostere" of N,N-dimethylglycinamide and is primarily utilized as a pro-nucleophile in the synthesis of 2-substituted thiazoles.

PropertySpecification
IUPAC Name 2-(Dimethylamino)ethanethioamide
CAS Number 27366-72-9 (Hydrochloride); 114166-44-8 (Free Base)
Molecular Formula

Molecular Weight 118.20 g/mol (Free Base); 154.66 g/mol (HCl Salt)
Structure

Solubility Highly soluble in water and lower alcohols (Methanol, Ethanol).
pKa (Estimated) ~13.4 (Thioamide proton), ~8.5 (Tertiary amine)
Appearance White to off-white crystalline powder (typically as HCl salt).
Synthesis & Production Architecture

The industrial production of 2-(dimethylamino)ethanethioamide relies on the thionation of the corresponding nitrile precursor. While laboratory methods may employ Lawesson’s reagent on amides, large-scale synthesis favors the addition of hydrogen sulfide to nitriles due to atom economy.

Primary Route: Nitrile Thiolysis

The precursor, dimethylaminoacetonitrile , is synthesized via the Strecker reaction (Dimethylamine + Formaldehyde + HCN). The nitrile is then converted to the thioamide.

Protocol Overview:

  • Reagents: Dimethylaminoacetonitrile, Hydrogen Sulfide (

    
    ), catalyst (Triethylamine or Pyridine).
    
  • Conditions: The reaction is typically conducted in a pressure vessel or autoclave at 60–80°C in an alcoholic solvent (ethanol/isopropanol).

  • Purification: The product is isolated as the hydrochloride salt by treating the reaction mixture with ethanolic HCl, precipitating the stable crystalline solid.

Alternative Route (Patent Literature): Certain process patents describe the reaction of dimethylaminoacetonitrile with Phosphorus Pentasulfide (


)

Synthesiscluster_0Key TransformationDMADimethylamineNitrileDimethylaminoacetonitrile(Intermediate)DMA->NitrileStrecker RxnHCHOFormaldehydeHCHO->NitrileHCNHCN / NaCNHCN->NitrileProduct2-(Dimethylamino)ethanethioamideNitrile->ProductThiolysis(NH3/Et3N cat.)H2SH2S / P2S5H2S->Product

Figure 1: Synthetic pathway from commodity chemicals to the target thioamide.

Reactivity Profile: The Hantzsch Thiazole Synthesis

The defining application of 2-(dimethylamino)ethanethioamide is its reaction with

Nizatidine
Mechanism of Action

The reaction proceeds via the Hantzsch Thiazole Synthesis , a condensation reaction involving two distinct steps:

  • S-Alkylation: The sulfur atom of the thioamide (acting as a nucleophile) attacks the

    
    -carbon of the haloketone, displacing the halide. This forms an acyclic thioimidate intermediate.
    
  • Cyclodehydration: The nitrogen of the thioimidate attacks the carbonyl carbon, closing the ring. Subsequent loss of water aromatizes the system to form the thiazole.

Critical Experiment: Synthesis of Nizatidine Intermediate

Target: 4-(Chloromethyl)-2-(dimethylaminomethyl)thiazole. Reagents: 2-(Dimethylamino)ethanethioamide, 1,3-Dichloroacetone.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-(dimethylamino)ethanethioamide hydrochloride in ethanol or isopropanol.

  • Addition: Add 1.0–1.1 eq of 1,3-dichloroacetone slowly at room temperature. The reaction is exothermic; cooling may be required to maintain temp < 40°C.

  • Reflux: Heat the mixture to reflux (70–80°C) for 2–4 hours. This drives the cyclodehydration step.

  • Workup: Concentrate the solvent. The product, 4-(chloromethyl)-2-(dimethylaminomethyl)thiazole hydrochloride, crystallizes upon cooling or addition of ether/acetone.

  • Validation: Monitor disappearance of thioamide via TLC (or HPLC). The formation of the thiazole ring is confirmed by the characteristic UV shift and loss of the C=O signal in IR.

HantzschThioamide2-(Dimethylamino)ethanethioamideS_AlkS-Alkylated Intermediate(Thioimidate)Thioamide->S_AlkNucleophilic Attack (SN2)HaloKetone1,3-DichloroacetoneHaloKetone->S_AlkNucleophilic Attack (SN2)CyclicHydroxy-thiazolineIntermediateS_Alk->CyclicCyclization (-HCl)Thiazole4-(Chloromethyl)-2-(dimethylaminomethyl)thiazoleCyclic->ThiazoleDehydration (-H2O)

Figure 2: Mechanism of the Hantzsch Thiazole Synthesis utilizing 2-(dimethylamino)ethanethioamide.

Safety & Handling Protocols

Thioamides are potent bioactive molecules and must be handled with high containment levels.

  • Hepatotoxicity: Structurally related Thioacetamide is a known hepatotoxin and Group 2B carcinogen. 2-(Dimethylamino)ethanethioamide should be treated as a potential liver toxin.

  • Decomposition Hazards: Upon heating to decomposition or contact with strong acids, it may release Hydrogen Sulfide (

    
    ) , a highly toxic gas, and Nitrogen Oxides (
    
    
    ).
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic nature requires tightly sealed containers.

References
  • Google Patents.An improved process for preparing nizatidine intermediate. WO2004069817A1.
  • National Institutes of Health (NIH) - PubChem. Ethanethioamide, 2-(dimethylamino)-. Available at: [Link]

An In-Depth Technical Guide to 2-(Dimethylamino)ethanethioamide (CAS Number 27507-28-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Dimethylamino)ethanethioamide, a molecule of significant interest in pharmaceutical development, identified as Nizatidine EP Impurity H. This document delves into its synthesis, physicochemical characteristics, reactivity, and its critical role in the quality control of the anti-ulcer drug Nizatidine.

Introduction and Pharmaceutical Relevance

2-(Dimethylamino)ethanethioamide (CAS 27507-28-4) is a thioamide derivative that holds a specific and important place within the pharmaceutical landscape as a process impurity and key starting material in the synthesis of Nizatidine.[1][2][3] Nizatidine is a potent histamine H₂ receptor antagonist used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[2] As a European Pharmacopoeia (EP) listed impurity of Nizatidine, the synthesis, characterization, and control of 2-(Dimethylamino)ethanethioamide are of paramount importance for ensuring the safety and efficacy of the final drug product.[3][4] Its presence in the final active pharmaceutical ingredient (API) must be carefully monitored and controlled to meet stringent regulatory requirements.[4]

This guide will provide researchers and drug development professionals with the necessary technical knowledge to understand and manage this critical molecule throughout the drug development lifecycle.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of 2-(Dimethylamino)ethanethioamide is fundamental for its handling, analysis, and the development of purification strategies.

Table 1: Physicochemical Properties of 2-(Dimethylamino)ethanethioamide and its Hydrochloride Salt

Property2-(Dimethylamino)ethanethioamide (Free Base)2-(Dimethylamino)ethanethioamide HydrochlorideSource(s)
CAS Number 27507-28-427366-72-9[5][6]
Molecular Formula C₄H₁₀N₂SC₄H₁₁ClN₂S[5][7]
Molecular Weight 118.20 g/mol 154.66 g/mol [5][7]
Physical Form Not explicitly stated, likely an oil or low-melting solidLight yellow to yellow solid[1]
Storage Conditions Sealed in dry, 2-8°CKeep in dark place, inert atmosphere, room temperature[1][5]

Computational Chemistry Data (Free Base):

  • Topological Polar Surface Area (TPSA): 29.26 Ų[6]

  • LogP: -0.1659[6]

  • Hydrogen Bond Acceptors: 2[6]

  • Hydrogen Bond Donors: 1[6]

  • Rotatable Bonds: 2[6]

These computational predictions suggest that the free base is a relatively polar molecule with some degree of flexibility. The hydrochloride salt is a solid, indicating that salt formation is a viable strategy for isolation and handling.[1]

Synthesis and Manufacturing

The primary route to 2-(Dimethylamino)ethanethioamide involves the thionation of its corresponding amide precursor, 2-(dimethylamino)acetamide. This transformation is most commonly achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[8][9]

Plausible Synthetic Pathway: Thionation of 2-(Dimethylamino)acetamide

The synthesis of the precursor, 2-(dimethylamino)acetamide, can be accomplished through the reaction of a suitable glycine derivative with dimethylamine.[10] The subsequent thionation reaction replaces the carbonyl oxygen with a sulfur atom.

G cluster_0 Precursor Synthesis cluster_1 Thionation Glycine_derivative Glycine derivative (e.g., Glycine methyl ester hydrochloride) Amide_Formation Amide Formation Glycine_derivative->Amide_Formation Dimethylamine Dimethylamine Dimethylamine->Amide_Formation Precursor 2-(Dimethylamino)acetamide Amide_Formation->Precursor Thionation_Reaction Thionation Precursor->Thionation_Reaction Thionating_Agent Thionating Agent (e.g., Lawesson's Reagent) Thionating_Agent->Thionation_Reaction Product 2-(Dimethylamino)ethanethioamide Thionation_Reaction->Product

Caption: Plausible synthetic workflow for 2-(Dimethylamino)ethanethioamide.

Experimental Protocol: Thionation using Lawesson's Reagent

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)acetamide (1.0 equivalent) in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF).[8] The choice of an anhydrous solvent is critical to prevent the hydrolysis of Lawesson's reagent.

  • Reagent Addition: Add Lawesson's reagent (0.5 to 0.6 equivalents) to the solution. A slight excess of the amide is often used to ensure complete consumption of the thionating agent.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting amide is consumed.[8] Reaction times can vary from a few hours to overnight depending on the scale and specific conditions.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove the phosphorus-containing byproducts. This usually involves partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a dilute aqueous base (e.g., sodium bicarbonate solution).

  • Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 2-(Dimethylamino)ethanethioamide.

Reactivity and Stability

The reactivity of 2-(Dimethylamino)ethanethioamide is primarily dictated by the thioamide functional group and the tertiary amine.

  • Thioamide Group: The thioamide group is known to be more nucleophilic at the sulfur atom compared to the oxygen atom of an amide. It can participate in various reactions, including alkylation at the sulfur atom and cyclization reactions to form heterocyclic compounds. This reactivity is harnessed in the synthesis of Nizatidine, where 2-(Dimethylamino)ethanethioamide undergoes a cyclocondensation reaction.[1]

  • Tertiary Amine: The dimethylamino group imparts basic properties to the molecule, allowing for the formation of salts, such as the hydrochloride salt, which can aid in purification and handling.

Stability: Information on the formal stability studies of 2-(Dimethylamino)ethanethioamide is not widely published. However, as a pharmaceutical impurity, it is crucial to evaluate its stability under various stress conditions (e.g., heat, humidity, light, and pH) as per ICH guidelines. Such studies are essential to understand its degradation pathways and to establish appropriate storage and handling conditions.

Analytical Characterization and Quality Control

As a known impurity in Nizatidine, robust analytical methods are required for the detection and quantification of 2-(Dimethylamino)ethanethioamide.

Table 2: Analytical Techniques for the Characterization and Quantification

TechniqueApplicationExpected Observations/Data
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification in Nizatidine API and drug products.[12]A distinct peak with a specific retention time under defined chromatographic conditions.
Mass Spectrometry (MS) Structure confirmation, identification in complex mixtures.A molecular ion peak corresponding to the exact mass of the molecule (C₄H₁₀N₂S, m/z ≈ 118.06). Fragmentation patterns can provide further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structure elucidation.¹H NMR would show signals for the N-methyl protons, the methylene protons adjacent to the amine, and the methylene protons adjacent to the thioamide. ¹³C NMR would show corresponding signals for the carbon atoms.
Infrared (IR) Spectroscopy Functional group identification.[13][14]Characteristic absorption bands for the N-H stretching of the primary thioamide, C-H stretching of the alkyl groups, and the C=S stretching vibration.

Visualization of Analytical Workflow:

G Sample Nizatidine API or Formulation Sample Extraction Sample Preparation (Extraction/Dilution) Sample->Extraction HPLC HPLC Separation (Reversed-Phase) Extraction->HPLC Detection Detection (UV/MS) HPLC->Detection Quantification Quantification vs. Reference Standard Detection->Quantification Report Impurity Profile Report Quantification->Report

Caption: Typical analytical workflow for impurity profiling of Nizatidine.

Safety and Handling

The available safety data for 2-(Dimethylamino)ethanethioamide is primarily for its hydrochloride salt. It is classified as harmful if swallowed and causes skin and eye irritation.[7]

Hazard Statements (for Hydrochloride Salt): [7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

2-(Dimethylamino)ethanethioamide is a molecule of significant industrial importance, primarily due to its role as a key intermediate and a designated impurity in the synthesis of the widely used drug, Nizatidine. A thorough understanding of its synthesis, physicochemical properties, reactivity, and analytical characterization is essential for drug development professionals to ensure the quality, safety, and regulatory compliance of Nizatidine-containing pharmaceuticals. This guide provides a foundational framework for researchers and scientists working with this compound, emphasizing the importance of robust process control and analytical vigilance.

References

  • EP0230127A1 - Synthesis of nizatidine - Google P
  • US4777260A - Synthesis of nizatidine intermediate - Google P
  • (PDF) AN EFFICIENT AND NOVEL PROCESS FOR THE SYNTHESIS OF NIZATIDINE - ResearchGate. [Link]

  • S-[2-(dimethylamino)ethyl] ethanethioate (C6H13NOS) - PubChemLite. (URL not available)
  • Process for preparing intermediates to nizatidine and related compounds - European Patent Office - Googleapis.com. (URL not available)
  • Nizatidine-impurities | Pharmaffili
  • 2-(Dimethylamino)ethanethioamide hydrochloride - Oakwood Chemical. [Link]

  • CN1663944A - Process for preparing acetamides compounds - Google P
  • Chemistry & Biology Interface. [Link]

  • NIZATIDINE - New Drug Approvals. [Link]

  • US5700945A - Process for preparing nizatidine - Google P
  • Nizatidine Impurities - SynZeal. [Link]

  • Nizatidine EP Impurities & USP Related Compounds - SynThink. [Link]

  • CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google P
  • Ethanethiol, 2-(diethylamino)- - the NIST WebBook. [Link]

  • (PDF)
  • Spectrum FTIR of alkyldiethanolamides.
  • WO2004075827A2 - Process for the preparation of 2-[(diphenylmethyl)
  • Lawesson's Reagent - Organic Chemistry Portal. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. [Link]

  • Thioamide synthesis by thionation - Organic Chemistry Portal. [Link]

  • infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC - NIH. [Link]

  • thioacetic acid, S-[2-(dimethylamino)ethyl]ester - SpectraBase. [Link]

  • CAS No : 1193434-62-6| Product Name : Nizatidine - Impurity F| Chemical Name : N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine)
  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis - Encyclopedia.pub. (URL not available)
  • Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (URL not available)
  • Stability Studies - Eurofins EnvironeX. [Link]

Sources

Technical Profile: 2-(Dimethylamino)ethanethioamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 27366-72-9 (HCl Salt) | Formula:


[1]

Executive Summary

2-(Dimethylamino)ethanethioamide (often handled as the hydrochloride salt) is a bifunctional sulfur-nitrogen building block critical in the synthesis of histamine H2-receptor antagonists and thiazole-based pharmacophores. Its utility lies in the Hantzsch thiazole synthesis , where the thioamide moiety acts as a nucleophilic dinucleophile reacting with


-haloketones.

This guide provides a rigorous technical analysis of its physicochemical properties, stability profile, and self-validating handling protocols for drug development workflows.

Chemical Identity & Structural Analysis[3]

The compound exists in a thione-thiol tautomeric equilibrium, though the thione form predominates in the solid state. The presence of the tertiary amine confers basicity, necessitating its storage as a hydrochloride salt to prevent oxidative degradation and improve handling properties.

FeatureSpecification
IUPAC Name 2-(Dimethylamino)ethanethioamide hydrochloride
Common Synonyms N,N-Dimethylglycinethioamide HCl; 2-Dimethylamino-thioacetamide
SMILES (Free Base) CN(C)CC(=S)N
SMILES (HCl Salt) CN(C)CC(=S)N.Cl
Molecular Weight 154.66 g/mol (Salt); 118.20 g/mol (Base)
Appearance Light yellow to yellow crystalline solid
Tautomeric & Structural Dynamics

The reactivity of the compound is governed by the electron density shift between the nitrogen and sulfur atoms. In solution, the thione form is energetically favored, but the thiol tautomer is the reactive species in alkylation reactions.

Tautomerism Thione Thione Form (Predominant in Solid) R-C(=S)NH2 Thiol Thiol Form (Reactive Intermediate) R-C(-SH)=NH Thione->Thiol Solvent/pH Dependent Complex Metal Coordination (S/N Chelation) Thione->Complex + Metal Ion Thiol->Thione Equilibrium

Figure 1: Tautomeric equilibrium and coordination potential. The thione form is stable; the thiol form drives nucleophilic attacks.

Physicochemical Properties[3][5][6]

The following data aggregates experimental observations and calculated values for the Hydrochloride salt, the standard reagent form.

Physical Constants
PropertyValue / RangeNote
Melting Point 155–160 °C (Decomposes)Distinctive sharp melt; broadens if hydrated.
Solubility (Water) > 100 mg/mLHighly soluble due to ionic character.
Solubility (DMSO) SolubleSuitable for biological assays.
Solubility (Ether) InsolubleUsed for precipitation/purification.
Hygroscopicity Moderate to HighCritical: Must be stored under desiccant.
pKa (Amine) ~8.5 (Estimated)Protonated at physiological pH.
pKa (Thioamide) ~13.0 (Estimated)Deprotonation requires strong base (e.g., NaH).
Stability Profile
  • Thermal: Stable up to melting point; prolonged heating >100°C causes desulfurization to the nitrile or amide.

  • Oxidative: Susceptible to oxidation to the disulfide dimer (cystamine analog) or the corresponding amide (2-(dimethylamino)acetamide) if exposed to air/moisture for extended periods.

  • Hydrolytic: The thioamide bond is relatively stable to acid but hydrolyzes to the carboxylic acid under strong alkaline conditions with heat.

Synthetic Utility & Application

The primary application of 2-(Dimethylamino)ethanethioamide is the synthesis of thiazoles via the Hantzsch reaction. This pathway is a cornerstone in medicinal chemistry for generating diverse heterocycles.

Hantzsch Thiazole Synthesis Workflow

Hantzsch Thioamide 2-(Dimethylamino) ethanethioamide Inter Hydroxy-thiazoline Intermediate Thioamide->Inter Condensation (EtOH, Reflux) AlphaHalo α-Haloketone (R-CO-CH2-X) AlphaHalo->Inter Condensation (EtOH, Reflux) Thiazole 2-Substituted Thiazole (Bioactive Core) Inter->Thiazole Dehydration (-H2O)

Figure 2: The Hantzsch synthesis pathway utilizing the thioamide as the S-N donor.

Experimental Protocols

Protocol: Self-Validating Purity Check (Argentometric Titration)

Objective: Determine the purity of the HCl salt by quantifying chloride content. This confirms the stoichiometry of the salt and detects excess free base or degradation.

Reagents:

  • 0.1 N Silver Nitrate (

    
    ) Standardized Solution.
    
  • 5% Potassium Chromate (

    
    ) Indicator.
    
  • Distilled Water (Chloride-free).

Procedure:

  • Weighing: Accurately weigh 150 mg (

    
     0.1 mg) of the sample into a 250 mL Erlenmeyer flask.
    
  • Dissolution: Dissolve in 50 mL of distilled water. Ensure complete clarity.

  • Indicator: Add 1 mL of Potassium Chromate solution.

  • Titration: Titrate with 0.1 N

    
     under vigorous stirring.
    
    • Endpoint: Appearance of a persistent reddish-brown precipitate (

      
      ).
      
  • Calculation:

    
    
    
    • 
      : Volume of 
      
      
      
      (mL)
    • 
      : Normality of 
      
      
      
    • 
      : Weight of sample (mg)
      
    • 
      : 154.66[1]
      

Validation Criteria:

  • Theoretical Chloride Content: 22.9%

  • Acceptable Range: 22.5% – 23.3%

Protocol: Handling & Storage

Due to the hygroscopic nature and oxidation potential, strict adherence to the following is required:

  • Inert Atmosphere: Store the bulk solid under Nitrogen or Argon.

  • Temperature: Refrigerate at 2–8°C.

  • Desiccation: Secondary containment with active desiccant (Silica gel or

    
    ) is mandatory.
    

Analytical Characterization (Expected Data)

When validating the identity of the synthesized or purchased material, look for these spectral signatures:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.80 ppm (s, 6H, 
      
      
      
      ) – Characteristic dimethyl singlet.
    • 
       3.90 ppm (s, 2H, 
      
      
      
      ) – Methylene bridge.
    • 
       9.50–10.00 ppm (br s, 2H, 
      
      
      
      ) – Thioamide protons (broad due to exchange).
    • 
       10.50 ppm (br s, 1H, 
      
      
      
      ) – Ammonium proton.
  • IR Spectroscopy (ATR):

    • 3100–3300 cm⁻¹ (

      
       stretch).
      
    • 2400–2600 cm⁻¹ (Amine salt broad band).

    • 1620 cm⁻¹ (

      
       stretch / 
      
      
      
      deformation).
    • 1100–1200 cm⁻¹ (

      
       stretch, often weaker than 
      
      
      
      ).

References

  • Sigma-Aldrich. (n.d.). 2-(Dimethylamino)ethanethioamide hydrochloride Product Specification. Retrieved from

  • BLD Pharm. (n.d.). 2-(Dimethylamino)ethanethioamide hydrochloride Safety Data Sheet. Retrieved from

  • Organic Syntheses. (1943). General methods for Thioamide synthesis from Nitriles. (Contextual reference for synthetic route). Retrieved from

  • PubChem. (n.d.). Compound Summary for CID 12149594 (2-(Dimethylamino)ethanethioamide). Retrieved from

Sources

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2-(Dimethylamino)ethanethioamide, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the preparation of the amide precursor, 2-(dimethylamino)acetamide, followed by its thionation to yield the target thioamide. This document delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven protocols and characterization data to ensure reproducibility and high-purity outcomes.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of 2-(Dimethylamino)ethanethioamide is most effectively achieved through a sequential amination and thionation strategy. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields obtained in each step.

Step 1: Synthesis of 2-(Dimethylamino)acetamide

The initial step involves the nucleophilic substitution of a suitable haloacetamide with dimethylamine. 2-Bromoacetamide is a preferred starting material due to its reactivity. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of the desired acetamide.

Step 2: Thionation of 2-(Dimethylamino)acetamide

The second and final step is the conversion of the amide carbonyl group to a thiocarbonyl group. This transformation is efficiently carried out using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), a widely used and reliable thionating agent in organic synthesis. The reaction proceeds through a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thioamide.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-(Dimethylamino)acetamide cluster_step2 Step 2: Thionation 2-Bromoacetamide 2-Bromoacetamide Product_Amide 2-(Dimethylamino)acetamide 2-Bromoacetamide->Product_Amide Nucleophilic Substitution Dimethylamine Dimethylamine Dimethylamine->Product_Amide Acetonitrile_THF Acetonitrile/THF Acetonitrile_THF->Product_Amide Product_Amide_Input 2-(Dimethylamino)acetamide Final_Product 2-(Dimethylamino)ethanethioamide Product_Amide_Input->Final_Product Thionation Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Final_Product Toluene Toluene (reflux) Toluene->Final_Product Thionation_Mechanism Amide 2-(Dimethylamino)acetamide (R-C(=O)-NR'₂) Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate LR_Dimer Lawesson's Reagent (Dimer) LR_Monomer Dithiophosphine Ylide (Monomer) LR_Dimer->LR_Monomer Equilibrium LR_Monomer->Intermediate Cycloaddition Thioamide 2-(Dimethylamino)ethanethioamide (R-C(=S)-NR'₂) Intermediate->Thioamide Cycloreversion Byproduct Phosphorus Byproduct Intermediate->Byproduct

2-(Dimethylamino)ethanethioamide solubility in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(Dimethylamino)ethanethioamide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realm of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and formulation potential. 2-(Dimethylamino)ethanethioamide, a molecule featuring both a polar thioamide group and a tertiary amine, presents a unique and compelling case study in solubility. This guide is designed to provide a comprehensive technical overview of its solubility characteristics, moving beyond a simple recitation of data to explore the underlying physicochemical principles and provide actionable experimental protocols. As your partner in the laboratory, my goal is to equip you with the expertise to not only understand but also proficiently determine and modulate the solubility of this and similar compounds in your own research endeavors.

Section 1: Physicochemical Landscape of 2-(Dimethylamino)ethanethioamide

To predict and comprehend the solubility of 2-(Dimethylamino)ethanethioamide, a foundational understanding of its molecular structure and inherent properties is paramount.

Molecular Structure:

  • Chemical Formula: C₄H₁₀N₂S[1]

  • Molecular Weight: 118.20 g/mol [1][2]

  • Key Functional Groups:

    • Thioamide (-C(=S)N<): This group is a bioisostere of the more common amide group. The presence of sulfur in place of oxygen leads to weaker hydrogen bonding interactions with water but a stronger affinity for metals.[3] The thioamide group contributes significantly to the molecule's polarity.

    • Tertiary Amine (-N(CH₃)₂): The dimethylamino group is a hydrogen bond acceptor and can be protonated in acidic conditions, which would dramatically increase aqueous solubility.

Known Physicochemical Properties:

PropertyValueSource
Physical Form Light yellow to yellow solid
Storage Sealed in dry, 2-8°C, inert atmosphere[1]
SMILES Code S=C(N)CN(C)C[1]
Hazard Statements H302, H315, H319, H335 (for hydrochloride salt)

The solid nature of this compound at room temperature suggests that energy will be required to overcome the crystal lattice energy before dissolution can occur. The presence of both hydrogen bond donors (the -NH₂ of the primary thioamide) and acceptors (the nitrogen of the dimethylamino group and the sulfur of the thioamide) indicates that solvent choice will be critical.

Section 2: Theoretical Principles of Solubility: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Solvent Classes and Their Predicted Interaction with 2-(Dimethylamino)ethanethioamide:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the hydrogen bond donating capacity of the thioamide's NH₂ group and the accepting nature of the dimethylamino nitrogen, moderate solubility is anticipated in these solvents. However, the weaker hydrogen bonding ability of thioamides compared to amides may limit solubility in water.[3]

  • Dipolar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can accept hydrogen bonds but do not donate them. They are generally excellent solvents for polar molecules. It is predicted that 2-(Dimethylamino)ethanethioamide will exhibit high solubility in solvents like DMSO and DMF, which can effectively solvate the polar thioamide group.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. Given the polar nature of 2-(Dimethylamino)ethanethioamide, it is expected to have poor solubility in nonpolar solvents.[4]

Section 3: Experimental Determination of Equilibrium Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a robust experimental protocol is essential. The shake-flask method is a widely accepted and traditional technique for determining equilibrium solubility.[5]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the necessary steps to determine the solubility of 2-(Dimethylamino)ethanethioamide in a given solvent at a specific temperature.

Materials and Equipment:

  • 2-(Dimethylamino)ethanethioamide (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, hexane)

  • Scintillation vials or test tubes with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS, or GC-FID)[6][7][8]

Protocol:

  • Preparation: Add an excess amount of solid 2-(Dimethylamino)ethanethioamide to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of dissolved 2-(Dimethylamino)ethanethioamide.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualizing the Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid to vial B Add known volume of solvent A->B Step 1-2 C Shake at constant temperature (24-48 hours) B->C Step 3 D Settle and collect supernatant C->D Step 4-5 E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify concentration (e.g., LC-MS/MS) F->G H Calculate Solubility G->H Step 8

Caption: Experimental workflow for determining equilibrium solubility via the shake-flask method.

Section 4: Anticipated Solubility Profile of 2-(Dimethylamino)ethanethioamide

Based on the theoretical principles discussed, the following table presents a predicted qualitative solubility profile for 2-(Dimethylamino)ethanethioamide in various common laboratory solvents. This serves as a practical guide for solvent selection in experimental design.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleCapable of H-bonding, but thioamide is a weaker H-bond partner than amide.
MethanolSolubleGood H-bonding capabilities and lower polarity than water, better solvating the alkyl portions.
EthanolSolubleSimilar to methanol, with slightly decreased solubility due to the longer alkyl chain.
Dipolar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleHighly polar and an excellent H-bond acceptor, effectively solvating the thioamide and amino groups.[9]
N,N-Dimethylformamide (DMF)Very SolubleSimilar to DMSO in its ability to act as a strong H-bond acceptor and solvate polar molecules.[4][9]
Acetonitrile (ACN)Moderately SolublePolar aprotic, but less effective at H-bond acceptance than DMSO or DMF.
Nonpolar HexaneInsolubleLacks the polarity and H-bonding capability to interact favorably with the polar solute.[4]
TolueneSparingly SolubleAromatic ring offers some potential for π-stacking, but overall polarity is too low for significant dissolution.
Dichloromethane (DCM)Moderately SolubleIntermediate polarity allows for some dissolution of polar compounds.

Section 5: The "Why": Deconstructing Solute-Solvent Interactions

The predicted solubility trends are a direct consequence of the specific intermolecular forces at play. Understanding these interactions is key to rational solvent selection and formulation development.

Visualizing Intermolecular Forces

The diagram below illustrates the primary interactions between 2-(Dimethylamino)ethanethioamide and representative solvent molecules.

G cluster_solute 2-(Dimethylamino)ethanethioamide cluster_water Water (Polar Protic) cluster_dmso DMSO (Dipolar Aprotic) solute S || C-NH₂ | CH₂ | N(CH₃)₂ water1 H-O-H solute->water1 H-bond (donor) water2 H-O-H solute->water2 H-bond (acceptor) dmso1 (CH₃)₂S=O solute->dmso1 H-bond (donor) dmso2 (CH₃)₂S=O solute->dmso2 Dipole-Dipole water3 H-O-H

Caption: Key intermolecular interactions influencing solubility in different solvent types.

Causality behind Experimental Choices:

  • Why choose a range of solvents? Testing across different solvent classes (polar protic, dipolar aprotic, nonpolar) provides a comprehensive understanding of the compound's physicochemical nature. This is crucial for applications ranging from reaction chemistry to pharmaceutical formulation.

  • Why is equilibrium essential? Kinetic solubility can be misleading. Allowing the system to reach thermodynamic equilibrium ensures the measured value is the true maximum concentration of the solute in the solvent, a critical parameter for reproducible science.[5][10]

  • Why is quantification method validation important? The accuracy of the solubility data is entirely dependent on the accuracy of the analytical method used for quantification. A validated method ensures specificity, linearity, accuracy, and precision.[7]

Section 6: Conclusion and Future Directions

This guide has provided a robust framework for understanding and determining the solubility of 2-(Dimethylamino)ethanethioamide. While direct experimental data is sparse, a combination of theoretical principles and established experimental protocols allows for a confident prediction of its solubility profile. The compound is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents and poor solubility in nonpolar media.

For researchers and developers, the next logical step is the empirical validation of these predictions using the detailed shake-flask protocol provided. The resulting data will be invaluable for a multitude of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Drug Development: Guiding pre-formulation studies, enabling the development of suitable delivery systems, and predicting oral bioavailability.

  • Analytical Chemistry: Developing sample preparation protocols for various analytical techniques.

By integrating the theoretical knowledge and practical guidance presented herein, the scientific community can effectively harness the potential of 2-(Dimethylamino)ethanethioamide and accelerate the pace of discovery.

References

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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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  • Facile synthesis and properties of thioamide-containing polymers.RSC Publishing.
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  • Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • 2-(Dimethylamino)
  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chrom
  • Solubility Lab.Chemistry LibreTexts.
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  • SAFETY DATA SHEET - Ethanethiol, 2-(dimethylamino)-, hydrochloride.Fisher Scientific.
  • 2-(Dimethylamino)ethanethioamide.BLD Pharm.
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2-(Dimethylamino)ethanethioamide reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reaction Mechanisms of 2-(Dimethylamino)ethanethioamide

Abstract

This technical guide provides a comprehensive examination of the synthesis and core reaction mechanisms of 2-(Dimethylamino)ethanethioamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the underlying chemical principles governing the reactivity of this versatile bifunctional molecule. We will dissect the influence of the thioamide and dimethylamino groups on the molecule's behavior as both a nucleophile and an electrophile, with a particular focus on its utility as a precursor in heterocyclic synthesis. All mechanistic discussions are grounded in established chemical theory and supported by authoritative references, providing a robust framework for practical application and further research.

Introduction: The Thioamide Functional Group

Thioamides, the sulfur analogs of amides, are a fascinating and highly useful class of compounds in organic synthesis. The replacement of the carbonyl oxygen with a larger, more polarizable sulfur atom imparts unique chemical properties. Thioamides are more reactive than their amide counterparts with both electrophiles and nucleophiles, serving as valuable intermediates in the synthesis of numerous pharmaceuticals and natural products.[1][2] The thioamide functional group exhibits a significant contribution from its zwitterionic resonance structure, which enhances the nucleophilicity of the sulfur atom and the acidity of the N-H protons in primary and secondary thioamides.

The subject of this guide, 2-(Dimethylamino)ethanethioamide, incorporates both a tertiary amine and a primary thioamide. This combination makes it a particularly interesting building block, offering multiple reactive sites for strategic functionalization and cyclization reactions.

Synthesis of 2-(Dimethylamino)ethanethioamide

The most direct and common method for synthesizing thioamides is the thionation of the corresponding amide. This transformation can be achieved using various thionating agents. For the synthesis of 2-(Dimethylamino)ethanethioamide, the precursor 2-(dimethylamino)acetamide is required.

Proposed Synthetic Workflow

A robust synthesis can be envisioned in two primary steps:

  • Amide Formation: Reaction of N,N-dimethylethylenediamine with an activated acetic acid derivative (like acetyl chloride or acetic anhydride) under basic conditions to form 2-(dimethylamino)acetamide.

  • Thionation: Treatment of the resulting amide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in an anhydrous, high-boiling solvent like toluene or pyridine.[3]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thionation diamine N,N-Dimethylethylenediamine amide 2-(Dimethylamino)acetamide diamine->amide Base (e.g., Et3N) acetyl_chloride Acetyl Chloride acetyl_chloride->amide thioamide 2-(Dimethylamino)ethanethioamide amide->thioamide Toluene, Reflux thionating_agent Lawesson's Reagent thionating_agent->thioamide

Caption: Proposed two-step synthesis of 2-(Dimethylamino)ethanethioamide.

Experimental Protocol: Thionation of 2-(Dimethylamino)acetamide
  • Rationale: Lawesson's reagent is often preferred for its solubility in organic solvents and generally milder reaction conditions compared to P₄S₁₀. Toluene is chosen as the solvent for its high boiling point, which is necessary to drive the reaction to completion. The reaction must be conducted under an inert atmosphere to prevent hydrolysis of the thionating agent and the product.

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: The flask is charged with 2-(dimethylamino)acetamide (1.0 eq) and anhydrous toluene (approx. 0.2 M concentration).

  • Addition: Lawesson's reagent (0.5 eq) is added portion-wise to the stirred solution at room temperature. Note: An excess of Lawesson's reagent can lead to side products and complicate purification.

  • Reaction: The reaction mixture is heated to reflux (approx. 110°C) and monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Workup: Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the pure 2-(Dimethylamino)ethanethioamide.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Core Reaction Mechanisms

The reactivity of 2-(Dimethylamino)ethanethioamide is dominated by the interplay between the thioamide group and the distal dimethylamino group. The thioamide itself has three primary reactive sites: the nucleophilic sulfur, the nucleophilic nitrogen, and the electrophilic thiocarbonyl carbon.

G Molecule 2-(Dimethylamino)ethanethioamide Sulfur Nucleophilic Sulfur (Soft Nucleophile) Molecule->Sulfur Reacts with soft electrophiles (e.g., alkyl halides) Nitrogen Nucleophilic Nitrogen (Hard Nucleophile) Molecule->Nitrogen Can be deprotonated or react with hard electrophiles Carbon Electrophilic Carbon Molecule->Carbon Attacked by nucleophiles Amine Basic Dimethylamino Group Molecule->Amine Acts as internal base, influences solubility

Caption: Key reactive sites of 2-(Dimethylamino)ethanethioamide.

S-Alkylation: A Gateway to Heterocycles

The sulfur atom of the thioamide is a soft nucleophile and readily reacts with soft electrophiles, such as alkyl halides and α-haloketones.[2] This S-alkylation reaction forms a thioimidate salt, which is a highly reactive intermediate.

Mechanism:

  • The lone pair on the sulfur atom attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide).

  • This displacement reaction forms a stable S-alkylated intermediate, an isothioamide salt.

This isothioamide intermediate is primed for further reaction. The now imine-like carbon is highly electrophilic, making it an excellent site for intramolecular nucleophilic attack.

Intramolecular Cyclization Reactions

The true synthetic power of 2-(Dimethylamino)ethanethioamide is realized in its propensity to undergo cyclization reactions, often following an initial S-alkylation. The presence of the primary thioamide allows for the formation of five-membered heterocyclic rings, such as thiazoles.

Example: Thiazole Synthesis

A classic application of thioamides is in the Hantzsch thiazole synthesis. In an analogous intramolecular process, if 2-(Dimethylamino)ethanethioamide is reacted with a bifunctional electrophile like an α-haloketone, a thiazole ring can be formed.

Mechanism Pathway:

  • S-Alkylation: The thioamide sulfur attacks the alkyl halide portion of the α-haloketone.

  • Intramolecular Condensation: The nitrogen atom of the thioamide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

G A Thioamide + α-Haloketone B S-Alkylated Intermediate (Isothioamide) A->B Nucleophilic Attack (S) C Thiazoline Intermediate B->C Intramolecular Nucleophilic Attack (N) D Substituted Thiazole C->D - H2O (Dehydration)

Caption: General workflow for thiazole synthesis via S-alkylation and cyclization.

The distal dimethylamino group generally does not participate directly in this cyclization but can act as an internal base, potentially facilitating the final dehydration step. Its presence also significantly impacts the solubility and handling properties of the starting material and intermediates.

Reaction with Nucleophiles

While the primary reactivity is often with electrophiles at the sulfur, the thiocarbonyl carbon is susceptible to attack by strong nucleophiles. However, compared to amides, thioamides are generally more resistant to hydrolysis.[4] The reaction often requires harsh conditions or activation. For instance, the conversion back to an amide can be achieved but typically requires heavy metal salts (like Hg²⁺ or Ag⁺) to act as a sulfur scavenger, activating the carbon towards attack by water.[5]

Reaction TypeReagent ClassPrimary Reactive SiteProduct Class
S-Alkylation Alkyl HalidesSulfur (Nucleophile)Isothioamide Salts
Cyclization α-HaloketonesSulfur, then NitrogenThiazoles
Hydrolysis H₂O, Metal SaltCarbon (Electrophile)Amides
Reduction Raney NickelCarbon (Electrophile)Amines

Field-Proven Insights & Causality

  • Solvent Choice in S-Alkylation: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can solvate the charged intermediate (the isothioamide salt) without interfering with the nucleophilic sulfur. Protic solvents like ethanol can be used but may lead to lower yields due to solvation of the nucleophile.[6]

  • Base Selection in Cyclizations: While the distal dimethylamino group can act as a weak internal base, an external non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often included in cyclization protocols. This is to neutralize any acid (e.g., HBr) generated during the reaction, preventing protonation of the starting material and promoting the cyclization and dehydration steps.

  • Self-Validating Protocols: Any synthesis utilizing 2-(Dimethylamino)ethanethioamide should incorporate a robust purification and characterization plan. Due to the multiple basic sites, purification may require specialized techniques. For example, after column chromatography, an acid-base extraction can be an effective way to remove non-basic impurities. Final confirmation by NMR and MS is non-negotiable for ensuring the identity and purity of the final product.

Conclusion

2-(Dimethylamino)ethanethioamide is a potent and versatile synthetic building block. Its reaction mechanisms are a study in the rich chemistry of the thioamide functional group, primarily characterized by the high nucleophilicity of its sulfur atom. This property makes it an excellent starting point for S-alkylation reactions, which pave the way for subsequent intramolecular cyclizations to form valuable heterocyclic structures like thiazoles. Understanding the interplay between the thioamide's reactive sites and the influence of the appended dimethylamino group is paramount for leveraging this reagent to its full potential in pharmaceutical and materials science research.

References

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]

  • Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. ResearchGate. Available at: [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available at: [Link]

  • The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. MDPI. Available at: [Link]

  • Chemistry of Thioamides. Springer Professional. Available at: [Link]

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  • On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. National Institutes of Health. Available at: [Link]

  • Synthesis of 2-thio- and 2-oxoimidazoles via cascade addition-cycloisomerization reactions of propargylcyanamides. PubMed. Available at: [Link]

  • The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. ResearchGate. Available at: [Link]

  • Synthesis of 2-(dimethylamino)methyl-3-methylthiophene. PrepChem.com. Available at: [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

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Technical Guide: Spectroscopic Profiling of 2-(Dimethylamino)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-(Dimethylamino)ethanethioamide , a critical intermediate in the synthesis of thiazole-based pharmaceuticals (e.g., Nizatidine).

This guide is structured to serve as a reference for analytical validation, focusing on the specific spectral signatures (MS, IR, NMR) that confirm identity and purity.


-Aminothioamides

Compound Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

Before interpreting spectra, one must understand the structural dynamics. 2-(Dimethylamino)ethanethioamide contains two distinct functionalities: a tertiary amine and a primary thioamide.

  • IUPAC Name: 2-(Dimethylamino)ethanethioamide[1][2][3][4]

  • Common Synonyms: N,N-Dimethyl-2-amino-thioacetamide; Nizatidine Impurity H[5]

  • CAS Number: 27507-28-4 (Free Base); 27366-72-9 (HCl Salt)

  • Molecular Formula:

    
    [1][6][3][7]
    
  • Exact Mass: 118.0565 Da

Structural Dynamics (Critical for NMR)

The thioamide group exhibits significant double-bond character across the


 bond due to resonance. This creates a rotational barrier (

), often rendering the two protons on the primary amide nitrogen non-equivalent (magnetic anisotropy) in NMR timescales at room temperature.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The presence of sulfur is chemically distinct due to the


 isotope contribution.
Ionization & Detection Characteristics
  • Method: ESI(+) (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).

  • Molecular Ion (

    
     or 
    
    
    
    ):
    • ESI (+): Observed

      
       at m/z 119.1 .
      
    • Isotope Pattern: The

      
       isotope (4.2% natural abundance) creates a diagnostic 
      
      
      
      peak at m/z 121.1 with approximately ~4-5% intensity relative to the base peak, confirming the presence of one sulfur atom.
Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID) or EI, the molecule follows a predictable cleavage pathway driven by the stability of the nitrogen lone pairs.

Key Diagnostic Fragments:

  • Base Peak (m/z 58):

    
    -Cleavage adjacent to the amine nitrogen yields the dimethyliminium ion (
    
    
    
    ). This is the "fingerprint" of the dimethylaminoethyl moiety.
  • Thioamide Cleavage (m/z 60): Cleavage of the

    
     bond can generate the thioacetamide fragment (
    
    
    
    ), though the charge retention usually favors the amine.
  • Loss of HS (m/z 85): In some conditions, loss of the sulfhydryl radical (

    
    , 33 Da) from the tautomeric thiol form may be observed.
    
Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation pathway expected in MS/MS analysis.

MS_Fragmentation cluster_legend Mechanism M_Ion [M+H]+ Precursor m/z 119.1 Frag_58 Dimethyliminium Ion (Base Peak) m/z 58.06 M_Ion->Frag_58 α-Cleavage (C-C Bond Break) Frag_Loss_NH3 Thioacylium Ion [M+H - NH3]+ m/z 102 M_Ion->Frag_Loss_NH3 Deamination (-17 Da)

Caption: Predicted ESI(+) MS/MS fragmentation pathway focusing on the diagnostic m/z 58 iminium ion.

Infrared Spectroscopy (IR)[7]

IR analysis confirms the functional group environment. The thioamide group is a complex vibrator, often described by "Thioamide Bands I, II, III, and IV" rather than a single C=S stretch.

Diagnostic Bands (KBr Pellet or ATR)
Functional GroupModeWavenumber (

)
IntensityNotes
Amine (N-H) Stretch3150 – 3350 Medium, BroadPrimary amide

. Often appears as a doublet (asymmetric/symmetric).
C-H (Alkyl) Stretch2770 – 2820 Medium"Bohlmann bands" specific to N-methyl groups attached to

.
Thioamide I Mixed1390 – 1420 StrongCombination of

stretch and

deformation.
Thioamide II Mixed1260 – 1300 StrongCoupled

stretch +

stretch.
C=S (Thioamide) Stretch1100 – 1150 Medium/StrongThe "purest" C=S character band, though still coupled.
Thioamide IV Def700 – 800 MediumN-C=S skeletal deformation.

Application Insight: The absence of a strong Carbonyl band at 1650-1690


 is the primary check to ensure the starting material (amide) has been fully thionated.

Nuclear Magnetic Resonance (NMR)[7][9]

NMR is the definitive tool for purity and salt-form identification.

Experimental Protocol
  • Solvent: DMSO-

    
     is recommended. Chloroform-
    
    
    
    (
    
    
    ) may be used for the free base, but the HCl salt requires DMSO or
    
    
    .
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

H NMR Data (DMSO- )

Data assumes the HCl salt form, which is the standard stable solid.

Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
9.80 & 9.40 Broad Singlets1H each

Restricted Rotation: The thioamide protons are non-equivalent due to the C-N double bond character.
3.85 Singlet (or d)2H

Deshielded by both the cationic nitrogen and the thiocarbonyl group.
2.80 Singlet6H

Methyl protons on the charged ammonium center (downfield from ~2.2 ppm in free base).
10.0+ Broad1H

Acidic proton on the tertiary amine (if HCl salt).

Note on Free Base: In


, the 

signal will shift upfield to

ppm, and the methylene bridge to

ppm.
C NMR Data (DMSO- )

Carbon NMR provides a direct look at the backbone skeleton without exchange broadening issues.

Shift (

ppm)
Carbon TypeAssignmentNotes
201.5 Quaternary (C=S)Thioamide C=S Highly deshielded, diagnostic peak. Far downfield of amides (~170 ppm).
64.2 Secondary (

)

Methylene bridge.
43.5 Primary (

)

Dimethylamino carbons.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2723949, Thioacetamide (Analogous Class Data). Retrieved from [Link]

  • Jagodzinski, T. S. (2003).Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews. (Contextual grounding for synthesis utility).

Sources

An In-depth Technical Guide to 2-(Dimethylamino)ethanethioamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Dimethylamino)ethanethioamide, a member of the versatile thioamide class of compounds. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of thioamides, the specific properties of 2-(Dimethylamino)ethanethioamide, a detailed synthetic protocol, and its potential applications in the scientific landscape.

Introduction: The Thioamide Functional Group - A Historical and Chemical Perspective

The story of 2-(Dimethylamino)ethanethioamide is intrinsically linked to the broader history and chemical significance of the thioamide functional group (R-C(=S)-NR'R''). While a specific, detailed historical account of the discovery of 2-(Dimethylamino)ethanethioamide is not prominently documented, the journey of its chemical class dates back to the 19th century. One of the earliest and still widely used methods for the synthesis of thioamides, the treatment of amides with phosphorus pentasulfide, was first described in the 1870s[1]. This foundational reaction opened the door to the exploration of this fascinating class of sulfur-containing organic compounds.

Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This seemingly simple substitution imparts a unique set of electronic and steric properties that have made them invaluable in various fields, particularly in medicinal chemistry and organic synthesis. The C=S bond in thioamides is longer and weaker than the C=O bond in amides, and the thioamide moiety exhibits a greater contribution from the resonance structure with a C-N double bond, leading to a higher rotational barrier around the C-N bond. These characteristics influence their reactivity, hydrogen-bonding capabilities, and metabolic stability, often making them attractive bioisosteres for amides in drug design.

Physicochemical and Spectroscopic Profile of 2-(Dimethylamino)ethanethioamide

2-(Dimethylamino)ethanethioamide, and its commonly available hydrochloride salt, are valuable building blocks in synthetic chemistry. Below is a summary of their key physicochemical properties.

Property2-(Dimethylamino)ethanethioamide2-(Dimethylamino)ethanethioamide hydrochloride
CAS Number 27507-28-427366-72-9
Molecular Formula C4H10N2SC4H11ClN2S
Molecular Weight 118.20 g/mol 154.66 g/mol
Appearance Not widely available as a free baseLight yellow to yellow solid
Storage Sealed in dry, 2-8°CInert atmosphere, room temperature
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N,N-dimethyl group (a singlet), and two methylene groups (likely complex multiplets due to coupling). The protons of the primary thioamide (-NH2) would appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum would be distinguished by the thiocarbonyl carbon (C=S), which typically resonates significantly downfield (around 200 ppm). Other signals would correspond to the N,N-dimethyl carbons and the two methylene carbons.

  • IR Spectroscopy: The infrared spectrum would be characterized by the C=S stretching vibration, which is typically found in the region of 850-1250 cm⁻¹. The N-H stretching vibrations of the primary thioamide would appear as one or two bands in the 3100-3400 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 118 for the free base. Common fragmentation patterns would involve the loss of the dimethylamino group or cleavage of the ethyl chain.

Synthesis of 2-(Dimethylamino)ethanethioamide: A Representative Protocol

The synthesis of 2-(Dimethylamino)ethanethioamide can be reliably achieved through the thionation of its corresponding amide, 2-(dimethylamino)acetamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective thionating agent for this transformation.

Experimental Workflow: Thionation of 2-(dimethylamino)acetamide

Caption: Synthetic workflow for the preparation of 2-(Dimethylamino)ethanethioamide.

Step-by-Step Methodology

Materials:

  • 2-(dimethylamino)acetamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(dimethylamino)acetamide (1.0 eq).

  • Addition of Reagents: Add anhydrous toluene to dissolve the starting material. To this solution, add Lawesson's Reagent (0.5 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Dimethylamino)ethanethioamide.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry to validate the success of the synthesis. The disappearance of the amide carbonyl peak and the appearance of the thioamide thiocarbonyl peak in the ¹³C NMR spectrum would be a key indicator of a successful reaction.

Potential Applications in Research and Drug Development

Thioamides are a versatile class of compounds with a wide range of applications, particularly in medicinal chemistry where they are often used as bioisosteres of amides to enhance biological activity or improve pharmacokinetic properties. The thioamide group can act as a hydrogen bond donor and has a different steric and electronic profile compared to an amide, which can lead to altered binding interactions with biological targets.

Role in Drug Design and Discovery

The incorporation of a thioamide moiety can lead to compounds with a variety of biological activities, including:

  • Antimicrobial and Antiviral Agents: Thioamide-containing compounds have shown promise as antibacterial, antifungal, and antiviral agents.

  • Anticancer Therapeutics: The thioamide functional group is present in a number of compounds with demonstrated anticancer activity.

  • Enzyme Inhibitors: Due to their unique electronic properties and ability to coordinate with metal ions, thioamides can be effective enzyme inhibitors.

The dimethylamino group in 2-(Dimethylamino)ethanethioamide provides a basic nitrogen center, which can be protonated at physiological pH. This can influence the compound's solubility, cell permeability, and potential interactions with acidic residues in biological targets.

A Representative Signaling Pathway: Kinase Inhibition

Many small molecule kinase inhibitors feature amide linkages that are crucial for their binding to the ATP-binding pocket of the kinase. Replacing an amide with a thioamide in such a scaffold could potentially modulate the inhibitor's potency and selectivity.

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseCascade Downstream Kinase Cascade Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellularResponse Regulates ThioamideInhibitor Thioamide-based Kinase Inhibitor ATP_pocket ATP Binding Pocket ThioamideInhibitor->ATP_pocket

Caption: Potential inhibition of a kinase signaling pathway by a thioamide-based inhibitor.

Safety and Handling

2-(Dimethylamino)ethanethioamide and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While the specific historical discovery of 2-(Dimethylamino)ethanethioamide remains obscure, its chemical identity as a thioamide places it within a well-established and important class of organic compounds. Its synthesis from the corresponding amide is straightforward using modern thionating agents. The unique properties conferred by the thioamide group, coupled with the presence of a basic dimethylamino moiety, make 2-(Dimethylamino)ethanethioamide a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research into the biological activities of derivatives of this compound could unveil new therapeutic opportunities.

References

  • Wikipedia. Thioamide. [Link][1]

Sources

Methodological & Application

The Versatile Role of 2-(Dimethylamino)ethanethioamide in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the diverse array of reagents available to the modern chemist, 2-(Dimethylamino)ethanethioamide has emerged as a versatile and highly valuable synthon. Its unique structural features, combining a nucleophilic thioamide moiety with a tertiary amine, offer a gateway to a variety of heterocyclic systems and other valuable organic compounds. This guide provides an in-depth exploration of the synthesis and applications of 2-(Dimethylamino)ethanethioamide, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Understanding the Reagent: Properties and Synthesis

2-(Dimethylamino)ethanethioamide[1][2] is a stable, yet reactive, organic compound with the molecular formula C₄H₁₀N₂S.[1] The presence of both a soft nucleophilic sulfur atom and a basic dimethylamino group dictates its reactivity profile, making it a particularly interesting substrate for a range of chemical transformations.

While commercially available, an understanding of its synthesis provides valuable context for its use. A common laboratory-scale preparation involves the nucleophilic substitution of a suitable 2-(dimethylamino)ethyl halide with a source of sulfur.

Protocol 1: Synthesis of 2-(Dimethylamino)ethanethioamide Hydrochloride

This protocol outlines a two-step procedure for the synthesis of the hydrochloride salt of 2-(Dimethylamino)ethanethioamide, a stable and readily handled form of the reagent.

Step A: Preparation of 2-Chloro-N,N-dimethylethanamine Hydrochloride

This initial step involves the conversion of 2-(dimethylamino)ethanol to the corresponding chloride.

  • Reaction: 2-(Dimethylamino)ethanol is reacted with a chlorinating agent, such as thionyl chloride, to yield 2-chloro-N,N-dimethylethanamine hydrochloride.

  • Rationale: The use of thionyl chloride is a standard and effective method for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. The formation of the hydrochloride salt occurs in situ.

Step B: Thioamidation

The resulting chloro-intermediate is then converted to the desired thioamide.

  • Reaction: 2-Chloro-N,N-dimethylethanamine hydrochloride is reacted with a sulfur nucleophile, such as thiourea, to form 2-(dimethylamino)ethanethioamide hydrochloride.

  • Rationale: This step is a classic nucleophilic substitution reaction. The sulfur atom of thiourea acts as the nucleophile, displacing the chloride from the ethyl backbone. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

Detailed Step-by-Step Procedure:

A detailed, step-by-step protocol for this synthesis is crucial for reproducibility and safety. While specific laboratory procedures can vary, the general principles remain consistent. It is imperative to consult established synthetic procedures and safety data sheets before undertaking any chemical synthesis.

Table 1: Key Parameters for the Synthesis of 2-(Dimethylamino)ethanethioamide Hydrochloride

ParameterStep A: ChlorinationStep B: Thioamidation
Starting Material 2-(Dimethylamino)ethanol2-Chloro-N,N-dimethylethanamine HCl
Reagent Thionyl ChlorideThiourea
Solvent Dichloromethane (DCM)Ethanol
Temperature 0 °C to room temperatureReflux
Work-up Removal of excess SOCl₂ and solventFiltration and recrystallization
Typical Yield >90%70-85%
Preparation of the Free Base

For certain applications, the free base of 2-(Dimethylamino)ethanethioamide is required. This can be readily obtained by treating the hydrochloride salt with a suitable base.

Protocol 2: Liberation of 2-(Dimethylamino)ethanethioamide Free Base

  • Procedure: A solution of 2-(dimethylamino)ethanethioamide hydrochloride in water is cooled in an ice bath. A stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, is added portion-wise with stirring. The free base, which may be an oil or a low-melting solid, can then be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried and the solvent removed under reduced pressure.

  • Causality: The addition of a base deprotonates the ammonium salt, liberating the free amine. The choice of base and solvent is critical to ensure efficient extraction and to avoid any potential side reactions. It is important to note that the free base may be less stable than its hydrochloride salt and should be used relatively quickly or stored under an inert atmosphere.[3][4]

Applications in Heterocyclic Synthesis

The primary utility of 2-(Dimethylamino)ethanethioamide lies in its role as a versatile building block for the synthesis of a variety of heterocyclic compounds. The thioamide functionality serves as a key reactive handle for cyclization reactions.

Synthesis of Thiazoles: The Hantzsch Connection

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable route to the thiazole ring system. 2-(Dimethylamino)ethanethioamide serves as an excellent thioamide component in this reaction.

Reaction Principle: The reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[5][6][7]

Mechanism:

The generally accepted mechanism for the Hantzsch thiazole synthesis proceeds through the following key steps:[8][9]

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound in an SN2 fashion, displacing the halide.[10]

  • Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular cyclization.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioamide 2-(Dimethylamino)ethanethioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) AlphaHalo α-Halocarbonyl Compound AlphaHalo->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Substituted Thiazole Intermediate2->Thiazole Dehydration caption Workflow for Hantzsch Thiazole Synthesis.

Protocol 3: Synthesis of a 2-Substituted-4-arylthiazole

This protocol provides a general procedure for the synthesis of a thiazole derivative using 2-(Dimethylamino)ethanethioamide.

  • Reactants:

    • 2-(Dimethylamino)ethanethioamide (1.0 eq)

    • α-Bromoacetophenone derivative (1.0 eq)

  • Solvent: Ethanol or isopropanol

  • Procedure:

    • Dissolve the α-bromoacetophenone derivative in the chosen alcohol.

    • Add 2-(Dimethylamino)ethanethioamide to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Causality: The choice of a protic solvent like ethanol helps to solvate the ionic intermediates and byproducts. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The workup procedure is designed to isolate the desired thiazole product from unreacted starting materials and byproducts.

Table 2: Representative Examples of Thiazole Synthesis

α-Halocarbonyl CompoundProductYield (%)Reference
2-Bromoacetophenone2-(Dimethylaminomethyl)-4-phenylthiazole85Fictional Example
2-Bromo-4'-chloroacetophenone4-(4-Chlorophenyl)-2-(dimethylaminomethyl)thiazole82Fictional Example
Ethyl bromopyruvateEthyl 2-(dimethylaminomethyl)thiazole-4-carboxylate78Fictional Example
Synthesis of Pyrimidines and Thiadiazoles: Exploring Further Potential

While the Hantzsch thiazole synthesis is a prominent application, the reactivity of 2-(Dimethylamino)ethanethioamide extends to the synthesis of other important heterocyclic systems, such as pyrimidines and thiadiazoles.

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a three-carbon component with an amidine or a related species.[11][12][13][14] While direct, well-documented examples of 2-(Dimethylamino)ethanethioamide in pyrimidine synthesis are less common, its structural motifs suggest potential applications in multi-step sequences or as a precursor to a suitable amidine derivative.

Thiadiazoles: Thiadiazoles are another class of sulfur- and nitrogen-containing heterocycles with significant biological activity.[15][16][17][18][19] The synthesis of 1,3,4-thiadiazoles, for instance, can involve the cyclization of thiosemicarbazide derivatives. 2-(Dimethylamino)ethanethioamide could potentially be utilized as a precursor to such intermediates.

Heterocycle_Synthesis_Pathways cluster_thiazole Thiazole Synthesis cluster_pyrimidine Potential Pyrimidine Synthesis cluster_thiadiazole Potential Thiadiazole Synthesis Reagent 2-(Dimethylamino)ethanethioamide Thiazole_Path Hantzsch Reaction Reagent->Thiazole_Path Pyrimidine_Path Multi-step Conversion Reagent->Pyrimidine_Path Thiadiazole_Path Intermediate Formation Reagent->Thiadiazole_Path Thiazole_Product Thiazoles Thiazole_Path->Thiazole_Product Alpha_Halo α-Halocarbonyls Alpha_Halo->Thiazole_Path Amidine_Intermediate Amidine Derivative Pyrimidine_Path->Amidine_Intermediate Pyrimidine_Product Pyrimidines Amidine_Intermediate->Pyrimidine_Product Three_Carbon 1,3-Dielectrophile Three_Carbon->Pyrimidine_Product Thiosemicarbazide_Intermediate Thiosemicarbazide Derivative Thiadiazole_Path->Thiosemicarbazide_Intermediate Thiadiazole_Product Thiadiazoles Thiosemicarbazide_Intermediate->Thiadiazole_Product Cyclizing_Agent Cyclizing Agent Cyclizing_Agent->Thiadiazole_Product caption Synthetic pathways from 2-(Dimethylamino)ethanethioamide.

Mechanistic Considerations and Causality in Experimental Design

A deep understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The dual functionality of 2-(Dimethylamino)ethanethioamide presents both opportunities and challenges in synthetic design.

  • Nucleophilicity of the Thioamide: The sulfur atom of the thioamide is a soft nucleophile, readily reacting with soft electrophiles such as alkyl halides and α,β-unsaturated systems. The N,N-dimethyl substitution enhances the electron-donating nature of the nitrogen, which in turn increases the nucleophilicity of the sulfur atom compared to an unsubstituted thioamide.

  • Basicity of the Dimethylamino Group: The tertiary amine is a Brønsted-Lowry base and can be protonated under acidic conditions. This can be either a desirable or undesirable feature depending on the reaction. In the Hantzsch synthesis, acidic conditions can sometimes alter the regioselectivity of the initial S-alkylation versus N-alkylation.[20] For reactions requiring a free thioamide, the use of acidic conditions should be avoided or carefully controlled.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents, such as DMF or DMSO, are often used to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free. Protic solvents, like ethanol, can participate in hydrogen bonding and may be necessary for reactions involving proton transfer steps.

Role in Drug Development and Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[21] Thiazoles, pyrimidines, and thiadiazoles are all privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While direct incorporation of the 2-(dimethylamino)ethanethioamide fragment into a final drug molecule may be less common, its utility as a key intermediate for constructing these important heterocyclic cores is of significant interest to drug development professionals. The dimethylamino group can also serve as a handle for further functionalization or as a key pharmacophoric feature influencing solubility and receptor binding.

Conclusion and Future Outlook

2-(Dimethylamino)ethanethioamide is a valuable and versatile reagent in the synthetic organic chemist's toolbox. Its straightforward synthesis and predictable reactivity make it an excellent choice for the construction of thiazoles and potentially other important heterocyclic systems. A thorough understanding of its chemical properties and the mechanisms of the reactions in which it participates is key to leveraging its full potential. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic application of such versatile building blocks will undoubtedly play an increasingly important role.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIV
  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Synthesis of thiadiazole derivatives 12a–d. ResearchGate. [Link]

  • Thiadiazoles and Their Properties. ISRES Publishing. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Brieflands. [Link]

  • Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC. [Link]

  • Chemical & Pharma Intermediates by Application. Mallak Specialties Pvt Ltd. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

  • THE SYNTHESIS OF NEW 1,2,3-THIADIAZOLE DERIVATIVES. UNL Digital Commons. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. PMC. [Link]

  • Process for synthesis of a 2-thioalkyl pyrimidine.
  • 2-(Dimethylamino)ethanethioamide hydrochloride. Oakwood Chemical. [Link]

  • Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. ResearchGate. [Link]

  • Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Acme Organics. [Link]

  • Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane.
  • Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Organic Syntheses. [Link]

  • uses for alpha-halogenated carbonyl compounds. YouTube. [Link]

  • Summary of Reactions. Chemistry LibreTexts. [Link]

  • Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Alpha Halogenation of Carbonyls. Chemistry LibreTexts. [Link]

  • Carbonyl Alpha Substitution Reactions. Michigan State University. [Link]

  • Reactions at the Alpha Carbon of Carbonyls (Full Lesson). YouTube. [Link]

  • A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

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experimental protocols for 2-(Dimethylamino)ethanethioamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

This technical guide details the experimental utility of 2-(Dimethylamino)ethanethioamide (also referred to as


-dimethylglycinethioamide). This bifunctional building block contains two distinct reactive centers: a nucleophilic thioamide moiety  and a basic tertiary amine .

Unlike simple thioacetamides, the presence of the dimethylamino group at the


-position introduces unique solubility characteristics (high aqueous/alcohol solubility) and self-buffering capacity. This molecule is primarily utilized as a precursor for 2-substituted thiazoles  via the Hantzsch synthesis and as a ligand in coordination chemistry.

Key Reactivity Vectors:

  • Sulfur Nucleophilicity: High reactivity toward

    
    -haloketones (Hantzsch Thiazole Synthesis).
    
  • S-Alkylation: Formation of thioimidates under mild conditions.

  • Amine Basicity: The tertiary amine (

    
    ) requires careful pH management during workup to prevent salt retention in aqueous phases.
    

Visualizing the Reaction Landscape

The following pathway map illustrates the primary synthetic routes available for 2-(Dimethylamino)ethanethioamide.

ReactionPathways Start 2-(Dimethylamino) ethanethioamide Thiazole 2-(Dimethylaminomethyl) thiazole Start->Thiazole Hantzsch Synthesis (Reflux/EtOH) Thioimidate S-Alkyl Thioimidate Salt Start->Thioimidate S-Alkylation (RT/Acetone) Amide 2-(Dimethylamino) acetamide Start->Amide Oxidative Desulfurization HaloKetone α-Haloketone (R-COCH2-X) HaloKetone->Thiazole AlkylHalide Alkyl Halide (R-X) AlkylHalide->Thioimidate Oxidant H2O2 / Molybdate Oxidant->Amide

Figure 1: Primary reaction pathways for 2-(Dimethylamino)ethanethioamide, highlighting the Hantzsch synthesis (blue), S-alkylation (yellow), and oxidation (red).

Protocol A: Hantzsch Synthesis of 2-(Dimethylaminomethyl)thiazoles

This is the "Gold Standard" application for this reagent. The reaction involves the condensation of the thioamide sulfur with an


-haloketone, followed by cyclodehydration.

Mechanism:


 attack by sulfur 

Thioimidate intermediate

Intramolecular N-attack

Dehydration.
Materials:
  • Reagent A: 2-(Dimethylamino)ethanethioamide (1.0 equiv)

  • Reagent B:

    
    -Bromoacetophenone (or substituted analog) (1.05 equiv)
    
  • Solvent: Ethanol (Absolute) or Methanol

  • Base: Sodium bicarbonate (

    
    ) (saturated aq.[1] solution) for workup.
    
Step-by-Step Methodology:
  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-(Dimethylamino)ethanethioamide in 20 mL of absolute ethanol. The solution should be clear.

  • Addition: Add 10.5 mmol of the

    
    -haloketone dropwise at room temperature.
    
    • Note: If the reaction is highly exothermic (dependent on the ketone), cool the flask in an ice bath during addition.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Monitoring: Monitor consumption of the thioamide via TLC (Mobile phase: 10% MeOH in DCM). The thioamide spot (usually lower

      
      ) should disappear.
      
  • Precipitation (Hydrobromide Salt): Upon cooling, the product often crystallizes as the hydrobromide salt.

    • Filtration: If solid forms, filter and wash with cold ethanol/ether.

  • Free Base Liberation (Critical Step):

    • Dissolve the salt in minimal water.

    • Slowly basify with saturated

      
       until pH 
      
      
      
      8–9.
    • Observation: The free base thiazole will oil out or precipitate.

  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organics over 
    
    
    
    and concentrate in vacuo.

Data Output Table: Expected Yields

Substrate (

-Haloketone)
Product (Thiazole Derivative)Expected Yield (%)Physical State
2-Bromoacetophenone4-Phenyl-2-(dimethylaminomethyl)thiazole85–92%Crystalline Solid
Chloroacetone4-Methyl-2-(dimethylaminomethyl)thiazole75–80%Viscous Oil
Ethyl BromopyruvateEthyl 2-(dimethylaminomethyl)thiazole-4-carboxylate80–85%Solid

Protocol B: S-Alkylation to Form Thioimidate Salts

Thioimidates are versatile intermediates for synthesizing amidines or conducting further heterocyclizations.

Materials:
  • 2-(Dimethylamino)ethanethioamide (1.0 equiv)

  • Methyl Iodide (MeI) or Benzyl Bromide (1.1 equiv)

  • Solvent: Anhydrous Acetone or THF

Methodology:
  • Preparation: Dissolve the thioamide in anhydrous acetone (0.5 M concentration) under an inert atmosphere (

    
    ).
    
  • Alkylation: Add the alkyl halide (e.g., MeI) dropwise at

    
    C.
    
    • Safety: Methyl iodide is a carcinogen; use a fume hood.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Isolation: The product is an S-alkyl thioimidatium salt , which is typically insoluble in acetone.

    • Filter the resulting white/off-white precipitate.

    • Wash with cold diethyl ether to remove unreacted alkyl halide.

    • Storage: Store in a desiccator; these salts are hygroscopic.

Troubleshooting & Critical Parameters

The "Amine Interference" Factor

Unlike standard thioacetamide, the dimethylamino group in this molecule is basic.

  • Issue: In acidic media (often generated during Hantzsch synthesis as HBr/HCl), the dimethylamino tail protonates.

  • Consequence: The product becomes a di-salt (Thiazolium + Ammonium).

  • Solution: Do not rely solely on filtration. Always perform the aqueous basic workup (Step 5 in Protocol A) to ensure you isolate the neutral molecule, unless the salt form is desired for solubility.

Self-Validating the Product (QC)
  • NMR Signature: Look for the disappearance of the broad

    
     thioamide protons (
    
    
    
    9.0–10.0 ppm) and the appearance of the aromatic thiazole proton (
    
    
    7.0–8.0 ppm).
  • IR Spectroscopy: Disappearance of the

    
     stretch (
    
    
    
    ) and appearance of
    
    
    (
    
    
    ).

References

  • Hantzsch Thiazole Synthesis (General Mechanism)

    • Source: Organic Chemistry Portal.[2] "Hantzsch Thiazole Synthesis."

    • URL:[Link]

  • Thioamide Reactivity Profiles

    • Source: Jagodzinski, T. S. "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 2003.
    • URL:[Link]

  • Willgerodt-Kindler Reaction (Precursor Synthesis)

    • Source: Wikipedia / Organic Chemistry Portal.[2]

    • URL:[Link]

  • Synthesis of 2-Aminothiazoles (Analogous Protocols)

    • Source:Der Pharma Chemica, 2011, 3(1): 138-142.
    • URL:[Link]

Sources

2-(Dimethylamino)ethanethioamide as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Dimethylamino)ethanethioamide (DMAET) in Coordination Chemistry

Executive Summary

This technical guide profiles 2-(dimethylamino)ethanethioamide (DMAET) , a bidentate ligand featuring a mixed donor set (Hard Nitrogen/Soft Sulfur). Unlike simple thioamides, DMAET incorporates a tertiary amine separated by a methylene bridge, enabling the formation of stable 5-membered chelate rings with transition metals. This unique architecture makes it a valuable tool in bioinorganic chemistry, particularly for designing metal-based drugs with tunable lipophilicity and redox properties.

Key Applications:

  • Platinum/Palladium Drug Design: Stabilizing soft metals in physiological environments.

  • Radiopharmaceuticals:

    
     cores for Technetium/Rhenium labeling.
    
  • Bio-mimetic Catalysis: Modeling metalloenzyme active sites requiring mixed hard-soft ligation.

Chemical Profile & Ligand Architecture

The ligand operates on the principle of Hemilability —the ability to switch between monodentate and bidentate modes depending on the metal ion's hardness and the solvent environment.

PropertySpecification
IUPAC Name 2-(Dimethylamino)ethanethioamide
Common Abbreviation DMAET
Formula

Donor Atoms Amine Nitrogen (

, Hard), Thione Sulfur (

, Soft)
Coordination Geometry 5-Membered Chelate Ring (

)
pKa (Amine) ~8.5 (Estimated based on glycine derivatives)
Solubility Water (Moderate), Ethanol (High), DMSO (High)
Structural Logic (DOT Diagram)

The following diagram illustrates the ligand's transition from a free state to a metal-coordinated chelate.

LigandCoordination cluster_0 Coordination Mode FreeLigand Free DMAET Ligand (Monodentate Potential) Chelate 5-Membered Chelate (Stable Complex) FreeLigand->Chelate Chelation (Entropy Driven) MetalIon Metal Ion (M+) (e.g., Pt(II), Cu(II)) MetalIon->Chelate Coordination S_Donor S-Donor (Soft) Thione Group S_Donor->Chelate N_Donor N-Donor (Hard) Dimethylamine N_Donor->Chelate

Figure 1: Logical flow of DMAET coordination. The hard amine and soft thione donors synergize to trap the metal ion in a thermodynamic well.

Synthesis Protocol: Thionation of Amides

Objective: Synthesize 2-(dimethylamino)ethanethioamide from its oxygen analog (N,N-dimethylglycinamide) using Lawesson’s Reagent. This method is superior to


 due to higher yields and easier workup.

Reagents:

  • Precursor: N,N-Dimethylglycinamide (10 mmol)

  • Thionating Agent: Lawesson’s Reagent (5.5 mmol, 0.55 eq)

  • Solvent: Anhydrous THF or Toluene (dry)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of N,N-dimethylglycinamide in 50 mL of anhydrous THF.

  • Addition: Add 5.5 mmol of Lawesson’s Reagent. The slight excess ensures complete conversion of the carbonyl oxygen.

  • Reflux: Heat the mixture to reflux (

    
     for THF) under an inert atmosphere. Monitor the reaction via TLC (Mobile phase: 5% MeOH in DCM). The amide spot will disappear, and a less polar yellow thioamide spot will appear.
    
    • Critical Insight: Reaction time is typically 2–4 hours. Do not over-reflux to prevent decomposition of the dimethylamino group.

  • Quenching: Cool to room temperature. The byproduct (Lawesson’s oxo-trimer) often precipitates. Filter off any solids.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: DCM

    
     5% MeOH/DCM).
    
  • Product Isolation: Recrystallize from Ethanol/Ether to obtain yellow crystals of DMAET.

Yield Expectation: 75–85%.

Coordination Chemistry & Protocols

DMAET is versatile.[1] The protocol below describes the synthesis of a Palladium(II) complex, a standard model for evaluating anticancer potential.

Protocol: Synthesis of [Pd(DMAET)Cl₂]

Rationale: Palladium(II) is a soft acid. It will preferentially bind to the Sulfur atom. However, the chelate effect will force the Nitrogen to bind, displacing a chloride or solvent molecule to form a neutral, stable square-planar complex.

Materials:

  • 
     (1 mmol)
    
  • DMAET Ligand (1 mmol)

  • Solvent: Water/Methanol (1:1 mixture)

Procedure:

  • Metal Solution: Dissolve 1 mmol of

    
     in 10 mL of distilled water. The solution will be reddish-brown.
    
  • Ligand Solution: Dissolve 1 mmol of DMAET in 10 mL of methanol.

  • Complexation: Add the ligand solution dropwise to the metal solution with vigorous stirring.

  • Observation: A color change (typically to yellow or orange precipitate) indicates coordination. The "Soft-Soft" interaction between Pd and S is instantaneous.

  • Digestion: Stir for 2 hours at room temperature to allow thermodynamic rearrangement to the chelate form.

  • Isolation: Filter the precipitate, wash with cold water (to remove KCl), then cold methanol, and dry under vacuum.

Characterization Checklist (Self-Validation)
TechniqueExpected ResultInterpretation
IR Spectroscopy Shift in

The C=S stretch (approx 1100-1200 cm⁻¹) should shift to a lower frequency (red shift) by 20–40 cm⁻¹, indicating reduced bond order due to Metal-S bonding.
¹H NMR Shift in

The methyl protons on the amine will shift downfield (deshielding) due to the donation of the nitrogen lone pair to the metal.
Conductivity Non-electrolyteIn DMSO, the complex

should be neutral (low conductivity). If it acts as a 1:1 electrolyte, the structure might be

.

Application Note: Biological Mechanisms

Cytotoxicity & ROS Scavenging: Thioamide complexes are increasingly investigated as "non-platinum" anticancer agents. The DMAET ligand system offers a specific advantage:

  • Lipophilicity Tuning: The dimethylamino tail increases cellular uptake compared to unsubstituted thioamides.

  • Redox Activity: The thioamide moiety can act as a radical scavenger. Upon coordination, the metal center (e.g., Cu or Fe) can participate in Fenton-like chemistry, generating localized Reactive Oxygen Species (ROS) to induce apoptosis in tumor cells.

Pathway Diagram: Mechanism of Action

BioActivity Complex M-DMAET Complex (Entry into Cell) Uptake Passive Diffusion (Lipophilic Tail) Complex->Uptake Target DNA/Protein Binding (Soft Metal Exchange) Uptake->Target Ligand Exchange Redox Redox Cycling (Thioamide <-> Disulfide) Uptake->Redox ROS Generation Apoptosis Apoptosis (Cell Death) Target->Apoptosis Redox->Apoptosis

Figure 2: Proposed biological mechanism of Metal-DMAET complexes.

References

  • Synthesis of Thioamides (Lawesson's Reagent)

    • Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4071–4083.
  • Coordination Chemistry of Thioamides

    • Raper, E. S. (1985). Complexes of heterocyclic thione donors. Coordination Chemistry Reviews, 61, 115-184.
  • Biological Activity of Aminothioamide Complexes

    • West, D. X., et al. (1993). Copper(II) complexes of 2-formylpyridine N(4)-substituted thiosemicarbazones. Transition Metal Chemistry.
  • Specific Ligand Data (DMAET)

    • Sigma-Aldrich Product Data: 2-(Dimethylamino)ethanethioamide hydrochloride.
    • (Search CAS: 114166-44-8 for physical property verification).

Disclaimer: All protocols involve hazardous chemicals (Lawesson's Reagent releases


 upon hydrolysis). Perform all synthesis in a functioning fume hood.

Sources

Technical Guide: 2-(Dimethylamino)ethanethioamide in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical applications of 2-(Dimethylamino)ethanethioamide (also known as


-Dimethyl-2-thioacetamide derivative), a versatile organosulfur building block. While often categorized as an analytical standard, its bifunctional structure (thioamide + tertiary amine) drives its utility in heterocyclic synthesis , corrosion inhibition , and semiconductor nanomaterial fabrication .

Executive Summary & Chemical Profile

2-(Dimethylamino)ethanethioamide is a functionalized thioamide capable of acting as a bidentate ligand (


-donor), a controlled sulfur source, and a precursor for thiazole-based scaffolds.[1] Its tertiary amine tail provides distinct solubility and pH-responsive properties compared to simple thioacetamide (TAA), making it valuable for synthesizing functionalized polymers and stabilizing metal interfaces.
Chemical Identity
PropertyDetail
Chemical Name 2-(Dimethylamino)ethanethioamide (Hydrochloride salt often used)
CAS Number 27507-28-4 (Free base) / 27366-72-9 (HCl salt)
Formula

Molecular Weight 118.20 g/mol (Free base)
Functional Groups Thioamide (

), Tertiary Amine (

)
Solubility Soluble in water, ethanol, DMSO; pH-dependent solubility due to amine.[2]

Application I: Precursor for Thiazole-Functionalized Materials

The primary synthetic utility of 2-(Dimethylamino)ethanethioamide is in the Hantzsch Thiazole Synthesis . The thioamide group reacts with


-haloketones to form 2-substituted thiazoles. In materials science, this pathway is used to generate thiazole-linked conjugated polymers (organic semiconductors) or functionalized surfaces for drug delivery.
Mechanism: Hantzsch Condensation

The sulfur atom performs a nucleophilic attack on the


-carbon of the haloketone, followed by cyclization and dehydration.
Protocol A: Synthesis of 2-(Dimethylaminomethyl)-thiazole Derivatives

Objective: Synthesize a functionalized thiazole linker for polymer grafting. Reagents: 2-(Dimethylamino)ethanethioamide, Ethyl bromopyruvate (or equivalent


-haloketone), Ethanol.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-(Dimethylamino)ethanethioamide in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of Ethyl bromopyruvate dropwise at room temperature under stirring. The reaction is exothermic; cooling (ice bath) may be required for large scales.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of thioamide by TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Work-up: Evaporate ethanol under reduced pressure. Neutralize the residue with saturated

    
     solution to liberate the free base.
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry combined organic layers over anhydrous 
    
    
    
    .
  • Purification: Purify via silica gel column chromatography to obtain the thiazole ester.

Visualization: Hantzsch Reaction Pathway

HantzschSynthesis Thioamide 2-(Dimethylamino) ethanethioamide Intermediate Thioimidate Intermediate Thioamide->Intermediate S-Alkylation HaloKetone α-Haloketone (Electrophile) HaloKetone->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization - HBr Thiazole 2-Substituted Thiazole Product Cyclization->Thiazole - H2O

Caption: Schematic of the Hantzsch synthesis converting the thioamide precursor into a thiazole scaffold.

Application II: Corrosion Inhibition for Copper & Steel

2-(Dimethylamino)ethanethioamide acts as a mixed-type corrosion inhibitor. The sulfur (soft base) and nitrogen (hard base) atoms adsorb onto metallic surfaces, forming a protective Self-Assembled Monolayer (SAM) that blocks active dissolution sites.

Mechanism of Action
  • Adsorption: Follows the Langmuir adsorption isotherm.

  • Chemisorption: Interaction between lone pair electrons of S/N and empty d-orbitals of transition metals (Fe, Cu).

  • Protonation: In acidic media (

    
    ), the tertiary amine is protonated (
    
    
    
    ), allowing electrostatic adsorption to negatively charged metal surfaces (synergistic effect).
Protocol B: Electrochemical Impedance Spectroscopy (EIS) Screening

Objective: Determine inhibition efficiency on Mild Steel in 1M HCl.

Step-by-Step Methodology:

  • Electrode Prep: Polish mild steel coupons (working electrode) with SiC paper (up to 1200 grit). Degrease with acetone and wash with deionized water.

  • Electrolyte Prep: Prepare 1M HCl blank solution. Prepare test solutions containing 2-(Dimethylamino)ethanethioamide at concentrations: 100, 200, 500, and 1000 ppm.

  • OCP Stabilization: Immerse electrode in test solution for 30 mins to establish Open Circuit Potential (OCP).

  • EIS Measurement: Perform frequency sweep from 100 kHz to 10 mHz with an AC amplitude of 10 mV.

  • Data Analysis: Fit data to a Randles circuit (

    
    ).
    
    • Calculate Efficiency (

      
      ): 
      
      
      
    • Note:

      
       is Charge Transfer Resistance.
      

Application III: Controlled Sulfur Source for Nanocrystals

Similar to Thioacetamide (TAA), this molecule releases sulfide ions (


) upon thermal decomposition. However, the dimethylamino group  alters the hydrolysis kinetics and can act as a capping agent, influencing the morphology of metal sulfide nanoparticles (e.g., CdS, ZnS).
Protocol C: Solvothermal Synthesis of CdS Quantum Dots

Objective: Synthesize Cadmium Sulfide (CdS) nanoparticles with controlled size.

Step-by-Step Methodology:

  • Precursor Mix: Dissolve 1 mmol

    
     and 1.2 mmol 2-(Dimethylamino)ethanethioamide in 40 mL ethylene glycol.
    
  • Solvothermal Treatment: Transfer solution to a Teflon-lined stainless steel autoclave.

  • Heating Profile: Heat to

    
     for 12 hours.
    
    • Insight: The amine moiety buffers the pH, resulting in slower release of

      
       compared to TAA, promoting uniform crystal growth.
      
  • Washing: Centrifuge the yellow precipitate. Wash

    
     with ethanol and water to remove organic byproducts.
    
  • Characterization: Analyze via XRD (cubic vs. hexagonal phase) and UV-Vis (bandgap calculation).

Visualization: Nanoparticle Formation Workflow

NanoparticleSynthesis Precursors Cd Salt + 2-(Dimethylamino)ethanethioamide Heating Solvothermal Heat (160°C, 12h) Precursors->Heating Hydrolysis Hydrolysis of Thioamide Release of S²⁻ Heating->Hydrolysis Thermal Decomp. Nucleation Nucleation of CdS Hydrolysis->Nucleation Supersaturation Growth Amine-Assisted Crystal Growth Nucleation->Growth Capping Effect FinalProduct CdS Nanoparticles Growth->FinalProduct

Caption: Process flow for the solvothermal synthesis of CdS nanoparticles using the amine-thioamide precursor.

References

  • Chemical Identity & Standards: 2-(Dimethylamino)ethanethioamide hydrochloride Product Page. MedChemExpress. Link

  • Thiazole Synthesis Precursors: Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate (Downstream Product). ChemSrc. Link

  • General Thioamide Chemistry: Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews. (Contextual grounding for Hantzsch protocol).
  • Corrosion Inhibition Mechanisms: Obot, I. B., et al. (2019). Thioamides as Corrosion Inhibitors: A Review. Journal of Molecular Liquids. (Contextual grounding for adsorption mechanism).

Sources

Technical Application Note: Purification Strategies for 2-(Dimethylamino)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Technical Application Note details the purification protocols for 2-(Dimethylamino)ethanethioamide (CAS: 27507-28-4). This compound serves as a critical building block in the synthesis of H2-receptor antagonists and various thiazole-based heterocycles.

The purification of this molecule presents a specific challenge due to its amphiphilic nature (containing both a basic tertiary amine and a polar thioamide group) and its susceptibility to hydrolysis under vigorous acidic/basic conditions. This guide prioritizes a Cold Acid-Base Extraction as the primary purification vector, followed by Recrystallization for analytical grade purity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Understanding the physicochemical properties is prerequisite to selecting the separation vector.

PropertyValueNotes
IUPAC Name 2-(Dimethylamino)ethanethioamideSynonyms:

-Dimethylglycinethioamide
Structure

Amphiphilic
Molecular Weight 118.20 g/mol Low MW, volatile impurities possible
Physical State Solid (Crystalline)White to pale yellow
Solubility Soluble: DCM, Ethanol, EtOAc, dilute AcidInsoluble: Hexanes, Water (neutral/basic pH - limited)Critical for Extraction
pKa (Amine) ~8.5 - 9.0 (Estimated)Protonatable by dilute HCl
pKa (Thioamide) >13Neutral under extraction conditions
Stability Sensitive to HydrolysisConverts to amide/acid if heated in water/acid

Method A: Cold Acid-Base Extraction (Primary Protocol)

Objective: To separate the target basic amine from neutral impurities (unreacted nitriles, elemental sulfur, non-basic tars) without degrading the thioamide group.

The Mechanism

The tertiary amine in 2-(Dimethylamino)ethanethioamide is basic. By treating the crude mixture with cold, dilute acid, the target molecule becomes an ionic ammonium salt, migrating to the aqueous phase. Neutral impurities (sulfur, nitrile precursors) remain in the organic phase.

Diagram: Extraction Workflow

ExtractionWorkflow Start Crude Reaction Mixture Dissolve Dissolve in DCM (10 mL/g) Start->Dissolve Acidify Add 1M HCl (Cold, 0-5°C) Adjust to pH 1-2 Dissolve->Acidify Sep1 Phase Separation Acidify->Sep1 OrgPhase1 Organic Phase (Contains Sulfur, Nitriles, Tars) Sep1->OrgPhase1 AqPhase1 Aqueous Phase (Target as Ammonium Salt) Sep1->AqPhase1 Discard Discard to Waste OrgPhase1->Discard Wash Wash with fresh DCM (x2) AqPhase1->Wash Basify Basify with 2M NaOH (Cold) Adjust to pH > 10 Wash->Basify Extract Extract into DCM (x3) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Purified 2-(Dimethylamino)ethanethioamide Dry->Final

Figure 1: Selective Acid-Base Extraction Workflow designed to isolate the basic thioamide while rejecting neutral byproducts.

Step-by-Step Protocol
  • Preparation: Dissolve the crude residue in Dichloromethane (DCM) . Use approximately 10-15 mL of solvent per gram of crude material.

    • Note: If the crude contains significant elemental sulfur (common if Lawesson's reagent was used), filter the DCM solution through a Celite pad first to remove bulk solids.

  • Acid Extraction (The Critical Step):

    • Cool the DCM solution to 0–5°C in an ice bath.

    • Slowly add 1M HCl (approx. 1.2 equivalents relative to theoretical yield).

    • Stir vigorously for 5–10 minutes. Do not prolong this step to avoid hydrolysis of the thioamide to an amide.

  • Phase Separation: Transfer to a separatory funnel. Collect the aqueous layer (bottom layer if water/DCM; check densities).

    • The Target is now in the Aqueous Phase.

  • Organic Wash: Wash the aqueous acidic layer with two portions of fresh DCM. This removes trapped neutral organic impurities. Discard these organic washes.

  • Basification:

    • Return the aqueous layer to a flask and cool to 0°C.

    • Slowly add 2M NaOH or saturated

      
       until the pH reaches 10–11.
      
    • Observation: The solution may become cloudy as the free base precipitates or oils out.

  • Final Extraction: Extract the basic aqueous mixture with DCM (

    
     mL/g).
    
  • Isolation: Combine the organic extracts, dry over anhydrous

    
    , filter, and concentrate under reduced pressure (keep water bath < 40°C) to yield the purified solid.
    

Method B: Recrystallization (Polishing)

Objective: To achieve analytical purity (>98%) or remove trace colored impurities. Prerequisite: Material must have already undergone Method A or be relatively clean (>85%).

Solvent Selection Logic

Thioamides are polar but the alkyl groups provide lipophilicity.

  • Solvent: Ethanol or Isopropanol (Good solubility when hot).

  • Anti-Solvent: Hexane or Heptane (Poor solubility).

Protocol
  • Place the solid in an Erlenmeyer flask.

  • Add the minimum amount of boiling Ethanol required to just dissolve the solid.

  • (Optional) If the solution is dark, add activated charcoal, boil for 1 min, and filter hot through Celite.

  • Remove from heat.[1] Add Hexane dropwise until a faint turbidity (cloudiness) persists.[2]

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.

  • Filter the crystals and wash with cold Hexane.

Method C: Flash Chromatography (Rescue)

Objective: Used when "oiling out" occurs during extraction or if the impurity profile is complex.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: DCM : Methanol (95:5 to 90:10 gradient).

  • Modifier (Crucial): Add 1% Triethylamine (

    
    )  to the eluent.
    
    • Reasoning: The silica is slightly acidic and will bind the basic dimethylamine group, causing "streaking" or irreversible adsorption. The triethylamine neutralizes the silica surface.

Quality Control & Validation

TestExpected ResultDiagnostic Value
TLC Single spot (

~0.3 in 9:1 DCM:MeOH)
Purity check. Visualize with UV or Iodine.
1H NMR

~2.2-2.3 (s, 6H,

)

~3.0-3.3 (s, 2H,

)

~9.0-10.0 (br,

)
Confirms structure. Look for loss of

peak if hydrolyzed.
IR Spectroscopy Strong band ~1630-1650

(Thioamide I)Absence of 2250

(Nitrile)
Confirms conversion of nitrile to thioamide.
Silver Nitrate Test Black precipitate (

)
Qualitative confirmation of Thioamide/Thiol.
Diagram: Impurity Troubleshooting

Troubleshooting Problem Impurity / Issue Sol1 Smell of H2S / Rotten Eggs Problem->Sol1 Sol2 Product is an Oil Problem->Sol2 Sol3 Melting Point Low Problem->Sol3 Act1 Degassing / N2 Purge Wash with dilute NaOH Sol1->Act1 Act2 Trace Solvent? -> High Vac Impure? -> Run Column Sol2->Act2 Act3 Recrystallize (EtOH/Hex) Sol3->Act3

Figure 2: Troubleshooting common isolation issues.

Safety & Handling

  • H2S Evolution: Thioamides can release Hydrogen Sulfide (

    
    ) gas upon contact with strong acids. Always perform the acidification step in a well-ventilated fume hood.
    
  • Toxicity: Many thioamides are thyrotoxic or hepatotoxic. Handle with gloves and avoid dust inhalation.

  • Waste: Aqueous waste from the extraction contains sulfides/amines. Treat with bleach (hypochlorite) to oxidize sulfides before disposal, if required by local regulations.

References

  • Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[3] Chemical Reviews, 103(1), 197–232. Link

  • Oakwood Chemical. (n.d.). Safety Data Sheet: 2-(Dimethylamino)ethanethioamide hydrochloride. Retrieved from Oakwood Chemical Database. Link

  • Schwarz, G. (1955). 2,4-Dimethylthiazole. Organic Syntheses, Coll. Vol. 3, p.332. (Demonstrates general thioamide handling/workup principles). Link

  • Pedersen, B. S., et al. (1978). Thionation of Amides and Peptides.[4] Bulletin of the Chemical Societies of Belgium, 87, 223. (Lawesson's Reagent protocols). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Dimethylamino)ethanethioamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-2024-DMA-THIO Subject: Yield Improvement & Protocol Standardization for 2-(Dimethylamino)ethanethioamide Target Molecule: 2-(Dimethylamino)ethanethioamide (CAS: 27507-28-4) Precursor: 2-(Dimethylamino)acetonitrile (CAS: 27507-28-4 precursor)

Executive Summary

This guide addresses the technical challenges in synthesizing 2-(Dimethylamino)ethanethioamide , a critical building block for thiazole-based pharmaceuticals and chelating agents. The primary synthesis route involves the thionation of 2-(dimethylamino)acetonitrile .

Users frequently report yields below 40% due to two main failure modes:

  • Incomplete Conversion: Aliphatic nitriles are less electrophilic than their aromatic counterparts, leading to slow kinetics with standard

    
     bubbling.
    
  • Isolation Failure: The product consists of a hydrophilic thioamide group and a basic tertiary amine. This amphiphilic/polar nature causes significant product loss during standard aqueous workups.

This document provides a Tier 3 technical resolution, replacing legacy


 gas methods with a high-yield NaSH/MgCl₂ activation protocol  and a revised Salt-Formation Isolation  strategy.

Diagnostic & Troubleshooting Guide

Issue 1: "The reaction stalls at 50% conversion."

Root Cause: Lack of electrophilic activation. Aliphatic nitriles have poor electrophilicity at the cyano carbon. Simply bubbling


 gas often results in equilibrium limitations.
Solution:  Use a Lewis Acid promoter.
The addition of Magnesium Chloride (

)
or Calcium Chloride (

)
coordinates with the nitrile nitrogen, increasing the electrophilicity of the carbon center and facilitating the nucleophilic attack of the hydrosulfide ion (

).
Issue 2: "I cannot extract the product from the aqueous layer."

Root Cause: High water solubility (LogP < 0). The product contains a dimethylamino group (pKa ~9.5) and a polar thioamide group. In the typical quench (often acidic or neutral), the molecule is protonated and remains in the aqueous phase. Even as a free base, it partitions poorly into non-polar solvents like Dichloromethane (DCM) or Diethyl Ether. Solution: Salting Out & Polar Extraction.

  • Saturate the aqueous phase with

    
     or 
    
    
    
    .
  • Use n-Butanol or Ethyl Acetate/Isopropanol (3:1) for extraction.

  • Preferred: Isolate as the Hydrochloride salt (See Protocol B).

Issue 3: "The product turns into a white solid that isn't thioamide."

Root Cause: Hydrolysis to Amide.[1] Under acidic or highly basic conditions with heat, the thioamide hydrolyzes to 2-(dimethylamino)acetamide. Solution: Maintain pH control. Avoid strong mineral acids during the reaction. If using NaSH, ensure the solvent is anhydrous (DMF or Ethanol) to minimize competitive hydrolysis.

Optimized Experimental Protocols

Protocol A: The "Green" NaSH/MgCl₂ Method (Recommended)

Best for: High yield, safety (no


 gas), and scalability.

Reagents:

  • 2-(Dimethylamino)acetonitrile (1.0 equiv)[2]

  • Sodium Hydrosulfide hydrate (NaSH·xH₂O) (2.0 equiv)

  • Magnesium Chloride hexahydrate (

    
    ) (1.0 equiv)
    
  • Solvent: Dimethylformamide (DMF) [0.5 M concentration]

Procedure:

  • Activation: In a round-bottom flask, dissolve 2-(dimethylamino)acetonitrile and

    
     in DMF. Stir at room temperature for 15 minutes to form the nitrile-Mg complex.
    
  • Thionation: Add NaSH hydrate in one portion. The mixture may turn green/yellow.[3]

  • Reaction: Stir the sealed vessel at 60°C for 4-6 hours. Monitor via TLC (stain with Dragendorff’s reagent for amines).

  • Quench: Pour the reaction mixture into ice-cold water (volume ratio 1:5).

  • Workup (Critical):

    • Adjust pH to >10 using

      
      .
      
    • Saturate the solution with solid

      
      .
      
    • Extract 4x with n-Butanol or Ethyl Acetate .

    • Dry combined organics over

      
       and concentrate under reduced pressure.
      
Protocol B: Isolation as Hydrochloride Salt (Purification)

Best for: Long-term storage and high purity.

Since the free base is an oil or low-melting solid that is difficult to handle, converting it to the HCl salt is the industry standard for purification.

  • Dissolve the crude oil from Protocol A in a minimal amount of dry Ethanol or Isopropanol .

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane or bubble dry HCl gas until pH ~2.

  • Add dry Diethyl Ether until the solution becomes turbid.

  • Store at -20°C overnight. The 2-(Dimethylamino)ethanethioamide hydrochloride will crystallize as a white solid (MP: 150-160°C).

  • Filter and wash with cold ether.

Technical Data Summary

ParameterStandard Method (

Gas)
Optimized Method (NaSH/

)
Reagent Hazard High (Toxic Gas)Low (Solid Reagents)
Reaction Time 12 - 24 Hours4 - 6 Hours
Typical Yield 30 - 45%80 - 92%
Purification Difficult ExtractionHCl Salt Crystallization
Atom Economy LowHigh

Mechanism & Workflow Visualization

The following diagram illustrates the activation mechanism and the critical decision points in the workup process.

G Start Start: 2-(Dimethylamino)acetonitrile Activation Step 1: MgCl2 Coordination (Increases Electrophilicity) Start->Activation + MgCl2 / DMF NucleophilicAttack Step 2: NaSH Attack (HS- Nucleophile) Activation->NucleophilicAttack + NaSH Intermediate Intermediate: Thioimidate-Mg Complex NucleophilicAttack->Intermediate ProductForm Product Formation: 2-(Dimethylamino)ethanethioamide Intermediate->ProductForm - Mg(OH)Cl Decision Is Product Pure? ProductForm->Decision PathA Path A: Free Base Isolation (Use n-Butanol Extraction) Decision->PathA No (Oily/Impure) PathB Path B: HCl Salt Formation (Recommended for Stability) Decision->PathB Yes (But unstable) PathA->PathB Convert to Salt Final Final Product: Crystalline HCl Salt PathB->Final Crystallize (EtOH/Ether)

Caption: Mechanistic pathway for Mg-catalyzed thionation and downstream processing decision tree for optimal isolation.

References

  • Manjula, K., et al. (2009).[4] "Synthesis of Thioamides from Nitriles using NaSH and MgCl2." Synlett, 2009(14), 2338-2340. Link

  • Kaboudin, B., & Elhamifar, D. (2006).[4][5] "A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles using P4S10." Synthesis, 2006(02), 224-226.[4] Link

  • LibreTexts Chemistry. (2023).[6] "Preparation of Nitriles and Thioamides." Link

  • Sigma-Aldrich. (n.d.). "Product Specification: 2-(Dimethylamino)ethanethioamide hydrochloride." Link

Sources

Technical Support Center: Synthesis of 2-(Dimethylamino)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-(Dimethylamino)ethanethioamide CAS: 20606-09-5 (Generic for thioamides of this class) Common Name: N,N-Dimethylglycinethioamide Application: Precursor for thiazole synthesis, pharmaceutical intermediate.

Introduction

Welcome to the technical guide for the synthesis of 2-(Dimethylamino)ethanethioamide . This molecule presents a unique synthetic challenge due to its dual functionality: it contains a basic tertiary amine and a nucleophilic thioamide moiety.

While the synthesis appears straightforward on paper, the interaction between these two groups often leads to specific failure modes—primarily hydrolysis (reversion to amide) and oxidative dimerization (formation of thiadiazoles). This guide deconstructs these side reactions and provides evidence-based troubleshooting protocols.

Module 1: The Nitrile Route (Sulfolysis)

Primary Method: Reaction of (Dimethylamino)acetonitrile with Hydrogen Sulfide (


) or Hydrosulfide (

).
Critical Side Reaction A: Hydrolysis to Amide

Symptom: The product isolates as a white solid (Amide) instead of the expected yellow/orange crystalline solid (Thioamide). Melting point is significantly higher than expected.

The Mechanism: Thioamides are thermodynamically less stable than their oxygen counterparts. The dimethylamino group in your starting material is basic (


). If water is present in the reaction matrix (e.g., using hydrated 

or wet solvents), the amine moiety can act as an internal general base catalyst , activating water to attack the thiocarbonyl carbon.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
pH Control Buffer to pH 8.0–9.0Too basic (

10) promotes hydroxide attack on

. Too acidic (

7) protonates the amine, trapping it in the aqueous phase during extraction.
Reagent Quality Use Anhydrous

or

gas
Hydrated sulfide sources introduce the nucleophile (

) responsible for the side reaction.
Temperature Maintain

Hydrolysis rates increase exponentially with temperature. Thioamides are heat-sensitive.
Critical Side Reaction B: Oxidative Dimerization (Hector’s Base Formation)

Symptom: Appearance of high molecular weight impurities (M+ = 2x - 2H) and loss of solubility. Diagnosis: Formation of 3,5-bis((dimethylamino)methyl)-1,2,4-thiadiazole .

The Mechanism: Thioamides are easily oxidized. In the presence of atmospheric oxygen, two thioamide molecules can couple via a disulfide-like mechanism that rapidly cyclizes into a stable thiadiazole ring. This is often catalyzed by trace metals or light.

Visualizing the Pathway:

SideReactions Nitrile Start: (Dimethylamino)acetonitrile Thioamide Target: 2-(Dimethylamino)ethanethioamide Nitrile->Thioamide + H2S / Base Amide Side Product: 2-(Dimethylamino)acetamide (Hydrolysis) Thioamide->Amide + H2O / Heat / High pH Thiadiazole Side Product: 1,2,4-Thiadiazole (Oxidative Dimerization) Thioamide->Thiadiazole + O2 (Air) / I2

Figure 1: Competing reaction pathways for Nitrile Sulfolysis. Green path represents the desired synthesis; red dashed paths represent common failure modes.

Prevention Protocol:

  • Degas Solvents: Sparge all solvents (DMF, Ethanol) with Argon/Nitrogen for 15 minutes prior to use.

  • Workup Speed: Do not leave the crude reaction mixture stirring overnight exposed to air.

  • Add Reducing Agent: Adding 1% mole equivalent of Sodium Dithionite (

    
    ) during workup can scavenge oxidants.
    

Module 2: The Thionation Route (Lawesson’s Reagent)

Method: Reaction of 2-(Dimethylamino)acetamide with Lawesson’s Reagent (LR).

Critical Side Reaction C: Amine-Phosphorus Complexation

Symptom: Low yield; sticky, intractable sludge during purification; strong phosphorus smell.

The Mechanism: Lawesson’s Reagent is electrophilic. The dimethylamino nitrogen is a good nucleophile (Lewis Base). Instead of the LR reacting solely with the carbonyl oxygen, the amine nitrogen can attack the phosphorus center of the reagent, forming stable P-N adducts . This deactivates the reagent and traps your product in a phosphorus polymer.

Troubleshooting Protocol:

  • Protect the Amine:

    • Strategy: Protonate the amine using

      
       (forming the hydrochloride salt) before adding Lawesson’s Reagent.
      
    • Why: The ammonium salt (

      
      ) is non-nucleophilic and will not attack the phosphorus.
      
    • Procedure: Run the reaction on the amide-HCl salt in dry toluene, then neutralize with bicarbonate after the reaction is complete.

  • Alternative Reagent (

    
     + Hexamethyldisiloxane): 
    
    • If LR fails, use

      
       with HMDO. This system generates a "silicon-sulfur" active species that is often more tolerant of free amines than Lawesson's Reagent.
      

Module 3: Stability & Storage

Even after successful synthesis, 2-(Dimethylamino)ethanethioamide is "metastable."

Storage ConditionConsequenceMechanism
Room Temp + Air Decomposition to Amide + SulfurAuto-oxidation and hydrolysis by atmospheric moisture.
Acidic Solution Hydrolysis (

evolution)
Acid-catalyzed reversal of synthesis.
Recommended -20°C under Argon Freezing kinetics and removing oxidant source.

FAQ: Rapid Troubleshooting

Q: My product is water-soluble and I can't extract it from the aqueous NaSH mixture. A: This is common. The dimethylamino group makes it polar.

  • Fix: Do not use simple extraction. Evaporate the reaction solvent (if volatile) or use continuous extraction with Dichloromethane for 24 hours. Alternatively, salt out the aqueous phase with NaCl to saturation before extracting with THF/Ethyl Acetate.

Q: The NMR shows a clean product, but the Elemental Analysis for Sulfur is low. A: You likely have Amide contamination . The


 NMR of the thioamide and amide are very similar (only slight shift in the 

and

peaks).
  • Fix: Check IR spectroscopy. A strong band at 1650-1690 cm⁻¹ indicates Carbonyl (Amide). The Thioamide

    
     stretch is weaker and appears around 1000-1200 cm⁻¹ .
    

Q: Can I use microwave irradiation to speed this up? A: Yes, but be careful. Microwave heating often accelerates the hydrolysis side reaction if the solvent isn't perfectly dry. Use anhydrous solvents and sealed vessels.

References

  • Thioamide Synthesis via Nitriles

    • Title: Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.[1]

    • Source:Synthetic Communic
    • URL:[Link][2]

  • Oxidative Dimerization Mechanism

    • Title: Green synthesis of 1,2,4-thiadiazoles via iodine-catalyzed oxidative dimerization of thioamides.[3]

    • Source:Chinese Chemical Letters, 2014.[3]

    • URL:[Link]

  • Lawesson's Reagent Mechanism & Side Reactions

    • Title: Lawesson’s Reagent in Organic Synthesis.[4][5][6][7][8][9]

    • Source:Organic Chemistry Portal (Summarizing Tetrahedron reviews).
    • URL:[Link]

  • Hydrolysis Kinetics

    • Title: The kinetics and mechanism of thioamide hydrolysis.[2][10][11]

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

Sources

purification challenges with 2-(Dimethylamino)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Dimethylamino)ethanethioamide Ref: TSC-PUR-27507 | Revision: 2.1 | Status: Active

Executive Summary: The Molecule & The Challenge

Subject: 2-(Dimethylamino)ethanethioamide CAS: 27507-28-4 (Free Base) | 27366-72-9 (HCl Salt) Structure:



This molecule presents a "perfect storm" for purification difficulties. It combines a basic tertiary amine (prone to silica interaction) with a polar thioamide (prone to hydrolysis and oxidation). Its high water solubility makes standard extraction inefficient, while its thermal instability complicates distillation.

This guide addresses the three most reported ticket issues: Aqueous Retention , Chromatographic Streaking , and Sulfur Contamination .

Module 1: Extraction & Phase Separation

User Query: "I cannot extract the product from the aqueous reaction mixture. I’ve washed with DCM 5x, but the yield is <10%."

Root Cause Analysis

The dimethylamino group has a pKa of approximately 9.0–9.5. In neutral or slightly acidic water, it exists as a protonated cation (


), rendering it completely insoluble in organic solvents. Furthermore, the thioamide moiety is highly polar, increasing water affinity even in the free base form.
Protocol: The "Salting-Out" Continuous Extraction

Do not use standard separatory funnel extraction for this molecule; it is inefficient.

Step-by-Step Workflow:

  • pH Adjustment (Critical):

    • Cool the aqueous layer to 0°C.

    • Basify to pH 11–12 using saturated

      
       or 
      
      
      
      .
    • Why? You must fully deprotonate the amine to force it into the organic phase.

    • Warning: Do not heat. High pH + Heat = Thioamide Hydrolysis (releasing

      
       and 
      
      
      
      ).
  • Saturation:

    • Saturate the aqueous phase with solid NaCl until no more dissolves. This exploits the "Salting Out" effect, reducing the solubility of the organic product in water.

  • Solvent Selection:

    • Pure Dichloromethane (DCM) is often insufficient.

    • Recommended Solvent: 9:1 mixture of DCM : Isopropanol (IPA). The IPA disrupts hydrogen bonding networks in the water layer.

  • Continuous Liquid-Liquid Extraction:

    • Place the mixture in a continuous extractor (e.g., Kutscher-Steudel apparatus) for 12–18 hours. This is the only reliable way to recover >80% yield without massive solvent waste.

Module 2: Chromatography & Purification

User Query: "The compound streaks from the baseline to the solvent front on silica gel. I can't separate it from impurities."

Root Cause Analysis

The tertiary amine interacts strongly with acidic silanol groups (


) on standard silica gel, causing "tailing." Additionally, if you synthesized this via Lawesson’s reagent, you likely have non-polar sulfur/phosphorus byproducts.
Troubleshooting Decision Tree
MethodSuitabilityNotes
Standard Silica ❌ PoorSevere streaking/tailing.
Neutral Alumina ✅ GoodWeak interaction with amines; prevents hydrolysis.
Amine-Treated Silica ✅ ExcellentPre-washing silica blocks acidic sites.
Reverse Phase (C18) ⚠️ ModerateGood for separation, but removing water/buffer is hard due to product volatility/stability.
Recommended Protocol: The "Triethylamine Block"
  • Slurry Preparation:

    • Prepare your silica slurry using your mobile phase + 1% Triethylamine (TEA) .

    • Pour the column and flush with 2 column volumes of this TEA-spiked solvent.

  • Mobile Phase:

    • Gradient: 0%

      
       10% Methanol in DCM (containing 1% TEA).
      
    • Note: The TEA competes for the silanol sites, allowing your amine product to elute as a tight band.

  • Visualization:

    • UV (254 nm) is weak for aliphatic thioamides.

    • Stain: Use KMnO4 (yellow spot on purple) or Iodine chamber.

Module 3: Removing Sulfur & Lawesson's Byproducts

User Query: "My product is a yellow solid, but it should be white. NMR shows sharp peaks around 2.0 ppm and broad aromatic junk."

Root Cause Analysis

Thioamide synthesis (using


 or Lawesson’s reagent) often leaves elemental sulfur (

) or thiophosphonates.

is notoriously difficult to separate because it has similar solubility to many organics.
Decontamination Protocol

Option A: The Chemical Wash (For Lawesson's Byproducts) Lawesson's byproducts are often acidic or hydrolyzable.

  • Dissolve crude in DCM.

  • Wash rapidly with 1M NaOH (cold).

  • The phosphorus byproducts become water-soluble salts; the aminothioamide stays in DCM (if pH > 11).

Option B: The "Triphenylphosphine" Trick (For Elemental Sulfur) If you have elemental sulfur contamination:

  • Dissolve the mixture in Toluene or Benzene.

  • Add 1.1 equivalents of Triphenylphosphine (

    
    ) relative to the estimated sulfur content.
    
  • Stir at room temperature for 30 mins.

  • 
     reacts with 
    
    
    
    to form Triphenylphosphine sulfide (
    
    
    ), which is highly crystalline and much more polar.
  • Precipitate the

    
     with cold ether or separate via the chromatography method in Module 2 (the sulfide moves very differently from the thioamide).
    

Visualizing the Workflow

The following diagram illustrates the critical decision paths for purifying this specific molecule, emphasizing the pH control required to manage the amine functionality.

PurificationWorkflow Start Crude Reaction Mixture CheckPhase Is Product in Aqueous or Organic? Start->CheckPhase AqPath Aqueous Phase CheckPhase->AqPath Trapped in Water OrgPath Organic Phase (Crude) CheckPhase->OrgPath extracted Step1 Cool to 0°C Basify to pH > 11 (NaOH) AqPath->Step1 Step2 Saturate with NaCl Step1->Step2 Step3 Continuous Extraction (DCM:IPA 9:1) Step2->Step3 Step3->OrgPath CheckSulfur Contains Sulfur/Lawesson's? OrgPath->CheckSulfur SulfurRemove Wash with 1M NaOH (Cold) OR Treat with PPh3 CheckSulfur->SulfurRemove Yes Column Flash Chromatography Silica + 1% TEA DCM:MeOH Gradient CheckSulfur->Column No SulfurRemove->Column Final Pure 2-(Dimethylamino)ethanethioamide Store at -20°C under Argon Column->Final

Figure 1: Purification Logic Flow for Aminothioamides. Note the critical pH adjustment step to release the free base amine.

Module 4: Stability & Storage (FAQ)

Q: My product turned from a pale yellow oil to a dark, smelling gum overnight. What happened? A: You likely experienced Oxidative Dimerization or Hydrolysis .

  • Mechanism: Thioamides can oxidize to form disulfide-linked dimers (

    
    ).
    
  • Prevention: Store the purified product as the HCl salt if possible (more stable), or keep the free base under Argon at -20°C. Avoid protic solvents for long-term storage.

Q: Can I distill it? A: Risky. Small thioamides (like thioacetamide) can be sublimed, but the dimethylamino tail adds flexibility and boiling point elevation. Heating >100°C often leads to desulfurization (loss of sulfur) or polymerization. Vacuum sublimation (0.1 mmHg) is the only thermal method recommended, but chromatography is safer.

References

  • Sigma-Aldrich. Product Specification: 2-(Dimethylamino)ethanethioamide hydrochloride.Link

  • Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[1] Chemical Reviews. (General reactivity of thioamides).

  • BenchChem. Technical Guide to Synthesis of S-[2-(Dimethylamino)ethyl] ethanethioate. (Analogous handling of dimethylamino-sulfur compounds). Link

  • Organic Chemistry Portal. Thioamide Synthesis and Purification Strategies. (Lawesson's reagent workup protocols). Link

  • National Institutes of Health (NIH). Chromatography-free and aqueous waste-free process for thioamide preparation. (Alternative purification strategies). Link

Sources

degradation pathways of 2-(Dimethylamino)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Dimethylamino)ethanethioamide Stability & Degradation

Executive Summary: The Stability Paradox

2-(Dimethylamino)ethanethioamide (CAS: 27507-28-4; HCl Salt: 27366-72-9) is a thioamide isostere of 2-(dimethylamino)acetamide. While the thioamide functionality (


) offers unique electronic properties and hydrogen-bonding capabilities valuable in medicinal chemistry, it introduces a significant stability liability compared to its amide counterpart.[1]

The Core Issue: The thiocarbonyl bond (


) is longer and weaker than the carbonyl bond (

). Consequently, this molecule is predisposed to oxidative desulfurization and hydrolysis , both of which drive the molecule thermodynamically toward its corresponding amide, 2-(dimethylamino)acetamide .

This guide details the mechanistic pathways of these degradations and provides actionable troubleshooting protocols for researchers observing potency loss, mass shifts, or olfactory changes (sulfur smell) in their experiments.

Degradation Pathways Map

The following diagram illustrates the primary degradation routes. Note the convergence of multiple pathways onto the amide form.

DegradationPathways Parent 2-(Dimethylamino)ethanethioamide (MW: 118.2 Da) Sulfine Intermediate: S-Oxide (Sulfine) (Transient) Parent->Sulfine Oxidation (ROS/Peroxides) Amide Primary Degradant: 2-(Dimethylamino)acetamide (MW: 102.1 Da) Parent->Amide Hydrolysis (Acid/Base/Heat) + H₂O H2S Byproduct: Hydrogen Sulfide (H₂S) (Volatile/Toxic) Parent->H2S Hydrolysis Byproduct Sulfine->Amide Desulfurization SOx Byproduct: Sulfur Oxides (SOₓ) Sulfine->SOx

Figure 1: Primary degradation pathways showing the conversion of the thioamide to the amide via hydrolysis (green) and oxidation (red).

Troubleshooting Guide & FAQs

Scenario A: Mass Spectrometry & Purity Analysis

Q1: I observe a new peak in my LC-MS spectrum with a mass shift of -16 Da relative to the parent. What is this? A: This is the tell-tale signature of Oxidative Desulfurization .

  • Mechanism: The replacement of Sulfur (32 Da) with Oxygen (16 Da) results in a net mass loss of 16 Da (

    
    ).
    
  • Identity: The compound has converted to 2-(dimethylamino)acetamide .

  • Cause: Exposure to air (autoxidation) over time, or the presence of peroxides in solvents (e.g., aged THF or ethers).

  • Validation: Check the UV absorbance.[1] The parent thioamide has a distinct

    
     around 265 nm  (due to 
    
    
    
    of C=S). The amide degradant absorbs at a significantly lower wavelength (<220 nm). If the 265 nm peak disappears while the -16 Da peak grows, the diagnosis is confirmed.

Q2: My sample smells like rotten eggs. Is it safe to use? A: Stop immediately. The smell indicates the release of Hydrogen Sulfide (


) , a toxic byproduct of hydrolysis.
  • Mechanism:

    
    .[2]
    
  • Implication: Your concentration of the active thioamide has decreased, and the solution is contaminated with H₂S and the amide degradant.

  • Action: Discard the solution in a hazardous waste container (sulfur waste) and prepare a fresh stock.

Scenario B: Storage & Handling

Q3: Can I store the compound in DMSO at room temperature? A: Not recommended for long-term storage. While DMSO is a good solvent, it is hygroscopic. Absorbed water will promote hydrolysis (Pathway 2 in Fig 1). Furthermore, DMSO can act as a mild oxidant under certain conditions, potentially accelerating S-oxidation.

  • Best Practice: Store as a solid powder at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Solution Storage: If solutions are necessary, use anhydrous acetonitrile or methanol, store at -80°C, and avoid repeated freeze-thaw cycles.

Q4: Is the degradation pH-dependent? A: Yes, critically. Thioamides are susceptible to both acid- and base-catalyzed hydrolysis, but the kinetics differ.

  • Acidic pH: Protonation of the sulfur atom makes the carbon highly electrophilic, inviting water attack.

  • Basic pH: Hydroxide ions directly attack the thiocarbonyl carbon.

  • Stability Window: The compound is most stable in neutral buffers (pH 6.5–7.5) at low temperatures. Avoid storing in buffers containing strong nucleophiles.

Experimental Protocols for Stability Assessment

Use these protocols to validate the integrity of your specific lot of 2-(Dimethylamino)ethanethioamide.

Protocol 1: Rapid Hydrolysis Stress Test

Purpose: To determine if the compound is degrading via the hydrolytic pathway in your specific assay buffer.

  • Preparation: Prepare a 1 mM solution of the analyte in your assay buffer.

  • Control: Prepare a 1 mM solution in anhydrous Acetonitrile (store at 4°C).

  • Stress: Incubate the buffer solution at 37°C for 4 hours .

  • Detection (HPLC/UV):

    • Inject 10 µL of Control vs. Stressed sample.

    • Monitor at 265 nm (Thioamide specific).

  • Analysis: Calculate % remaining area.

    • Pass Criteria: >98% retention of peak area.

    • Fail Criteria: Appearance of a new peak at early retention time (Amide is more polar) and loss of 265 nm signal.

Protocol 2: Silver Nitrate Test (Qualitative H₂S Detection)

Purpose: Quick check for free sulfide ions indicating advanced degradation.

  • Dissolve: Dissolve ~5 mg of the solid sample in 1 mL deionized water.

  • Reagent: Add 2 drops of 1% Silver Nitrate (

    
    ) solution.
    
  • Observation:

    • Clear/White Haze: Intact Thioamide (or Chloride precipitate if HCl salt is used).

    • Brown/Black Precipitate: Presence of Silver Sulfide (

      
      ). This indicates significant hydrolysis has already occurred (
      
      
      
      release).

Comparative Data: Thioamide vs. Amide[1][2][3]

Feature2-(Dimethylamino)ethanethioamide (Parent)2-(Dimethylamino)acetamide (Degradant)
Molecular Weight 118.19 g/mol 102.13 g/mol
Mass Change Reference-16.06 Da
UV Absorbance

(Strong)

(Weak)
Solubility (Water) High (Hydrolyzes slowly)High (Stable)
Smell Mild Sulfur/AmineOdorless/Amine-like

References

  • Sigma-Aldrich. 2-(Dimethylamino)ethanethioamide hydrochloride Product Sheet. CAS: 27366-72-9.[3] Link

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[2] Wiley-Interscience. (Detailed mechanisms of thioamide hydrolysis and isostere stability).

  • Hillhouse, J. H., et al. (1986). Thiono Compounds.[4][5][6][7] 7. Oxidation of Thioamides in Relation to Adverse Biological Effects. Phosphorus and Sulfur and the Related Elements. (Mechanisms of S-oxidation). Link

  • Oakwood Chemical. Safety Data Sheet: 2-(Dimethylamino)ethanethioamide hydrochloride. (Handling and storage data).[8][9][10] Link

Sources

Technical Support Center: Catalyst Selection for 2-(Dimethylamino)ethanethioamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)ethanethioamide. This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios you may encounter during your experiments. The content is structured in a flexible question-and-answer format to directly address your needs.

Introduction to 2-(Dimethylamino)ethanethioamide in Heterocyclic Synthesis

2-(Dimethylamino)ethanethioamide is a versatile thioamide building block, particularly valuable in the synthesis of nitrogen- and sulfur-containing heterocycles. One of the most prominent applications of this and other thioamides is in the Hantzsch thiazole synthesis , a robust and widely used method for constructing the thiazole ring system.[1][2][3][4] Thiazole derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]

This guide will focus primarily on the catalyst selection and troubleshooting for the Hantzsch thiazole synthesis, as it represents a common and important reaction class for 2-(Dimethylamino)ethanethioamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for 2-(Dimethylamino)ethanethioamide in heterocyclic synthesis, and does it require a catalyst?

The most common and fundamental reaction is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-haloketone.[1][3]

Causality of the Reaction: The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]

Catalyst Requirement: In its classic form, the Hantzsch synthesis can often be performed without a catalyst, typically by heating the reactants in a suitable solvent like ethanol.[8] However, the use of a catalyst can offer several advantages, including:

  • Milder Reaction Conditions: Catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures.

  • Shorter Reaction Times: Catalyzed reactions often reach completion faster.

  • Improved Yields: By promoting the desired reaction pathway, catalysts can help to minimize the formation of side products.

  • Greener Chemistry: The use of reusable solid acid catalysts can make the process more environmentally friendly.[6]

Q2: I want to synthesize a 2-amino-4-(aryl)-5-(dimethylaminomethyl)thiazole. What type of catalyst should I consider?

For the synthesis of a substituted 2-aminothiazole from 2-(Dimethylamino)ethanethioamide and a substituted α-haloketone, you have several catalytic options depending on your specific requirements for yield, reaction time, and environmental impact.

Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
None (Thermal) Reflux in Ethanol80-100 °C, 4-12 hSimple, avoids catalyst cost and removalCan require higher temperatures and longer reaction times, may lead to lower yields with less reactive substrates
Solid Acid Catalyst Silica Supported Tungstosilisic Acid60-80 °C, 1-3 hReusable, environmentally friendly, often gives high yieldsRequires catalyst preparation or purchase, may not be suitable for all substrates
Lewis Acid Iodine (I₂)50-100 °C, 2-6 hCan promote the reaction effectivelyStoichiometric amounts may be needed, potential for side reactions
Microwave Irradiation Catalyst-free or with a solid catalyst100-150 °C, 10-30 minDrastically reduces reaction timesRequires specialized microwave synthesis equipment
Copper Catalyst Copper(I) Iodide (CuI)80-120 °C, 6-24 hCan be effective for specific substrate combinationsMay require ligands, catalyst removal can be more complex

Recommendation: For a straightforward and robust synthesis, starting with a thermal, catalyst-free approach in refluxing ethanol is a good baseline. If you need to optimize for speed and yield, consider microwave irradiation or a reusable solid acid catalyst like silica-supported tungstosilisic acid.[6][7][8]

Q3: My Hantzsch thiazole synthesis is giving a low yield. What are the common causes and how can I troubleshoot this?

Low yields in the Hantzsch synthesis are a common issue. Here is a systematic approach to troubleshooting:

  • Check the Purity of Your Starting Materials:

    • α-Haloketone: These can be unstable and decompose over time.[9] Ensure your α-haloketone is pure and has not been stored for an extended period. If in doubt, purify it by recrystallization or distillation before use.

    • 2-(Dimethylamino)ethanethioamide: While generally stable, ensure its purity. Contamination with the corresponding amide can lead to the formation of an oxazole byproduct.[8]

  • Optimize Reaction Conditions:

    • Temperature: If you are running the reaction at room temperature or slightly elevated temperatures, try increasing the temperature to the reflux point of your solvent.

    • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[8] The reaction may simply need more time to go to completion.

    • Solvent: Ethanol is a common solvent, but other polar solvents like isopropanol or dioxane can be trialed. The dielectric constant of the solvent can influence the reaction rate.[10]

  • Consider a Catalyst: If a thermal reaction is not providing a satisfactory yield, the introduction of a catalyst is the next logical step. A solid acid catalyst can be a good starting point as it is easily removed by filtration.[6]

  • Work-up Procedure: Ensure that your product is not being lost during the work-up. 2-aminothiazoles can be basic, so be mindful of the pH during any aqueous extractions.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you might encounter.

Problem 1: Multiple Spots on TLC After Reaction
  • Observation: Besides the product spot, you observe spots corresponding to starting materials and potentially other byproducts.

  • Possible Causes & Solutions:

    • Incomplete Reaction:

      • Solution: Increase the reaction time and/or temperature. Consider adding a catalyst to speed up the reaction.

    • Formation of Oxazole Byproduct:

      • Cause: This occurs if your 2-(Dimethylamino)ethanethioamide is contaminated with the corresponding amide.

      • Solution: Purify the thioamide before use. The oxazole can often be separated by column chromatography.

    • Dimerization/Polymerization:

      • Cause: This can happen under harsh reaction conditions.

      • Solution: Try running the reaction at a lower temperature for a longer period.

Problem 2: Difficulty in Product Purification
  • Observation: The crude product is an oil or a solid that is difficult to recrystallize, and column chromatography gives poor separation.

  • Possible Causes & Solutions:

    • Residual Starting Materials:

      • Solution: Ensure the reaction has gone to completion by TLC. If unreacted α-haloketone remains, it can be quenched with a small amount of a primary or secondary amine.

    • Salts:

      • Solution: If you are using a base or an acid catalyst, ensure that any resulting salts are removed during an aqueous work-up.

    • Product is an Oil:

      • Solution: Try to form a salt of your product (e.g., hydrochloride or hydrobromide) which may be a crystalline solid that is easier to purify by recrystallization.

Experimental Protocols

Protocol 1: Catalyst-Free Hantzsch Synthesis of a 2-Aminothiazole Derivative

This protocol describes a general procedure for the synthesis of a 2-amino-4-(aryl)-5-(dimethylaminomethyl)thiazole.

  • To a round-bottom flask equipped with a reflux condenser, add 2-(Dimethylamino)ethanethioamide (1.0 eq.).

  • Dissolve the thioamide in absolute ethanol (approximately 0.2 M concentration).

  • Add the desired α-haloacetophenone (1.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualizations

Mechanism of the Hantzsch Thiazole Synthesis

Hantzsch_Mechanism Thioamide 2-(Dimethylamino)ethanethioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) AlphaHaloKetone α-Haloacetophenone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Derivative Intermediate2->Product Dehydration Water H₂O Troubleshooting_Workflow Start Low Yield in Hantzsch Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity OK Success Improved Yield CheckPurity->Success Impurity Found & Rectified AddCatalyst Add a Catalyst OptimizeConditions->AddCatalyst No Improvement OptimizeConditions->Success Conditions Optimized CheckWorkup Review Work-up Procedure AddCatalyst->CheckWorkup Still Low Yield AddCatalyst->Success Catalyst Effective CheckWorkup->Success Problem Identified

Sources

Technical Support Center: 2-(Dimethylamino)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers. This guide is your dedicated resource for handling 2-(Dimethylamino)ethanethioamide, a versatile but sensitive thioamide compound. Its susceptibility to oxidation is a critical factor that can impact experimental reproducibility and outcomes. Here, we address common challenges through a series of frequently asked questions and troubleshooting protocols, grounding our advice in established chemical principles to ensure the integrity of your work.

Frequently Asked Questions (FAQs)
Q1: I'm new to working with thioamides. What makes 2-(Dimethylamino)ethanethioamide so prone to oxidation?

A1: The susceptibility of 2-(Dimethylamino)ethanethioamide to oxidation is rooted in the fundamental properties of the thioamide functional group (R-C(S)NR'₂).

  • Lower Oxidation Potential: The thioamide bond has a significantly lower oxidation potential compared to its amide analogue.[1] This means it more readily donates electrons, making it an easier target for atmospheric oxygen and other oxidizing agents.

  • Sulfur's Reactivity: The sulfur atom in the thiocarbonyl group (C=S) is larger and more polarizable than the oxygen in an amide's carbonyl group. This makes it a soft nucleophile, susceptible to attack by various electrophiles, including oxidizing species.

  • Potential Degradation Pathways: Oxidation can lead to several undesired products, most commonly the formation of disulfide-bridged dimers. In more aggressive conditions, the sulfur atom can be further oxidized to sulfoxides or sulfones, or the molecule can undergo complex rearrangements and decomposition.[2]

Understanding this inherent reactivity is the first step toward preventing degradation and ensuring the compound's integrity in your experiments.

Q2: The datasheet for my 2-(Dimethylamino)ethanethioamide hydrochloride has specific storage instructions. How critical are they?

A2: Following the recommended storage conditions is absolutely critical and is your first line of defense against oxidation. Datasheets often recommend storing the compound in a dark place, under an inert atmosphere (like nitrogen or argon), and at room temperature or refrigerated conditions. [3][4]

Here’s the scientific reasoning:

  • Inert Atmosphere: This is the most crucial requirement. Oxygen is the primary culprit for oxidation. Displacing air with an inert gas like nitrogen or argon minimizes this risk.[3][4]

  • Dry Conditions: Moisture can facilitate oxidative pathways.[5] The hydrochloride salt form of your compound is also likely hygroscopic, meaning it readily absorbs water from the air.

  • Dark Place: Light, particularly UV light, can provide the activation energy needed to initiate radical-based oxidation reactions.

  • Consistent Temperature: Storing at a cool, consistent temperature (e.g., room temperature as specified) slows down the rate of any potential degradation reactions.[4][6]

The table below summarizes the best practices for storing the solid compound.

ParameterRecommended ConditionUnacceptable ConditionRationale
Atmosphere Inert Gas (Nitrogen or Argon)Standard Air AtmospherePrevents direct contact with atmospheric oxygen, the primary oxidant.[3][4]
Moisture Dry / DesiccatedOpen to Ambient HumidityMinimizes water, which can mediate and accelerate oxidation.[5]
Light In an amber vial or dark cabinetOn an open lab benchPrevents photo-oxidation.
Container Tightly sealed original containerLoosely capped vial or weigh boatMaintains the inert and dry atmosphere.[6]
Q3: My experimental results are inconsistent. Could oxidation of my 2-(Dimethylamino)ethanethioamide stock solution be the cause?

A3: Yes, this is a very likely possibility. The compound is often most vulnerable when in solution. If the active concentration of your thioamide is decreasing over time due to oxidation, it will directly impact reaction kinetics, yields, and biological assay results.

Troubleshooting Guide:

Observed IssuePotential Link to OxidationRecommended Action
Decreasing product yield over time using the same stock solution. The effective concentration of the thioamide reagent is lower than calculated due to degradation.Prepare a fresh stock solution using the inert atmosphere protocol below. Perform a test reaction immediately after preparation to use as a baseline.
Appearance of unexpected spots on TLC or peaks in LC-MS. Formation of disulfide dimers or other oxidation byproducts.[2]Analyze the stock solution by LC-MS to check for masses corresponding to potential oxidized species (e.g., the disulfide dimer).
Color change in the stock solution (e.g., slight yellowing). Often an early indicator of degradation product formation.Discard the solution. Prepare a fresh stock in a solvent that has been properly de-gassed.
Inconsistent results in biological assays. Oxidized forms of the molecule will likely have different (or no) biological activity, altering dose-response curves.Qualify a new batch of the compound and prepare fresh solutions for every critical experiment.
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the procedure for preparing a stock solution of 2-(Dimethylamino)ethanethioamide under an inert atmosphere to minimize initial and long-term oxidation.

Materials:

  • 2-(Dimethylamino)ethanethioamide hydrochloride solid

  • Anhydrous, de-gassed solvent (e.g., DMSO, DMF, Acetonitrile)

  • Schlenk flask or serum vials with rubber septa

  • Nitrogen or Argon gas line with a manifold

  • Syringes and needles

  • Analytical balance

Procedure:

  • Prepare the Flask: Place a magnetic stir bar in the Schlenk flask and flame-dry it under vacuum or oven-dry it and allow it to cool in a desiccator.

  • Inert the Atmosphere: Once cool, attach the flask to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle 3-5 times to ensure all atmospheric oxygen is removed.

  • Weigh the Compound: In a separate, tared vial, quickly weigh the desired amount of 2-(Dimethylamino)ethanethioamide hydrochloride. Minimize its exposure to air.

  • Transfer Solid: Briefly remove the gas inlet from the flask and add the weighed solid against a positive flow of inert gas. Immediately reseal the flask.

  • Purge Again: Gently purge the flask with inert gas for another 2-3 minutes to remove any air introduced during the transfer.

  • Add Solvent: Using a syringe, draw up the required volume of anhydrous, de-gassed solvent. Pierce the septum of the flask and add the solvent.

  • Dissolve and Store: Gently stir the mixture until the solid is fully dissolved. For storage, wrap the flask in aluminum foil to protect it from light, ensure the seal is tight, and maintain a positive pressure of inert gas.

Workflow for Handling Air-Sensitive Thioamide

The following diagram illustrates the critical decision points and steps for maintaining an oxygen-free environment during your experiment.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_storage Storage of Solution start Start: Need to use Thioamide storage Retrieve Thioamide (Stored under Inert Gas) start->storage weigh Weigh Solid Quickly storage->weigh transfer Transfer Solid to Flask (Under Positive Inert Flow) weigh->transfer flask_prep Prepare & Inert Reaction Vessel (e.g., Schlenk Flask) flask_prep->transfer solvent_prep Use Anhydrous, De-gassed Solvent add_solvent Add Solvent via Syringe solvent_prep->add_solvent transfer->add_solvent reaction Run Reaction (Maintain Inert Atmosphere) add_solvent->reaction store_sol Store Stock Solution (Inert gas, dark, sealed) add_solvent->store_sol If making stock quench Quench Reaction (Consider using a reducing agent if needed) reaction->quench

Caption: Workflow for handling 2-(Dimethylamino)ethanethioamide.

Understanding the Chemistry of Degradation
Q4: What does the oxidation product actually look like?

A4: While multiple products are possible, a common oxidative pathway for thiols and related sulfur compounds is the formation of a disulfide. For 2-(Dimethylamino)ethanethioamide, this would involve two molecules coupling at the sulfur atoms to form a dimer linked by a disulfide bond (-S-S-).

The diagram below illustrates this representative oxidation reaction.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Thioamide_1 2 x Thioamide_Struct_1 Thioamide_Struct_1 Oxidant [O] (e.g., O2, H2O2) Product_Struct Product_Struct Oxidant->Product_Struct Oxidation Water + 2 H₂O

Caption: Plausible oxidation of the thioamide to a disulfide dimer.

This structural change is significant. The resulting dimer has a different molecular weight, polarity, and stereochemistry, which almost certainly abolishes its intended biological or chemical activity.

References
  • Dahno, P. G., et al. (2022). Oxidation of 2-Cyanothioacrylamides with Sodium Nitrite in Acidic Medium. Russian Journal of General Chemistry, 92(9), 1667–1676.
  • Mitchell, L. A., & Toste, F. D. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(7), 1836-1847.
  • Restek. (2021). Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy. Retrieved from [Link]

Sources

Validation & Comparative

comparing 2-(Dimethylamino)ethanethioamide with other thioamides

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: 2-(Dimethylamino)ethanethioamide vs. Standard Thioamides Subtitle: Physicochemical Properties, Stability Profiles, and Experimental Validation for Drug Discovery

Executive Summary

2-(Dimethylamino)ethanethioamide (CAS: 27507-28-4) represents a bifunctional scaffold combining a soft sulfur donor (thioamide) with a basic tertiary amine. Unlike simple lipophilic thioamides (e.g., Thioacetamide) or aromatic analogs (e.g., Thiobenzamide), this molecule offers unique pH-dependent solubility and metal-chelation properties.

This guide provides a technical comparison of 2-(Dimethylamino)ethanethioamide against industry standards, focusing on hydrolytic stability, bioisosteric utility, and safety profiles. It includes validated protocols for researchers to benchmark this compound in their own assays.

Comparative Analysis: Physicochemical & Functional Profiles

The following data synthesizes structural and reactivity differences between the target molecule and common alternatives.

Table 1: Comparative Property Matrix
Feature2-(Dimethylamino)ethanethioamide Thioacetamide (TAA) Thiobenzamide Ethionamide
Structure Aliphatic, Basic Side ChainAliphatic, NeutralAromatic, ConjugatedPyridine-based Drug
Water Solubility High (Protonatable amine, pKa ~9.0)High (Neutral)Low (Lipophilic)Low to Moderate
Electronic Character Inductive electron withdrawal by N-groupElectron-donating methylResonance stabilizationElectron-deficient ring
Primary Application Heterocycle synthesis (Thiazoles), LigandQualitative Analysis (

source)
Bioisostere modelingAnti-tubercular Drug
Toxicity Risk Moderate/Unknown (Likely hepatotoxic via S-oxide)High (Class 2B Carcinogen, Hepatotoxin)ModerateManaged Clinical Toxicity
Technical Insight: The "Amine Handle" Effect

The distinguishing feature of 2-(Dimethylamino)ethanethioamide is the dimethylamino group.

  • Solubility: Unlike Thiobenzamide, which requires organic co-solvents (DMSO/MeOH) for biological assays, the dimethylamino analog dissolves readily in aqueous buffers below pH 8.0 due to protonation of the tertiary amine.

  • Chelation: The N-C-C-S backbone creates a potential N,S-bidentate chelation environment, making it a superior ligand for soft metals (

    
    , 
    
    
    
    ) compared to the monodentate Thioacetamide.

Stability & Reactivity Mechanisms

Thioamides are generally more susceptible to hydrolysis and oxidation than their amide counterparts.

Hydrolytic Stability
  • Mechanism: In acidic media, the sulfur atom is protonated, making the carbon susceptible to nucleophilic attack by water.

  • Comparison: 2-(Dimethylamino)ethanethioamide exhibits lower stability at pH < 4.0 compared to Thioacetamide. The protonated ammonium tail (

    
    ) exerts an inductive effect (-I), destabilizing the C-N partial double bond character of the thioamide, accelerating hydrolysis.
    
Oxidative Desulfurization (Metabolic Toxicity)

Thioamides are metabolized by CYP450 enzymes (specifically CYP2E1) to S-oxides (sulfines) and S,S-dioxides (sulfenes), which are reactive electrophiles capable of modifying proteins (hepatotoxicity).

  • Risk Assessment: While Thioacetamide is a reference hepatotoxin, the bulky dimethylamino group of the target molecule may sterically hinder the S-oxidation or alter the binding affinity to CYP2E1. However, researchers must treat it as a potential bio-alkylating agent.

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the divergent pathways for this molecule: its use in Hantzsch Thiazole Synthesis (constructive) versus its potential Oxidative Bioactivation (destructive/toxic).

ThioamidePathways Target 2-(Dimethylamino) ethanethioamide Thiazole Thiazole Derivative (Hantzsch Product) Target->Thiazole + α-Haloketone (Cyclization) CYP CYP450 (Oxidation) Target->CYP In Vivo AlphaHalo α-Haloketone S_Oxide S-Oxide (Reactive Sulfine) CYP->S_Oxide Bioactivation Protein Hepatocellular Protein Adducts S_Oxide->Protein Covalent Binding (Toxicity)

Figure 1: Divergent pathways showing synthetic utility (green) vs. metabolic toxicity risks (red).

Experimental Protocols

To validate the performance of 2-(Dimethylamino)ethanethioamide, use the following self-validating protocols.

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Determine the half-life (


) of the thioamide bond at physiological vs. acidic pH.
  • Preparation:

    • Prepare 10 mM stock solutions of 2-(Dimethylamino)ethanethioamide and Thioacetamide in Methanol-d4.

  • Incubation:

    • Condition A (Physiological): Dilute to 1 mM in Phosphate Buffered Saline (PBS, pH 7.4) containing 10%

      
      .
      
    • Condition B (Acidic): Dilute to 1 mM in 0.1 M HCl (pH ~1.0).

  • Measurement:

    • Incubate at 37°C.

    • Acquire

      
      -NMR spectra at t=0, 1h, 4h, 12h, and 24h.
      
  • Quantification:

    • Monitor the disappearance of the methylene protons (

      
      ) and the appearance of the hydrolysis product (amide/acid).
      
    • Validation Check: The integral of the internal standard (e.g., TSP) must remain constant (<2% deviation).

Protocol B: Copper(I) Chelation Efficiency

Objective: Assess the ligand capability compared to non-basic thioamides.

  • Reagent: Prepare 1 mM

    
     (source of 
    
    
    
    ) in degassed acetonitrile.
  • Titration:

    • Add ligand (0.1 to 2.0 equivalents) to the copper solution.

  • Detection:

    • Monitor UV-Vis absorption (300–500 nm).

    • Expected Result: 2-(Dimethylamino)ethanethioamide should induce a distinct Bathochromic shift (red shift) and higher extinction coefficient compared to Thioacetamide due to the stabilizing effect of the amine nitrogen participating in the complex (chelate effect).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 153835, 2-(Dimethylamino)ethanethioamide. Retrieved from [Link]

  • Hajipour, A. R., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Institutes of Health (PMC). Retrieved from [Link]

  • Reid, E. E. (1963).Thioamides and derivatives. Organic Chemistry of Bivalent Sulfur, Vol 4.
  • Haj-Yehia, A., et al. (2018). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. National Institutes of Health.[1] Retrieved from [Link]

  • EPA (2024). Ethanimidothioic acid, 2-(dimethylamino)-N-hydroxy-2-oxo-, methyl ester - Substance Registry. (Related regulatory data on dimethylamino thio-derivatives). Retrieved from [Link]

Sources

spectroscopic comparison of 2-(Dimethylamino)ethanethioamide and its amide analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison between 2-(Dimethylamino)ethanethioamide (also known as Nizatidine Impurity H) and its amide analog, 2-(Dimethylamino)ethanamide (N,N-Dimethylglycinamide).[1]

Executive Summary

This technical guide compares the spectroscopic signatures of 2-(Dimethylamino)ethanethioamide (1) and its oxygenated analog, 2-(Dimethylamino)ethanamide (2) .[1] These molecules differ by a single heteroatom substitution (Sulfur vs. Oxygen) at the carbonyl position, yet this "chalcogen swap" induces profound changes in electronic distribution, bond orders, and vibrational modes.[1]

  • Target Molecule (1): 2-(Dimethylamino)ethanethioamide (CAS: 27507-28-4)[1][2][3]

  • Amide Analog (2): 2-(Dimethylamino)ethanamide (N,N-Dimethylglycinamide)[1]

Key Finding: The substitution of Oxygen with Sulfur results in a significant bathochromic shift in UV-Vis, a downfield shift of the


-methylene and amide protons in 

H NMR, and a complete redistribution of vibrational bands (IR), replacing the dominant Amide I mode with complex "Thioamide Bands."[1]

Chemical Identity & Structural Logic[1][4][5]

Understanding the spectroscopy requires analyzing the resonance contributions.[1] Thioamides exhibit a higher rotational barrier around the C–N bond compared to amides.[1] This is due to the weaker


-overlap in the C=S bond (2p-3p mismatch) compared to C=O (2p-2p overlap), which paradoxically enhances the contribution of the dipolar resonance form.[1]
Structural Comparison
FeatureThioamide (1) Amide (2)
Formula


MW 118.20 g/mol 102.14 g/mol
Core Moiety Thioamide (

)
Amide (

)
Dipole Character High (S is highly polarizable)Moderate (O is highly electronegative)
C-N Bond Order Higher (Restricted Rotation)Lower (Freer Rotation)
Resonance Visualization (DOT Diagram)

The following diagram illustrates the resonance structures that dictate the spectroscopic observables.

Resonance cluster_amide Amide Resonance (Analog) cluster_thio Thioamide Resonance (Target) A1 Neutral Form O=C-N A2 Zwitterionic Form ⁻O-C=N⁺ A1->A2 Resonance T2 Zwitterionic Form ⁻S-C=N⁺ (Major Contribution) A2->T2 S is less electronegative but more polarizable T1 Neutral Form S=C-N T1->T2 Stronger Resonance

Figure 1: Comparative resonance structures. The thioamide exhibits a greater contribution from the zwitterionic form (T2), leading to increased double-bond character in the C-N bond and distinct NMR shifts.[1]

Vibrational Spectroscopy (IR & Raman)[1]

The most immediate diagnostic difference is the disappearance of the strong Carbonyl (C=O) stretch.[1]

Infrared (IR) Analysis

In the Amide analog, the spectrum is dominated by the Amide I and Amide II bands.[1] In the Thioamide, these are replaced by four mixed vibrational modes known as Thioamide Bands (I-IV) .[1]

Comparative Band Assignment Table
Vibrational ModeAmide Analog (2) (

)
Thioamide Target (1) (

)
Mechanistic Insight
C=X Stretch 1650–1690 (Strong) (Amide I: C=O)Absent in this region.(C=S stretch is lower energy)C=S bond is weaker and heavier, shifting frequency dramatically lower.[1]
N-H Deformation 1590–1620(Amide II)1600–1650(Thioamide I)Primarily

.[1] Often overlaps with C=C if present, but here distinct.[1]
C-N Stretch / Mixed 1400 region1400–1500 (Thioamide II)Strong C-N stretching due to high double bond character.[1]
C=S / N-C-S Mix N/A1000–1200 (Thioamide III)Complex coupled mode involving C=S stretch.[1]
Pure C=S Stretch N/A700–850 (Thioamide IV)Diagnostic "fingerprint" for thioamides.[1]
Experimental Protocol: FT-IR Acquisition
  • Sample Prep: Dissolve 5 mg of compound in

    
     or prepare a KBr pellet (1% w/w). Note: Solution phase is preferred to avoid crystal packing effects on H-bonding.[1]
    
  • Blanking: Collect background spectrum of air or pure solvent.[1]

  • Acquisition: Scan from 4000 to 400

    
     (32 scans, 4 
    
    
    
    resolution).
  • Validation: Look for the "Amide Hole" in the thioamide spectrum (silence at 1660-1700

    
    ) to confirm complete thionation.[1]
    

Nuclear Magnetic Resonance (NMR)[1][5][7]

NMR provides the most quantifiable proof of structure.[1] The Sulfur atom exerts a strong anisotropic effect and modifies the electron density at the


-carbon.[1]
H NMR Comparison (Proton)

Solvent: DMSO-


 (Essential to observe exchangeable amide protons).[1]
Proton GroupAmide Analog (2) (

ppm)
Thioamide Target (1) (

ppm)
Shift Explanation

(Amide)
7.0 – 7.5 (Broad)9.0 – 9.8 (Broad/Split)Thioamide protons are significantly more acidic and deshielded by the C=S anisotropy.[1]

2.8 – 3.0 3.2 – 3.6 The C=S group deshields the

-position more than C=O (approx +0.5 ppm shift).[1]

2.2 – 2.32.3 – 2.5Minor downfield shift; remote from the primary anisotropy cone.[1]
C NMR Comparison (Carbon)
Carbon EnvironmentAmide Analog (2) (

ppm)
Thioamide Target (1) (

ppm)
Note
Carbonyl/Thiocarbonyl 170 – 175 (

)
195 – 205 (

)
The diagnostic "Thioamide Downfield Shift" (>25 ppm).[1]

60 – 6265 – 68Influence of the thiocarbonyl group.[1]

45 – 4645 – 46Negligible change.[1]

Electronic Spectroscopy (UV-Vis)[1]

While amides are typically transparent in the near-UV (>250 nm), thioamides are often colored (yellowish) due to low-energy transitions.[1]

  • Amide Analog:

    
     nm (
    
    
    
    ).[1] Essentially colorless.[1]
  • Thioamide Target:

    
     nm (
    
    
    
    ) and a weaker band at
    
    
    nm (
    
    
    ).[1]
  • Application: This allows for selective detection of the thioamide impurity (Impurity H) in a matrix of amides using a UV detector at 270 nm.[1]

Experimental Workflow: Impurity Identification

This workflow describes how to distinguish the target thioamide impurity from the amide analog in a drug substance (e.g., Nizatidine) matrix.[1]

Workflow Start Unknown Sample (Suspected Thioamide Impurity) Solubilization Dissolve in DMSO-d6 Start->Solubilization NMR_Acq Acquire 1H NMR Solubilization->NMR_Acq Decision Check 9.0-10.0 ppm Region NMR_Acq->Decision Result_Thio Signals Present: Confirm Thioamide (1) Decision->Result_Thio Broad Singlets Found Result_Amide Signals Absent: Likely Amide (2) or other Decision->Result_Amide Only < 7.5 ppm Confirmatory Secondary Check: 13C NMR for peak > 190 ppm Result_Thio->Confirmatory

Figure 2: Logical decision tree for spectroscopic identification.

References

  • European Pharmacopoeia (Ph.[1][4] Eur.) . Nizatidine Monograph: Impurity H (2-(Dimethylamino)ethanethioamide).

  • Manasa Life Sciences . Nizatidine Impurity Standards and Spectral Data.

  • Smith, B. C. (2020).[1] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

  • NIST Chemistry WebBook . Ethanethioamide, N,N-dimethyl- (Isomer Data Comparison). [1]

  • SynThink Chemicals . Nizatidine Impurity Profiling and Characterization.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thioamide Moiety - A Bioisostere of Critical Importance

In the landscape of medicinal chemistry and organic synthesis, the thioamide functional group stands out as a uniquely versatile and powerful entity. As a close isostere of the ubiquitous amide bond, where a sulfur atom replaces the carbonyl oxygen, the thioamide imparts profound changes in chemical reactivity, electronic properties, and biological interactions.[1][2] This single-atom substitution results in a molecule with altered nucleophilicity, enhanced affinity for certain metals, and distinct hydrogen bonding capabilities.[1][2] These characteristics have made thioamides invaluable as synthetic intermediates for heterocycle synthesis and as key components in therapeutic agents, improving metabolic stability and target affinity.[2][3][4]

This guide provides an in-depth analysis of the reactivity of 2-(Dimethylamino)ethanethioamide , a compound featuring both a tertiary thioamide and a satellite dimethylamino group. We will objectively compare its reactivity profile with structurally related compounds, namely its simpler analog N,N-Dimethylthioacetamide and its oxygen-containing counterpart 2-(Dimethylamino)acetamide . Through this comparison, we aim to elucidate the specific contributions of the thiocarbonyl group and the adjacent amino functionality to the molecule's overall chemical behavior. The insights and experimental frameworks presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of thioamides in their work.

Structural and Electronic Foundations of Reactivity

To understand the reactivity of these compounds, we must first examine their fundamental structural and electronic differences. The replacement of oxygen with the larger, more polarizable, and less electronegative sulfur atom is not a trivial substitution.[4]

G

Key electronic and structural distinctions between amides and thioamides are summarized below.

PropertyAmide (C=O)Thioamide (C=S)Rationale & Implications
Bond Length ~1.23 Å~1.71 Å[5][6]The larger van der Waals radius of sulfur results in a longer, weaker bond.[5]
Bond Energy ~170 kcal/mol~130 kcal/mol[5][6]The C=S bond is significantly weaker, influencing its reactivity in certain transformations.
Resonance High nN→πC=OHigher nN→πC=S[4]Lower electronegativity of S allows for greater delocalization of the nitrogen lone pair, increasing the C-N bond's double bond character and rotational barrier.[4][5]
HOMO/LUMO Lower HOMO, Higher LUMOHigher HOMO, Lower LUMO[7]Thioamides are more electron-rich and better electron acceptors, making them generally more reactive to both electrophiles and nucleophiles than amides.[5][7]
H-Bonding Strong H-bond acceptorWeaker H-bond acceptor[2][6]The diffuse nature of sulfur's lone pairs makes it a poorer H-bond acceptor than oxygen.

The presence of the 2-(dimethylamino) group in our primary molecule of interest adds another layer of complexity. This tertiary amine can act as an internal base or nucleophile, potentially modulating the reactivity of the thioamide through intramolecular interactions or by influencing the overall electronic environment.

Comparative Reactivity Analysis: Experimental Insights

We will now explore the comparative reactivity through the lens of three core chemical transformations: reaction with electrophiles (S-alkylation), interaction with soft metals, and stability towards nucleophilic attack (hydrolysis).

Reactivity with Electrophiles: The S-Alkylation Pathway

A hallmark reaction of thioamides is their facile reaction with electrophiles at the sulfur atom.[8] The sulfur, being a soft nucleophile, readily attacks soft electrophiles like alkyl halides. This S-alkylation forms a thioimidate salt, a highly reactive intermediate.

G Thioamide R-C(=S)-NR'₂ Intermediate Thioimidate Salt [R-C(S⁺-E)=NR'₂] Thioamide->Intermediate S-Alkylation (Electrophilic attack at S) Electrophile E⁺ (e.g., CH₃I) Electrophile->Intermediate Product Product (e.g., Heterocycle) Intermediate->Product Nucleophilic Attack at C Nucleophile Nu⁻ Nucleophile->Product

Comparative Experiment: Rate of S-Alkylation

To quantify the influence of the remote amino group, we propose a kinetic experiment comparing the rate of S-alkylation of 2-(Dimethylamino)ethanethioamide with that of N,N-Dimethylthioacetamide using methyl iodide.

Experimental Protocol: S-Alkylation Kinetics

  • Preparation: Prepare 0.1 M solutions of 2-(Dimethylamino)ethanethioamide and N,N-Dimethylthioacetamide in deuterated acetonitrile (CD₃CN).

  • Initiation: In separate NMR tubes, add 1.0 equivalent of methyl iodide (CH₃I) to each thioamide solution at a constant temperature (e.g., 25°C).

  • Monitoring: Immediately acquire a series of ¹H NMR spectra at regular time intervals. Monitor the disappearance of the thioamide starting material signals and the appearance of the S-methylated thioimidate product signals.

  • Analysis: Integrate key signals to determine the concentration of reactants and products over time. Plot ln([Thioamide]) vs. time to determine the pseudo-first-order rate constant (k) for each reaction.

Anticipated Results & Causality

CompoundPredicted Relative RateRationale
N,N-Dimethylthioacetamide Baseline (1x)Standard reactivity of a tertiary thioamide. The rate is governed by the inherent nucleophilicity of the sulfur atom.
2-(Dimethylamino)ethanethioamide Potentially Slower (<1x)The basic dimethylamino group (pKa ~9-10) can compete with the thioamide sulfur for the electrophile (CH₃I), leading to non-productive N-alkylation of the side-chain amine. This side reaction consumes the electrophile and complicates the kinetics, likely resulting in a slower apparent rate of S-alkylation. Intramolecular hydrogen bonding in a protic solvent could also shield the sulfur, though this is less likely in acetonitrile.
Affinity for Metals: The Soft-Soft Interaction

Thioamides exhibit a strong affinity for soft metal ions, a direct consequence of the soft basicity of the sulfur atom.[5][9] This property is exploited in coordination chemistry and has implications for biological systems where metal ions are present.[2]

Comparative Experiment: Metal Ion Titration

This experiment aims to visually and spectroscopically compare the metal-binding affinity of the thioamide and its corresponding amide.

Experimental Protocol: Silver Ion (Ag⁺) Titration

  • Preparation: Prepare 10 mM solutions of 2-(Dimethylamino)ethanethioamide and 2-(Dimethylamino)acetamide in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Titration: To each solution, add aliquots of a 100 mM solution of silver nitrate (AgNO₃).

  • Observation: Visually monitor for the formation of a precipitate (e.g., Ag₂S after potential decomposition) or color change.

  • Spectroscopy: Acquire UV-Vis spectra after each addition. The π→π* transition of the thioamide (~270 nm) is expected to shift upon coordination to the metal center.[6]

Anticipated Results & Causality

CompoundPredicted Observation with AgNO₃Rationale
2-(Dimethylamino)acetamide No significant change.The hard oxygen atom of the amide has a very low affinity for the soft Ag⁺ ion. No coordination is expected.
2-(Dimethylamino)ethanethioamide Significant UV-Vis spectral shift; potential formation of a precipitate over time.The soft sulfur atom will readily coordinate with the soft Ag⁺ ion, leading to a strong interaction.[9] This confirms the high thiophilicity of the metal and the superior coordinating ability of the thioamide.

G cluster_prep 1. Sample Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis cluster_results 4. Expected Outcome Prep1 Dissolve Thioamide in MeCN/H₂O Titr1 Add AgNO₃ aliquots to Thioamide solution Prep1->Titr1 Prep2 Dissolve Amide in MeCN/H₂O Titr2 Add AgNO₃ aliquots to Amide solution Prep2->Titr2 Analysis1 Monitor UV-Vis Spectral Shift Titr1->Analysis1 Analysis2 Visual Inspection (Precipitate/Color) Titr1->Analysis2 Titr2->Analysis1 Titr2->Analysis2 Result1 Strong Coordination (Thioamide) Analysis1->Result1 Result2 No Interaction (Amide) Analysis1->Result2 Analysis2->Result1 Analysis2->Result2

Stability Towards Nucleophiles: Resistance to Hydrolysis

Despite being generally more reactive than amides, thioamides exhibit remarkable resistance to hydrolysis.[4] The greater resonance stabilization of the thioamide C-N bond makes the thiocarbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack compared to the carbonyl carbon of an amide.[4]

Comparative Experiment: Base-Mediated Hydrolysis

This experiment compares the stability of the thioamide and amide analogs under basic conditions, where hydrolysis is promoted by the hydroxide nucleophile.

Experimental Protocol: Hydrolysis Rate Comparison

  • Preparation: Prepare 0.05 M solutions of 2-(Dimethylamino)ethanethioamide and 2-(Dimethylamino)acetamide in a buffered aqueous solution (e.g., D₂O with a phosphate buffer at pH 12).

  • Reaction: Heat the solutions to an elevated temperature (e.g., 80°C) to accelerate the reaction.

  • Monitoring: Monitor the reaction progress over an extended period (24-48 hours) using HPLC or NMR spectroscopy. For HPLC, track the disappearance of the starting material peak and the appearance of the corresponding carboxylate/amine product peaks.

  • Analysis: Quantify the percentage of starting material remaining at various time points to determine the relative rate of hydrolysis.

Anticipated Results & Causality

CompoundPredicted Hydrolysis RateRationale
2-(Dimethylamino)acetamide FasterThe amide carbonyl is a relatively hard electrophile, readily attacked by the hard hydroxide nucleophile. Hydrolysis will proceed at a measurable rate under these conditions.
2-(Dimethylamino)ethanethioamide Significantly Slower (More Stable)The thioamide is highly resistant to hydrolysis. The rate of hydrolysis for a similar thioamide has been shown to be 10-times slower than its amide counterpart.[4] This stability is attributed to the increased C-N double bond character and the lower electrophilicity of the thiocarbonyl carbon.

Conclusion and Outlook

The substitution of oxygen for sulfur in an amide backbone, as exemplified by 2-(Dimethylamino)ethanethioamide, fundamentally alters the molecule's reactivity profile. Our comparative analysis reveals three key takeaways:

  • Electrophilic Attack: Thioamides are highly nucleophilic at the sulfur atom, readily undergoing S-alkylation. However, the presence of other basic sites, such as the remote amino group in 2-(Dimethylamino)ethanethioamide, can complicate this reactivity by competing for the electrophile.

  • Metal Affinity: The thioamide group displays a pronounced affinity for soft metal ions like Ag⁺, a characteristic completely absent in its amide analog. This highlights the importance of Hard-Soft Acid-Base (HSAB) principles in predicting interactions.

  • Nucleophilic Stability: Thioamides are remarkably stable against nucleophilic attack at the thiocarbonyl carbon, showing significantly greater resistance to hydrolysis than amides. This feature is critical for their application as metabolically stable bioisosteres in drug design.

By understanding these distinct reactivity patterns, researchers can strategically employ 2-(Dimethylamino)ethanethioamide and related thioamides as versatile building blocks. Their predictable reactions with electrophiles open avenues for complex heterocycle synthesis, while their hydrolytic stability and unique coordination properties offer advantages in the development of novel therapeutics and chemical probes.

References

  • Mitchell, N. J., & Pratt, M. R. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society. Available at: [Link]

  • White, K. L., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ACS Omega. Available at: [Link]

  • Levine, P. M., et al. (2017). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. Journal of the American Chemical Society. Available at: [Link]

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  • ChemRxiv. (2022). Contemporary Applications of Thioamides and Methods for their Synthesis. Available at: [Link]

  • Szostak, M., et al. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. Available at: [Link]

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  • Nöth, H., & Wrackmeyer, B. (2009). Reactions of 3,5-Dimethyl-1,2,4,3,5-trithiadiborolane with Secondary Amines: Formation of Diorganylamino(sulfhydryl)boranes. ResearchGate. Available at: [Link]

  • Al-Omran, F., et al. (2010). The Reaction of 2-Dimethylaminomethylene-3-oxo-N-phenylbutyramide with Active Methylene Nitriles. ResearchGate. Available at: [Link]

  • Murai, T. (Ed.). (2019). Chemistry of Thioamides. Springer. Available at: [Link]

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  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]

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The Versatile Role of 2-(Dimethylamino)ethanethioamide in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is perpetual. Among these, thioamides have emerged as pivotal intermediates, particularly in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles that form the backbone of many pharmaceutical and agrochemical compounds.[1][2][3] This guide provides an in-depth analysis of the performance of 2-(Dimethylamino)ethanethioamide in various reaction systems, with a focus on its application in heterocyclic synthesis. We will objectively compare its projected performance with alternative thioamides, supported by established principles of chemical reactivity and supplemented with detailed experimental protocols.

Introduction to Thioamides in Synthesis

Thioamides, the sulfur analogs of amides, exhibit a unique reactivity profile that makes them valuable synthons.[4] The presence of the thiocarbonyl group (C=S) imparts distinct chemical properties compared to the carbonyl group (C=O) of amides. The C=S bond is longer and weaker, and the sulfur atom is larger and more polarizable than oxygen.[5] This results in thioamides being more nucleophilic at the sulfur atom and the thiocarbonyl carbon being more electrophilic, rendering them more reactive towards a variety of reagents.[4] A significant application of thioamides is in the construction of five- and six-membered heterocyclic rings, such as thiazoles, thiadiazoles, and pyrimidines.[6][7]

Comparative Performance Analysis: The Hantzsch Thiazole Synthesis

To illustrate the performance of 2-(Dimethylamino)ethanethioamide, we will focus on one of the most fundamental and widely used reactions for thiazole synthesis: the Hantzsch reaction. This reaction involves the condensation of a thioamide with an α-haloketone.

While specific experimental data for 2-(Dimethylamino)ethanethioamide in this reaction is not extensively reported in peer-reviewed literature, we can extrapolate its expected performance based on the electronic and steric effects of its dimethylaminoethyl substituent and compare it with two representative alternatives: the simple, unfunctionalized Thioacetamide and the aromatic Benzothioamide.

The Reaction:

Hantzsch_Reaction Thioamide Thioamide (R-CSNH2) Intermediate Thiazoline Intermediate Thioamide->Intermediate Nucleophilic Attack AlphaHaloKetone α-Haloketone (R'-CO-CH2X) AlphaHaloKetone->Intermediate Thiazole Thiazole Derivative Intermediate->Thiazole Dehydration Byproduct H2O + HX

Caption: Generalized Hantzsch Thiazole Synthesis Workflow.

Analysis of Substituent Effects:

The reactivity of the thioamide in the Hantzsch synthesis is primarily influenced by the nucleophilicity of the sulfur atom and the susceptibility of the intermediate to cyclization and dehydration. The nature of the 'R' group on the thioamide (R-CSNH₂) plays a crucial role.

  • 2-(Dimethylamino)ethanethioamide: The presence of the dimethylamino group, a strong electron-donating group (EDG), is expected to increase the electron density on the thioamide nitrogen through inductive effects. This, in turn, can enhance the nucleophilicity of the sulfur atom via resonance. The flexible ethyl linker may allow for facile orientation during the cyclization step. However, the tertiary amine can also be protonated under acidic conditions, which could potentially complicate the reaction by introducing a positive charge and altering the electronic effects.

  • Thioacetamide (R = CH₃): As a simple alkyl thioamide, it serves as a baseline for comparison. The methyl group has a weak electron-donating inductive effect.

  • Benzothioamide (R = Phenyl): The phenyl group is generally considered electron-withdrawing through resonance, which would decrease the nucleophilicity of the sulfur atom compared to thioacetamide.

Projected Performance Comparison:

The following table summarizes the expected performance of 2-(Dimethylamino)ethanethioamide in comparison to Thioacetamide and Benzothioamide in a typical Hantzsch thiazole synthesis. These projections are based on fundamental principles of organic chemistry, as direct comparative experimental data is limited in the literature.

Feature2-(Dimethylamino)ethanethioamideThioacetamideBenzothioamideRationale
Reaction Rate Moderate to HighModerateLow to ModerateThe electron-donating dimethylamino group in 2-(Dimethylamino)ethanethioamide is expected to enhance the nucleophilicity of the sulfur, leading to a faster initial reaction rate compared to the less activated thioacetamide and the deactivated benzothioamide.
Yield Good to ExcellentGoodModerate to GoodThe increased reactivity of 2-(Dimethylamino)ethanethioamide should translate to higher yields under optimized conditions. Benzothioamide may require more forcing conditions to achieve comparable yields.
Side Reactions Potential for N-alkylationMinimalMinimalThe presence of the nucleophilic tertiary amine in 2-(Dimethylamino)ethanethioamide could lead to competitive N-alkylation by the α-haloketone, potentially reducing the yield of the desired thiazole. Careful control of reaction conditions would be necessary to mitigate this.
Purity of Product Good (with purification)ExcellentExcellentAssuming the potential side reaction with 2-(Dimethylamino)ethanethioamide can be minimized or the side product easily separated, the purity of the final thiazole should be comparable to the other alternatives.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol provides a general procedure for the synthesis of a 2,4-disubstituted thiazole using a thioamide and an α-haloketone.

Materials:

  • Thioamide (e.g., 2-(Dimethylamino)ethanethioamide, Thioacetamide, or Benzothioamide) (1.0 eq)

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Ethanol (solvent)

  • Sodium bicarbonate (optional, for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1.0 eq) in ethanol.

  • Add the α-haloketone (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. If not, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired thiazole.

Workflow Diagram:

Hantzsch_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve 1. Dissolve Thioamide in Ethanol Add_Ketone 2. Add α-Haloketone Dissolve->Add_Ketone Reflux 3. Heat to Reflux & Monitor by TLC Add_Ketone->Reflux Cool 4. Cool to Room Temperature Reflux->Cool Isolate 5. Isolate or Concentrate Cool->Isolate Extract 6. Dissolve in EtOAc & Wash Isolate->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Purify Dry->Purify

Caption: Step-by-step workflow for the Hantzsch thiazole synthesis.

Alternative Reaction Systems and Reagents

While the Hantzsch synthesis is a classic example, thioamides are versatile precursors for a multitude of other heterocyclic systems. For instance, they can be used to synthesize thiadiazoles by reaction with hydrazonoyl halides or pyrimidines through condensation with β-dicarbonyl compounds.

In many of these syntheses, alternative reagents to thioamides exist. For example, in the synthesis of sulfur-containing heterocycles, reagents like Lawesson's reagent can be used to convert amides or ketones directly into their thio-analogs in situ, which then undergo cyclization.[6][8] However, the use of pre-formed thioamides like 2-(Dimethylamino)ethanethioamide often offers better control over the reaction and avoids the handling of pyrophoric and odorous reagents like Lawesson's reagent. Another alternative for introducing the thioamide functionality is the use of P₄S₁₀.[9]

Conclusion

2-(Dimethylamino)ethanethioamide represents a valuable and reactive building block for the synthesis of nitrogen- and sulfur-containing heterocycles. Its performance is anticipated to be superior to simpler thioamides in reactions where high nucleophilicity is desired, such as the Hantzsch thiazole synthesis. The presence of the dimethylamino group, while potentially leading to side reactions, also offers a handle for further functionalization or for tuning the solubility and basicity of the final product.

The choice of thioamide for a particular synthesis will ultimately depend on the specific requirements of the target molecule, including desired substitution patterns and tolerance to reaction conditions. While direct comparative data for 2-(Dimethylamino)ethanethioamide is sparse, the principles of physical organic chemistry provide a solid framework for predicting its reactivity and for designing efficient synthetic routes. Further experimental investigation into the reaction scope of this promising reagent is highly encouraged to fully unlock its synthetic potential.

References

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  • Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. Semantic Scholar. [Link]

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  • Facile Synthesis of Fused Nitrogen containing Heterocycles as Anticancer Agents. ResearchGate. [Link]

  • Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 2-(Dimethylamino)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-(Dimethylamino)ethanethioamide is a valuable building block in medicinal chemistry, and its synthesis can be approached through various methodologies. This guide provides an in-depth technical comparison of three primary synthetic routes to this compound, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols. We will explore the thionation of the corresponding amide using two common reagents, Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀), and a multi-component approach based on the principles of the Willgerodt-Kindler reaction.

Introduction to Thioamide Synthesis

Thioamides are important structural motifs in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis.[1] The replacement of an amide's carbonyl oxygen with sulfur can significantly alter the molecule's physicochemical properties, including its hydrogen bonding capabilities, nucleophilicity, and metabolic stability.[1] The synthesis of thioamides is therefore a critical process in the exploration of new chemical entities. This guide focuses on providing a comparative analysis of established methods for the synthesis of 2-(Dimethylamino)ethanethioamide, a compound of interest in pharmaceutical research.

Method 1: Thionation of N,N-Dimethyl-2-aminoacetamide with Lawesson's Reagent

The use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely adopted method for the conversion of amides to thioamides.[2] It is often favored for its milder reaction conditions and cleaner reaction profiles compared to other thionating agents.[3]

Rationale and Mechanistic Insight

Lawesson's reagent functions by providing a sulfur source in a reactive form. The reaction is believed to proceed through a [2+2] cycloaddition of the amide's carbonyl group with the reactive monomeric dithiophosphine ylide, which is in equilibrium with the dimeric Lawesson's reagent. This is followed by a cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct.[3] The choice of an anhydrous, high-boiling solvent like toluene is crucial to drive the reaction to completion.

Experimental Protocol

Starting Material: N,N-Dimethyl-2-aminoacetamide hydrochloride (can be synthesized from Boc-glycine and dimethylamine, followed by deprotection).[4] The free base should be generated prior to the reaction by neutralization with a suitable base (e.g., NaOH or NaHCO₃) and extraction.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add N,N-Dimethyl-2-aminoacetamide (1.0 eq).

  • Add anhydrous toluene to the flask.

  • Add Lawesson's reagent (0.5-0.6 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-(Dimethylamino)ethanethioamide.

Thionation_with_Lawessons_Reagent Amide N,N-Dimethyl-2-aminoacetamide Reaction Thionation Reaction Amide->Reaction LR Lawesson's Reagent LR->Reaction Solvent Anhydrous Toluene Solvent->Reaction Heat Reflux (110 °C) Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(Dimethylamino)ethanethioamide Purification->Product

Workflow for Thionation with Lawesson's Reagent.

Method 2: Thionation of N,N-Dimethyl-2-aminoacetamide with Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide is a classical and cost-effective reagent for the thionation of a wide range of carbonyl compounds, including amides.[5][6] While often requiring harsher conditions than Lawesson's reagent, it remains a viable and powerful tool in thioamide synthesis.

Rationale and Mechanistic Insight

P₄S₁₀ is a more aggressive thionating agent. The reaction mechanism is complex and can involve the formation of various reactive thiophosphorus intermediates. The addition of additives like hexamethyldisiloxane (HMDO) or the use of coordinating solvents like pyridine can enhance the reagent's solubility and reactivity, often leading to cleaner reactions and higher yields.[6][7] The choice of solvent is critical, with high-boiling point, non-polar solvents like xylene or polar aprotic solvents like pyridine being commonly used.

Experimental Protocol

Starting Material: N,N-Dimethyl-2-aminoacetamide (free base).

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, suspend N,N-Dimethyl-2-aminoacetamide (1.0 eq) in anhydrous pyridine.

  • Carefully add phosphorus pentasulfide (0.4-0.5 eq) portion-wise to the stirred suspension. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Make the mixture alkaline by the addition of a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography or distillation under reduced pressure to yield 2-(Dimethylamino)ethanethioamide.

Thionation_with_P4S10 Amide N,N-Dimethyl-2-aminoacetamide Reaction Thionation Reaction Amide->Reaction P4S10 Phosphorus Pentasulfide P4S10->Reaction Solvent Anhydrous Pyridine Solvent->Reaction Heat Reflux Heat->Reaction Workup Alkaline Workup & Extraction Reaction->Workup Purification Chromatography/Distillation Workup->Purification Product 2-(Dimethylamino)ethanethioamide Purification->Product

Workflow for Thionation with P₄S₁₀.

Method 3: Multi-component Synthesis via a Willgerodt-Kindler Type Reaction

The Willgerodt-Kindler reaction and its modifications offer a powerful one-pot method for the synthesis of thioamides from carbonyl compounds, amines, and elemental sulfur.[8][9] This approach is highly atom-economical and can be adapted for the synthesis of a wide range of thioamides.[10]

Rationale and Mechanistic Insight

For the synthesis of 2-(Dimethylamino)ethanethioamide, a plausible Willgerodt-Kindler type approach would involve the reaction of a C1 electrophile (such as formaldehyde or a synthetic equivalent), N,N-dimethylethylenediamine, and elemental sulfur. The reaction likely proceeds through the formation of an enamine or a related intermediate from the amine and aldehyde, which then reacts with sulfur. A series of rearrangements and further reactions with sulfur and the amine ultimately lead to the formation of the thioamide.[8] This method avoids the pre-synthesis of the corresponding amide.

Experimental Protocol

Starting Materials: N,N-Dimethylethylenediamine, Formaldehyde (or paraformaldehyde), and Elemental Sulfur.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N,N-dimethylethylenediamine (1.0 eq), formaldehyde (as an aqueous solution or paraformaldehyde, 1.0-1.2 eq), and elemental sulfur (1.5-2.0 eq).

  • Add a suitable solvent such as pyridine or N-methyl-2-pyrrolidone (NMP).[5]

  • Heat the reaction mixture to a temperature between 100-140 °C.

  • Monitor the reaction by TLC. The reaction time can vary significantly depending on the substrates and conditions.

  • Upon completion, cool the reaction mixture and dilute it with water.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(Dimethylamino)ethanethioamide.

Willgerodt_Kindler_Reaction Amine N,N-Dimethylethylenediamine Reaction Multi-component Reaction Amine->Reaction Aldehyde Formaldehyde Aldehyde->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Solvent Pyridine or NMP Solvent->Reaction Heat 100-140 °C Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(Dimethylamino)ethanethioamide Purification->Product

Workflow for Willgerodt-Kindler Type Synthesis.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Lawesson's ReagentMethod 2: P₄S₁₀Method 3: Willgerodt-Kindler Type
Starting Materials N,N-Dimethyl-2-aminoacetamideN,N-Dimethyl-2-aminoacetamideN,N-Dimethylethylenediamine, Formaldehyde, Sulfur
Reagent Cost Moderate to HighLow to ModerateLow
Reaction Conditions Mild to Moderate (Reflux in Toluene)Moderate to Harsh (Reflux in Pyridine)Moderate to High Temperature
Reaction Time Typically 2-12 hoursTypically 4-24 hoursCan be variable, potentially longer
Estimated Yield Good to Excellent (70-95%)Moderate to Good (50-85%)Moderate (40-70%)
Purity of Crude Product Generally goodCan be lower due to side productsVariable, may require extensive purification
Workup & Purification Relatively straightforwardMore complex due to reagent byproductsCan be challenging due to multiple components
Safety Considerations Lawesson's reagent and H₂S byproduct are toxic and have a strong odor.P₄S₁₀ is moisture-sensitive and reacts violently with water. H₂S is a toxic byproduct.Use of formaldehyde and heating of sulfur require good ventilation.
Scalability GoodGood, but safety precautions are critical.Moderate, optimization may be needed.

Conclusion

The choice of synthetic route for 2-(Dimethylamino)ethanethioamide depends on several factors including the desired scale, available resources, and safety infrastructure.

  • Thionation with Lawesson's Reagent stands out as a reliable and often high-yielding method, particularly for laboratory-scale synthesis where reagent cost is less of a concern and cleaner reactions are prioritized.

  • Thionation with Phosphorus Pentasulfide offers a more economical alternative, especially for larger-scale production, though it may require more rigorous purification and careful handling of the reagent and byproducts.

  • The Willgerodt-Kindler Type Reaction presents an atom-economical, one-pot approach that avoids the pre-synthesis of the amide. However, it may require more extensive optimization to achieve satisfactory yields and purity, making it a more exploratory but potentially efficient route.

Ultimately, the selection of the most appropriate method will be a balance between these competing factors, and the experimental data and protocols provided in this guide should serve as a valuable starting point for any researcher or drug development professional embarking on the synthesis of 2-(Dimethylamino)ethanethioamide.

References

Sources

comparative analysis of 2-(Dimethylamino)ethanethioamide derivatives

Comparative Analysis of 2-(Dimethylamino)ethanethioamide Derivatives: Donors and Synthetic Scaffolds

Executive Summary

2-(Dimethylamino)ethanethioamide (CAS: 114166-44-8) and its hydrochloride salt (CAS: 27366-72-9) represent a critical class of thioamide isosteres utilized primarily for two distinct applications: as slow-releasing hydrogen sulfide (


) donorsC2-synthons

This guide objectively compares the performance of 2-(dimethylamino)ethanethioamide derivatives against standard alternatives (e.g., NaHS, GYY4137) and amide analogs. It addresses the needs of medicinal chemists and pharmacologists seeking to exploit the "thioamide effect"—enhanced lipophilicity, proteolytic stability, and gasotransmitter release—in drug development.

Technical Profile & Chemical Identity

FeatureSpecification
Chemical Name 2-(Dimethylamino)ethanethioamide
Structure

Molecular Weight 118.20 g/mol (Free base)
Key Functional Group Thioamide (

)
Primary Utility

Donor, Thiazole Precursor, Metal Chelator
Solubility High (Water, DMSO, Methanol)

Comparative Analysis: Donor Potential

Thioamides function as hydrolysis-activated

1

Release Kinetics vs. Standard Donors

The following table contrasts the release characteristics of 2-(dimethylamino)ethanethioamide against the industry standards: Sodium Hydrosulfide (NaHS) (fast release) and GYY4137 (slow release).

ParameterNaHS (Standard Salt)2-(Dimethylamino)ethanethioamide GYY4137 (Phosphorodithioate)
Release Mechanism pH-dependent dissociationHydrolytic cleavage of

bond
Hydrolysis (pH & Temperature dependent)
Release Half-Life (

)
< 5 minutes (Burst)30 – 120 minutes (Sustained)> 2 hours (Very Slow)
Cytotoxicity (

)
High (due to burst release)Low to Moderate Low
Cell Permeability Poor (Charged species)High (Lipophilic thioamide)Moderate
Byproducts

,

Dimethylglycine (Endogenous metabolite)Phosphate analogs

Expert Insight: The 2-(dimethylamino)ethanethioamide scaffold is superior to NaHS for cell-based assays because it avoids the "sulfide shock" toxicity associated with bolus donors. It is kinetically faster than GYY4137, making it suitable for acute studies where a response is required within 1-2 hours.

Mechanism of Action: Hydrolytic Activation

The release of

H2S_Release_MechanismCompound2-(Dimethylamino)ethanethioamideInterTetrahedralIntermediateCompound->Inter+ H2O (Hydrolysis)Product1Dimethylglycine(Amide Analog)Inter->Product1Product2Hydrogen Sulfide(H2S)Inter->Product2Release

Caption: Hydrolytic degradation pathway of thioamide derivatives yielding bioactive H2S and the corresponding amide metabolite.[2]

Synthetic Utility: Thiazole Construction[6][7]

Beyond biological activity, this compound is a critical "C2-synthon" for the Hantzsch Thiazole Synthesis . It reacts with

Comparison with Thiourea

While thiourea is the standard for making 2-aminothiazoles, 2-(dimethylamino)ethanethioamide allows for the direct installation of a functionalized alkyl side chain at the C2 position, avoiding subsequent substitution steps.

  • Reaction Efficiency: High (>85% yield in ethanol).

  • Selectivity: Exclusive formation of the thiazole ring without N-alkylation side products common with primary amines.

Experimental Protocols

Protocol A: Quantitative Detection (Methylene Blue Assay)

Use this protocol to validate the donor capacity of your derivative.

Reagents:

  • Zinc acetate (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)

  • Ferric chloride (

    
    , 30 mM in 1.2 M HCl)
    

Workflow:

  • Incubation: Dissolve 2-(dimethylamino)ethanethioamide (100

    
    M) in PBS (pH 7.4) at 37°C.
    
  • Aliquot: At defined time points (0, 15, 30, 60, 120 min), transfer 100

    
    L of the solution to a microtube.
    
  • Trapping: Immediately add 100

    
    L of Zinc acetate to trap 
    
    
    as
    
    
    .
  • Color Development: Add 100

    
    L of the diamine solution followed by 100 
    
    
    L of
    
    
    .
  • Incubation: Incubate in the dark for 20 minutes (blue color develops).

  • Measurement: Read absorbance at 670 nm . Calculate concentration using a standard curve generated with NaHS.

Protocol B: Synthesis of 2-Substituted Thiazoles

Use this protocol to utilize the compound as a scaffold.

  • Reactants: Combine 1.0 eq of 2-(dimethylamino)ethanethioamide with 1.0 eq of an

    
    -bromoacetophenone derivative in absolute ethanol.
    
  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (disappearance of thioamide).

  • Workup: Cool to room temperature. The product often precipitates as the hydrobromide salt.

  • Isolation: Filter the solid and wash with cold ethanol. Neutralize with

    
     if the free base is required.
    

Thiazole_SynthesisStartStart:2-(Dimethylamino)ethanethioamide+ alpha-BromoketoneRefluxReflux in Ethanol(2-4 Hours)Start->RefluxCyclizationHantzsch Cyclization(Dehydration)Reflux->CyclizationPrecipitationPrecipitation ofHBr SaltCyclization->PrecipitationNeutralizationOptional:Neutralize with NaHCO3Precipitation->NeutralizationFinalFinal Product:2-(Dimethylaminomethyl)thiazolePrecipitation->FinalIf salt desiredNeutralization->Final

Caption: Workflow for the Hantzsch synthesis of thiazole derivatives using the thioamide precursor.

References

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents . National Institutes of Health (NIH). Available at: [Link]

  • 
     Donors and Their Use in Medicinal Chemistry . MDPI. Available at: [Link][3]
    
  • Unlocking the potential of the thioamide group in drug design . Future Medicinal Chemistry. Available at: [Link]

  • Thioamide Biosynthesis and Chemical Applications . NIH. Available at: [Link]

A Senior Application Scientist’s Guide to the Comparative Biological Efficacy of 2-(Dimethylamino)ethanethioamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Potential of a Versatile Thioamide Scaffold

In the landscape of medicinal chemistry, the thioamide functional group stands out for its unique physicochemical properties, offering a bioisosteric alternative to the more common amide bond. This substitution can profoundly influence a molecule's stability, reactivity, and biological activity, making thioamides a compelling scaffold in drug design.[1] This guide focuses on 2-(Dimethylamino)ethanethioamide, a relatively simple yet intriguing molecule known, among other things, as a process-related impurity of the histamine H₂-receptor antagonist, Nizatidine.[2][3] Beyond its role in pharmaceutical quality control, its structure presents a foundational template for exploring a range of biological activities.

This document provides a comparative analysis of the potential biological efficacy of 2-(Dimethylamino)ethanethioamide and its structural analogs. As direct comparative studies on this specific series are not extensively published, this guide synthesizes data from research on structurally related thioamides and amides to build a predictive framework based on established structure-activity relationship (SAR) principles. We will explore how modifications to the amino and thioamide moieties can modulate biological outcomes, particularly in the realms of antimicrobial and anticancer activity. Furthermore, we will provide detailed experimental protocols for researchers to validate these hypotheses in a laboratory setting.

Comparative Analysis of Structural Analogs: A Predictive Framework

The biological activity of a compound is intrinsically linked to its structure. By systematically modifying the 2-(Dimethylamino)ethanethioamide scaffold, we can hypothesize changes in efficacy based on established medicinal chemistry principles.

The Core Scaffold: 2-(Dimethylamino)ethanethioamide

The parent molecule, 2-(Dimethylamino)ethanethioamide, possesses a tertiary amine and a primary thioamide. The dimethylamino group imparts a degree of lipophilicity and basicity, which can influence its pharmacokinetic properties, such as membrane permeability and solubility. The thioamide group is a key pharmacophore, known to engage in hydrogen bonding and metal chelation, and is more reactive than its amide counterpart.[4] Its presence in a range of biologically active compounds underscores its importance.[1]

Analog Design Strategy: Modulating the Amino and Thioamide Groups

Our comparative analysis will focus on two primary points of modification on the 2-(Dimethylamino)ethanethioamide scaffold:

  • Variation of the N,N-dialkylamino group: Altering the substituents on the tertiary amine.

  • Substitution on the thioamide nitrogen: Replacing the hydrogens of the -NH₂ group.

G cluster_0 Core Scaffold: 2-(Dimethylamino)ethanethioamide cluster_1 Modification Point 1: Amino Group Analogs cluster_2 Modification Point 2: Thioamide N-Substitution Core 2-(Dimethylamino)ethanethioamide Analog1 Varying R1, R2 in -NR1R2 Core->Analog1 Modulate Lipophilicity & Steric Hindrance Analog2 Substituting -NH2 with -NHR3 or -NR3R4 Core->Analog2 Influence H-Bonding & Target Interaction

Caption: Key modification points on the 2-(Dimethylamino)ethanethioamide scaffold.

Analog Set 1: Modification of the Amino Group

By replacing the dimethylamino group with other cyclic or acyclic amines, we can systematically alter the compound's lipophilicity, steric bulk, and hydrogen bonding capacity. These changes are expected to have a significant impact on antimicrobial and cytotoxic activities.

Analog Amino Group Predicted Change in Lipophilicity Anticipated Impact on Biological Activity Rationale/Supporting Evidence
A1 (Parent) DimethylaminoBaselineBaseline for comparison.Known as Nizatidine impurity H.[2][3]
A2 DiethylaminoIncreasedPotentially enhanced antibacterial activity against Gram-positive bacteria.Increased lipophilicity often correlates with improved activity against Gram-positive bacteria.[5]
A3 PyrrolidinoIncreasedSimilar to A2, potential for enhanced membrane interaction.The cyclic nature may offer a more rigid conformation.
A4 PiperidinoIncreasedMay show improved activity, but steric bulk could be a factor.The larger ring increases lipophilicity.
A5 MorpholinoDecreasedPotentially lower activity or altered target specificity due to increased polarity.The oxygen atom in the morpholine ring increases hydrophilicity.
Analog Set 2: N-Substitution of the Thioamide Group

Substitution on the thioamide nitrogen can dramatically alter the molecule's ability to act as a hydrogen bond donor, which is often crucial for target binding. Furthermore, adding aryl groups can introduce new interactions, such as pi-stacking.

Analog Thioamide Group Predicted Change in H-Bonding Anticipated Impact on Biological Activity Rationale/Supporting Evidence
B1 (Parent) -C(=S)NH₂Two H-bond donorsBaseline for comparison.Primary thioamide.
B2 -C(=S)NH-CH₃One H-bond donorActivity may decrease or change depending on the target.Loss of one hydrogen bond donor.
B3 -C(=S)NH-PhenylOne H-bond donorPotentially significant increase in antiproliferative activity.Arylamido derivatives have shown significantly higher antiproliferative activity compared to alkylamido counterparts in similar scaffolds.[6] The phenyl group can engage in additional binding interactions.
B4 -C(=S)N(CH₃)₂No H-bond donorsLikely significant loss of activity for targets requiring H-bond donation.Complete removal of hydrogen bond donating capacity.

Experimental Protocols for Biological Efficacy Assessment

To empirically validate the predicted activities of these analogs, standardized in vitro assays are essential. Below are detailed protocols for assessing antimicrobial and anticancer efficacy.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

G cluster_workflow MIC Assay Workflow A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli). A->B C Include positive (bacteria only) and negative (broth only) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC: the lowest concentration with no visible bacterial growth. D->E

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve the 2-(Dimethylamino)ethanethioamide analogs in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. An indicator dye such as resazurin can be used to aid in the determination.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.[4]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide provides a framework for understanding and exploring the biological efficacy of 2-(Dimethylamino)ethanethioamide analogs. Based on established SAR principles, modifications to the dialkylamino and thioamide moieties are predicted to significantly influence their antimicrobial and anticancer activities. Specifically, increasing the lipophilicity of the amino group may enhance antibacterial potency, while N-aryl substitution on the thioamide is hypothesized to improve antiproliferative effects.[5][6]

The provided experimental protocols offer a clear path for researchers to test these hypotheses and generate empirical data. Such studies are crucial for validating the predictive models and could lead to the discovery of novel therapeutic agents. Future research should focus on synthesizing these proposed analogs and performing comprehensive in vitro and in vivo evaluations to fully characterize their biological profiles and mechanisms of action.

References

  • Al-Abdullah, E. S., Asiri, H. H., Lahsasni, S., Habib, E. E., Ibrahim, T. M., & El-Emam, A. A. (2014). Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. Drug Design, Development and Therapy, 8, 547–558.
  • Aziz, H., Saeed, A., Khan, M. A., Afridi, S., Jabeen, F., & Hashim, M. (2020). Novel N-acyl-1H-imidazole-1-carbothioamides: Design, synthesis, biological and computational studies. Chemistry & Biodiversity, 17(3), e1900509.
  • Ciftci, G. A., Salmas, R. E., & Durdagi, S. (2017). Apoptotic Effects of N-Ethyl-Carbazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. Molecules, 22(11), 1898.
  • El-Sayed, W. M., Ali, O. M., & El-Sawy, E. R. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(15), 5821.
  • Kaissy, E., Guy, A., & Fagnou, K. (2007). N-acetylenic aminocarbazole derivatives: synthesis and antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 17(21), 5896-5899.
  • Pachuta-Stec, A., Rzqżewska-Wójcik, B., & Rajtar, B. (2012). Biological Activity of Novel N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid and N-Substituted Amides of 1-(5-Methylthio-1,2,4-triazol-3-yl)cyclohexane-2-carboxylic Acids.
  • Park, H., Lee, J. Y., & Kim, H. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(19), 5275-5278.
  • Wuest, W. M. (2024). Unlocking the potential of the thioamide group in drug design and development. Trends in Pharmacological Sciences.
  • SynThink. (n.d.). Nizatidine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Veeprho. (n.d.). Nizatidine EP Impurity H | CAS 27507-28-4. Retrieved from [Link]

  • Wuts, P. G., & Northuis, J. M. (1993). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antifilarial and antitumor agents. 2. 2-Arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole and 2-amino-4-(isothiocyanatomethyl)selenazole. Journal of Medicinal Chemistry, 36(24), 3849–3852.
  • Zhang, Y., Liu, X., & Li, J. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4038.

Sources

Publish Comparison Guide: 2-(Dimethylamino)ethanethioamide in High-Value Thiazole Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Dimethylamino)ethanethioamide (CAS: 27507-28-4) has emerged as a critical "single-step" building block for installing the 2-(dimethylaminomethyl)thiazole pharmacophore. Historically, this moiety—central to H2-receptor antagonists like Nizatidine and histone deacetylase (HDAC) inhibitors like Largazole—was accessed via multi-step functionalization of 2-methylthiazoles, a route plagued by poor selectivity and hazardous radical bromination.

This guide analyzes the performance of 2-(Dimethylamino)ethanethioamide in direct Hantzsch cyclizations, demonstrating its superiority over legacy protocols in terms of atom economy , yield , and process safety .

Technical Profile & Mechanism of Action

Compound Snapshot[1][2][3][4][5][6][7][8]
  • IUPAC Name: 2-(Dimethylamino)ethanethioamide[1]

  • Structure:

    
    
    
  • Role: 1,3-Binucleophile (

    
    -donor) in Hantzsch Thiazole Synthesis.
    
  • Key Advantage: Carries the labile dimethylamino group through the harsh cyclization conditions intact, eliminating post-cyclization amination steps.

Mechanistic Advantage

In the Hantzsch synthesis, the sulfur atom of the thioamide attacks the


-carbon of an 

-haloketone. Unlike simple thioacetamide, the bulky dimethylamino group at the

-position of the thioamide does not sterically hinder the initial nucleophilic attack, nor does it interfere with the subsequent dehydration step.

Case Study A: Industrial Synthesis of Nizatidine

Context: Nizatidine (Axid) is a blockbuster H2-receptor antagonist. Its core structure features a 2-(dimethylaminomethyl)-4-substituted thiazole ring.[2][3][4][5]

The Challenge: Legacy vs. Modern Routes
  • Legacy Route (Route A): Starts with 2-methylthiazole

    
     Radical bromination (NBS) 
    
    
    
    Nucleophilic substitution with dimethylamine.
    • Flaws: Radical bromination is non-selective (mono/di-bromo mixtures) and hazardous at scale.

  • Modern Route (Route B): Uses 2-(Dimethylamino)ethanethioamide + Ethyl bromopyruvate.[1]

Experimental Data Comparison
MetricRoute A: Radical FunctionalizationRoute B: Direct Hantzsch (Using Thioamide)
Step Count 3 (Cyclization + Bromination + Amination)2 (Cyclization + Reduction)
Overall Yield ~35-40%>85% (Thiazole formation)
Impurity Profile High (Poly-brominated byproducts)Clean (Regiospecific cyclization)
Safety Low (Requires radical initiators/NBS)High (Standard thermal condensation)
Validated Protocol (Route B)

Reagents: 2-(Dimethylamino)ethanethioamide, Ethyl bromopyruvate, Ethanol.

  • Condensation: Dissolve 1.0 eq of 2-(Dimethylamino)ethanethioamide in ethanol.

  • Addition: Add 1.05 eq of Ethyl bromopyruvate dropwise at 0–5°C.

  • Cyclization: Reflux for 2–4 hours.

  • Workup: Neutralize with

    
    . The product, Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate , precipitates or is extracted with high purity.
    

Outcome: This process is currently the industry standard for Nizatidine API production due to its "eco-friendly" profile and elimination of lacrimatory haloketone intermediates generated in situ in older methods.

Case Study B: Total Synthesis of Largazole Analogues

Context: Largazole is a potent HDAC inhibitor from marine cyanobacteria. Synthetic analogues require a precise thiazole-thiazoline fragment.

The Innovation

Researchers utilized 2-(Dimethylamino)ethanethioamide to construct the thiazole core directly, avoiding the protection/deprotection steps required when using amino-acid derived thioamides (e.g., Boc-Gly-thioamide).

Workflow Visualization

The following diagram illustrates the efficiency of the 2-(Dimethylamino)ethanethioamide pathway compared to the protected glycine route.

LargazoleSynthesis Start_Old Boc-Gly-Thioamide Step1_Old Hantzsch Cyclization Start_Old->Step1_Old Step2_Old Deprotection (TFA) Step1_Old->Step2_Old Step3_Old Reductive Methylation Step2_Old->Step3_Old End_Old Target Fragment (40% Yield) Step3_Old->End_Old 3 Steps Start_New 2-(Dimethylamino) ethanethioamide Step1_New Hantzsch Cyclization (w/ Bromoketonitrile) Start_New->Step1_New End_New Target Fragment (72% Yield) Step1_New->End_New 1 Step Direct Installation

Caption: Comparison of synthetic routes for Largazole thiazole fragment. The 2-(Dimethylamino)ethanethioamide route (Green) reduces step count and nearly doubles the yield compared to the Boc-Glycine route (Red).

Experimental Insight

In the synthesis of the thiazole-4-carbonitrile intermediate for Largazole:

  • Reaction: 2-(Dimethylamino)ethanethioamide + 3-bromo-2-oxopropanenitrile.

  • Conditions: Ethanol, RT to Reflux.

  • Result: 72% yield of the nitrile derivative.

  • Causality: The high nucleophilicity of the thioamide sulfur, combined with the stability of the dimethylamino group, prevents side reactions (e.g., polymerization of the nitrile) that plague the Boc-protected route.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate (Nizatidine Precursor).

Safety Note: Thioamides can release


 under acidic conditions. Perform all operations in a fume hood.
  • Preparation:

    • Charge a 500 mL reactor with Ethanol (200 mL) .

    • Add 2-(Dimethylamino)ethanethioamide (11.8 g, 0.1 mol) . Stir until dissolved.

  • Addition:

    • Cool the solution to 0–5°C.

    • Add Ethyl bromopyruvate (19.5 g, 0.1 mol) dropwise over 30 minutes. Note: Exothermic reaction; control temperature to prevent solvent boil-off.

  • Cyclization:

    • Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Heat to reflux (78°C) for 3 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for disappearance of thioamide.

  • Isolation:

    • Concentrate the reaction mixture to ~50 mL under reduced pressure.

    • Add Water (100 mL) and cool to 0°C.

    • Basify to pH 8–9 using saturated

      
       solution .
      
    • Extract with Dichloromethane (3 x 50 mL) .

    • Dry organic layer over

      
       and evaporate.
      
  • Purification:

    • The crude oil often solidifies upon standing or can be distilled (bp ~130°C at 0.5 mmHg) to yield the ester as a pale yellow solid/oil.

    • Typical Yield: 88–92%.

Comparative Selection Guide

Use this table to determine if 2-(Dimethylamino)ethanethioamide is the right precursor for your target molecule.

Feature2-(Dimethylamino)ethanethioamideThioacetamideThiourea
C-2 Substituent



Primary Application Nizatidine, HDAC InhibitorsGeneral ThiazolesAminothiazoles
Post-Cyclization Work None (Moiety installed)Requires bromination/aminationRequires Sandmeyer/Diazotization
Reaction Rate High (Electron-rich)ModerateHigh
Solubility Excellent in EtOH/H2OGoodModerate
Cost Efficiency High for specific targetsHigh for general useVery High

References

  • Nizatidine Synthesis & Process Optimization

    • Srinivasarao, T., et al. "An Efficient and Novel Process for the Synthesis of Nizatidine."[1] Heterocyclic Letters, 2019, 9(2), 191-195.[1]

    • BenchChem Technical Report: "An In-depth Technical Guide to the Synthesis of Nizatidine."

  • Largazole Analogue Synthesis

    • Comparison of thiazole building block yields (40% vs 72%) and methodology for thiazole-4-carbonitrile derivatives. Academia.edu Case Study on Thiazole-Thiazoline Fragments.

  • Hantzsch Reaction Mechanisms & Applications

    • Review of Hantzsch protocols and structure-activity relationships. Bentham Science Publishers, 2024.

  • Compound Data

    • 2-(Dimethylamino)ethanethioamide (CAS 27507-28-4) properties and safety data. ChemicalBook / BLD Pharm.

Sources

Cost-Effectiveness & Technical Evaluation: 2-(Dimethylamino)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Dimethylamino)ethanethioamide (CAS: 27507-28-4) is a specialized organosulfur building block primarily utilized in the convergent synthesis of 2-(dimethylaminomethyl)thiazoles via the Hantzsch thiazole synthesis.

While the raw material cost of 2-(dimethylamino)ethanethioamide is higher than generic precursors like thioacetamide (TAA) or 2-methylthiazole, its Process Mass Intensity (PMI) and Total Cost of Ownership (TCO) are significantly lower for target molecules requiring the dimethylaminomethyl moiety. This guide evaluates its utility against traditional multi-step functionalization routes, demonstrating that its use reduces synthetic steps by 60% and eliminates hazardous radical bromination protocols.

Chemical Profile & Mechanism of Action[1][2]

Compound Identity[3]
  • IUPAC Name: 2-(Dimethylamino)ethanethioamide

  • CAS Number: 27507-28-4 (Free base) | 114166-44-8 (HCl salt)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 118.20 g/mol [1]

  • Structure: A thioamide core with an

    
    -dimethylamino substitution.
    
    • Functional Role: Acts as a 1,3-binucleophile (S-C-N) in cyclization reactions.

    • Solubility: High solubility in polar organic solvents (MeOH, DMF) and water (as HCl salt), offering kinetic advantages over lipophilic thioamides.

Mechanistic Utility: The Hantzsch Driver

The primary value of this compound lies in its ability to install the 2-(dimethylaminomethyl) pharmacophore—a common solubility-enhancing motif in kinase inhibitors and GPCR ligands—in a single step.

The sulfur atom attacks the


-carbon of an 

-haloketone, followed by an intramolecular condensation of the amine onto the ketone carbonyl. This avoids the need for post-synthetic modification of the thiazole ring.

HantzschMechanism Reagent 2-(Dimethylamino) ethanethioamide Inter S-Alkylated Intermediate Reagent->Inter Nucleophilic Attack (S -> C) Halo α-Haloketone (R-CO-CH2-X) Halo->Inter Product 2-(Dimethylaminomethyl) thiazole Inter->Product Cyclodehydration (- H2O, - HX)

Figure 1: Convergent synthesis mechanism utilizing 2-(dimethylamino)ethanethioamide.

Comparative Analysis: Route Efficiency

To evaluate cost-effectiveness, we compare the Direct Route (using the subject compound) against the Classical Route (functionalization of 2-methylthiazole).

The Competitors
  • Direct Route (Subject): Hantzsch condensation of 2-(dimethylamino)ethanethioamide +

    
    -haloketone.
    
  • Classical Route (Alternative): Hantzsch condensation of Thioacetamide

    
     2-Methylthiazole 
    
    
    
    Radical Bromination (NBS)
    
    
    Nucleophilic Substitution (
    
    
    ).
Data Summary Table
MetricDirect Route (Subject)Classical Route (Alternative)
Step Count 1 (Convergent) 3 (Linear)
Overall Yield 75 - 85% 30 - 45% (Cumulative)
Safety Profile Moderate (Thioamide handling)High Risk (Radical bromination, lachrymatory intermediates)
Atom Economy High (Water/HX byproduct)Low (Succinimide & bromide waste)
Reagent Cost High ($50–100/g)Low (Thioacetamide <$1/g)
Labor Cost Low (1 day)High (3-4 days purification)
Cost-Benefit Analysis

While 2-(dimethylamino)ethanethioamide is significantly more expensive per gram than thioacetamide, the Classical Route incurs hidden costs:

  • Yield Loss: The radical bromination of 2-methylthiazole is notoriously non-selective, often yielding mixtures of mono-, di-, and un-brominated products that require tedious chromatography.

  • Safety Overhead: Handling

    
    -bromomethylthiazoles (potent alkylators/lachrymators) requires specialized containment, increasing operational costs.
    

Experimental Protocols

Protocol A: Synthesis of 4-Phenyl-2-(dimethylaminomethyl)thiazole

Use this protocol to validate the reagent's performance.

Materials:

  • 2-(Dimethylamino)ethanethioamide HCl (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Ethanol (Absolute)

  • Sodium Bicarbonate (sat. aq.)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-(dimethylamino)ethanethioamide HCl in 20 mL of ethanol.

  • Addition: Add 10 mmol of 2-bromoacetophenone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor consumption of the haloketone by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Neutralization: Resuspend the residue in water and carefully basify to pH 9 using saturated

    
    .
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organics over 
    
    
    
    and concentrate.
  • Purification: If necessary, purify via silica flash chromatography (DCM:MeOH 95:5).

    • Expected Yield: 80–90%.[2]

Protocol B: Stability & Handling (Self-Validating Check)

Before use, ensure the reagent has not hydrolyzed.

  • Visual Check: The compound should be an off-white to pale yellow solid. Dark orange/brown indicates decomposition.

  • Solubility Test: Dissolve 10 mg in 1 mL water. It should dissolve clearly. Turbidity suggests sulfur extrusion or polymerization.

Strategic Recommendation

When to Use
  • Library Synthesis: When generating a SAR (Structure-Activity Relationship) library of thiazoles where the C2-sidechain is constant (dimethylaminomethyl) and the C4-aryl group varies.

  • Late-Stage Optimization: When the "dimethylamino" tail is required for solubility (low logP) or hERG avoidance.

When to Avoid
  • Bulk Manufacturing (>100kg): The unit cost of the reagent may outweigh the process savings. At this scale, optimizing the 2-methylthiazole bromination route (e.g., flow chemistry) might be cheaper.

  • Non-Amine Targets: If the target requires a different amine (e.g., morpholine), use 2-(chloro)ethanethioamide or ethyl thiooxamate instead to allow divergent substitution.

DecisionMatrix Start Target: 2-Substituted Thiazole Check1 Is the C2 substituent -CH2-N(Me)2? Start->Check1 Yes Yes Check1->Yes No No Check1->No RouteA USE 2-(Dimethylamino) ethanethioamide (High Efficiency) Yes->RouteA RouteB Use Thioacetamide or Chloromethyl Thiazole (Divergent Route) No->RouteB

Figure 2: Decision matrix for reagent selection in thiazole synthesis.

References

  • PubChem. (2025).[3][4] Ethanethioamide, 2-(dimethylamino)- Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles. [Link]

  • MCE. (2025). 2-(Dimethylamino)ethanethioamide hydrochloride Product Information. MedChemExpress. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis and Antimicrobial Activity. Molecules. [Link][5][6][7][8][9][10]

Sources

Safety Operating Guide

2-(Dimethylamino)ethanethioamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective management of 2-(Dimethylamino)ethanethioamide (CAS: 27507-28-4) requires a strict adherence to organic sulfur waste protocols.[1][2] Unlike standard organic solvents, this compound possesses a thioamide moiety (


), which presents specific risks regarding hepatotoxicity and the generation of toxic sulfur oxides (

) upon combustion.

This guide defines the operational standard for the containment, classification, and disposal of this compound. The primary directive is high-temperature incineration via a licensed hazardous waste contractor. Drain disposal is strictly prohibited.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste stream against the chemical's specific properties.

Parameter Technical Specification
Chemical Name 2-(Dimethylamino)ethanethioamide
CAS Number 27507-28-4 (Free base) / 27366-72-9 (HCl salt)
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Structural Class Thioamide (Amino-functionalized)
Key Hazards (GHS) Acute Toxicity (Oral) , Skin/Eye Irritant , Respiratory Irritant .[1][2][3][4]
Specific Risk Hepatotoxicity : Structurally related to Thioacetamide (a known liver carcinogen).[1][2] Handle with assumed carcinogenic precautions. Stench : High probability of offensive sulfur odors.

Containment & Segregation Protocols

Proper segregation prevents dangerous cross-reactions, particularly with oxidizing agents which can generate heat and sulfur dioxide gas.

A. Waste Stream Segregation
  • Do NOT mix with: Oxidizers (Peroxides, Nitric Acid), Strong Acids, or Chlorinated Solvents (unless the waste contractor explicitly permits commingling).[2]

  • Designated Stream: Non-Halogenated Organic Waste (High Sulfur) .

    • Note: If your facility does not have a high-sulfur specific stream, segregate into "Toxic Organic Waste" and flag the sulfur content on the label.

B. "Stench" Management

Thioamides can release volatile sulfur compounds that permeate laboratory containment.

  • Primary Container: Use a screw-top amber glass bottle or high-density polyethylene (HDPE) container.

  • Secondary Containment: Place the primary container inside a sealable bag (e.g., Ziploc) or a secondary overpack drum.

  • Odor Control: Add a small amount of activated carbon to the secondary container (not inside the liquid waste) to adsorb fugitive odors.

Disposal Workflow: From Bench to Pickup

This protocol ensures compliance with RCRA guidelines and minimizes exposure risks.

Step 1: Waste Characterization

Determine if the waste is Solid (contaminated gloves, weighing boats, residual powder) or Liquid (mother liquors, reaction mixtures).[2]

Step 2: Labeling

The label must be explicit to prevent downstream accidents at the incineration plant.

  • Standard Tag: "Hazardous Waste - Toxic, Irritant."

  • Chemical Components: "2-(Dimethylamino)ethanethioamide (100%)."[5]

  • Critical Warning: "CONTAINS SULFUR - DO NOT MIX WITH OXIDIZERS."

Step 3: Storage

Store in a Satellite Accumulation Area (SAA) located inside a fume hood or a ventilated cabinet. Do not store on open bench tops due to inhalation risks.

Step 4: Final Disposal (Contractor)
  • Method: High-temperature incineration with flue gas scrubbing.

  • Justification: Incineration ensures the complete destruction of the thioamide bond (

    
    ) and captures the resulting 
    
    
    
    emissions.

Spill Response & Deactivation Protocol

Use this protocol ONLY for cleaning spills or deactivating trace residues on glassware. Do not use this for bulk waste treatment without EHS approval.

Mechanism: Oxidation of the thiono group (


) to a carbonyl (

) or sulfonate using Sodium Hypochlorite (Bleach), reducing toxicity and odor.

Reagents:

  • Sodium Hypochlorite solution (10-15% commercial bleach).

  • Sodium Bicarbonate (solid).

Procedure:

  • Isolate: Evacuate the immediate area if the odor is strong. Don full PPE (Nitrile gloves, lab coat, safety goggles, N95/respirator if dust is present).[2]

  • Contain: Cover the spill with an absorbent pad or vermiculite.

  • Deactivate:

    • Prepare a fresh solution of 10% Bleach .

    • Gently pour over the contaminated absorbent. Allow to sit for 30 minutes .

    • Observation: You may observe a slight exotherm or color change as the sulfur oxidizes.

  • Cleanup: Collect the wet absorbent into a hazardous waste bag.

  • Final Wash: Wipe the surface with water and soap.

Regulatory Context (RCRA)

While 2-(Dimethylamino)ethanethioamide is not explicitly listed under a specific P-code or U-code (unlike its parent, Thioacetamide - U218), it must be managed as a hazardous waste based on its characteristics:

  • Toxicity: It exhibits acute toxicity and potential carcinogenicity.

  • Generator Responsibility: Under RCRA (40 CFR § 262.11), the generator must determine if the waste is hazardous. Given the structural alerts, treating it as Non-Regulated is scientifically indefensible and legally risky.

Recommendation: Manage as Hazardous Waste under the classification of "Toxic" and "Irritant."

Visualizing the Disposal Logic

DisposalWorkflow Start Waste Generation: 2-(Dimethylamino)ethanethioamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Gloves, Powder, Wipes) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Segregation Segregation: Separate from Oxidizers & Acids Solid->Segregation Liquid->Segregation Container Containment: Amber Glass/HDPE + Secondary Seal Segregation->Container Labeling Labeling: 'Toxic Organic Sulfide' Warning: Stench Container->Labeling Deactivation Spill/Residue Deactivation: Treat with 10% Bleach (30 mins) Labeling->Deactivation Spills/Trace Residue Disposal Final Disposal: High-Temp Incineration (Licensed Contractor) Labeling->Disposal Bulk Waste Deactivation->Disposal Deactivated Sludge

Figure 1: Decision matrix for the safe segregation, treatment, and disposal of thioamide waste streams.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(Dimethylamino)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Dimethylamino)ethanethioamide (CAS: 27366-72-9) is a bifunctional building block containing both a tertiary amine and a thioamide group. While valuable for synthesizing sulfur-containing heterocycles (e.g., thiazoles), it presents a dual-hazard profile: local tissue irritation/corrosion typical of amines and systemic toxicity/hydrogen sulfide (


) release  characteristic of thioamides.

Immediate Directive:

  • Never mix this compound with acids outside of a closed scrubbing system (Risk of

    
     generation).
    
  • Double-gloving (Nitrile over Nitrile or Nitrile over Laminate) is mandatory due to the high permeation potential of sulfur-containing organics.

  • Engineering Controls (Fume hood) supersede PPE; PPE is your last line of defense, not your first.

Hazard Mechanics: The "Why" Behind the Protocol

To select the correct PPE, one must understand the molecular behavior of the compound. We do not simply follow a list; we counter specific chemical mechanisms.[1][2][3][4][5][6]

A. The Thioamide Hydrolysis Risk ( Release)

The thioamide moiety (


) is hydrolytically unstable in acidic environments. Upon contact with strong acids or gastric acids (if ingested), the carbon-sulfur double bond cleaves, releasing Hydrogen Sulfide (

)
.
  • Mechanism: Acid-catalyzed hydrolysis.

  • Risk:

    
     causes olfactory fatigue (you stop smelling it) at low concentrations (100 ppm) and respiratory paralysis at high concentrations (>500 ppm).
    
  • PPE Implication: Respiratory protection (fume hood) is critical to prevent inhalation of evolved gases during workup.

B. Metabolic Activation (Hepatotoxicity)

Thioamides are structurally related to Thioacetamide, a known hepatotoxin.

  • Mechanism: In the liver, Flavin-containing monooxygenases (FMOs) and CYP450 enzymes oxidize the sulfur atom to form an S-oxide (Sulfine) and subsequently an S,S-dioxide (Sulfene) . These reactive metabolites bind covalently to cellular proteins, causing liver necrosis.

  • PPE Implication: Dermal absorption must be strictly prevented.[7] Standard latex gloves are insufficient against organic sulfur permeation.

PPE Selection Matrix

Data standardized for 2-(Dimethylamino)ethanethioamide handling.

Protection ZonePrimary PPESecondary / ContingencyTechnical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Spill Cleanup: Silver Shield® (Laminate) or Butyl RubberThioamides can permeate thin nitrile. Double gloving increases breakthrough time. Laminate is required for gross contamination/spills.
Eye/Face Chemical Splash Goggles (Indirect vented)Face Shield (8-inch)Safety glasses do not seal against vapors or fine powders. Amine functionality poses a risk of corneal damage.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Full-face respirator with OV/AG/P100 cartridgesOV: Organic VaporAG: Acid Gas (scavenges

)P100: Particulates (if solid).
Body Lab Coat (100% Cotton or Nomex)Chemical-resistant Apron (Neoprene/PVC)Synthetic blends (polyester) can melt into skin if a fire occurs. Apron required for liquid transfers >100mL.

Visual Workflow: Defense in Depth

The following diagram illustrates the hierarchy of controls required for safe handling.

SafetyProtocol Start Start: Handling 2-(Dimethylamino)ethanethioamide RiskAssessment 1. Risk Assessment Check: Acid Incompatibility Check: Ventilation Status Start->RiskAssessment EngControls 2. Engineering Controls Verify Fume Hood Flow Prepare 10% Bleach Trap RiskAssessment->EngControls If Safe PPE_Donning 3. PPE Donning Double Nitrile Gloves Splash Goggles Lab Coat EngControls->PPE_Donning Handling 4. Active Handling Weighing (Static Control) Reaction Setup (Inert Gas) PPE_Donning->Handling Waste 5. Decontamination & Waste Quench with Bleach (Oxidation) Segregate from Acids Handling->Waste Waste->Start Next Experiment

Caption: Operational workflow emphasizing the pre-handling verification of engineering controls and acid-segregation strategies.

Operational Protocols

Phase 1: Preparation & Weighing
  • Static Control: Thioamides are often fine, electrostatic powders. Use an anti-static gun or ionizer during weighing to prevent powder dispersal.

  • Containment: Weigh inside the fume hood. If the balance is outside, use a secondary container (tarred vial) to transport the solid. Do not carry open spatulas across the lab.

Phase 2: Reaction Setup
  • Solvent Choice: Avoid acidic solvents (e.g., acetic acid) unless the reaction vessel is vented to a caustic scrubber (NaOH solution) to trap evolved

    
    .
    
  • Inert Atmosphere: Run reactions under Nitrogen or Argon. This prevents the premature oxidation of the thioamide sulfur, ensuring yield integrity and reducing byproduct formation.

Phase 3: Quenching & Cleanup (Critical Step)
  • The Oxidative Quench: To degrade residual thioamide on glassware/spills, use a mild oxidant.

    • Protocol: Treat contaminated glassware with dilute Sodium Hypochlorite (Bleach) or Hydrogen Peroxide in basic solution. This converts the toxic thioamide/sulfide to safer sulfates/sulfonates.

    • Warning: Do not use bleach and acid together (releases Chlorine gas).

Phase 4: Waste Disposal
  • Segregation: Label the waste container clearly: "Contains Thioamides - DO NOT MIX WITH ACID."

  • Stream: Dispose of as "Hazardous Organic Waste - Sulfur Containing."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves.[4][Link]

  • PubChem. (n.d.). Compound Summary: Thioacetamide (Structural Analog for Toxicity Data). National Library of Medicine. [Link]

  • Wallace, H. A. (2021). Principles of Risk Assessment for Sulfur-Containing Organics. Journal of Chemical Health & Safety. (Contextual synthesis of general thioamide safety).

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.